Z-Ile-Ile-OH
Description
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJULDSUCQXEDB-OTRWWLKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195328 | |
| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42538-01-2 | |
| Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Z-Ile-Ile-OH: An In-depth Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Ile-OH, chemically known as N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine, is a dipeptide derivative of the essential amino acid L-isoleucine. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a valuable building block in synthetic peptide chemistry. The Z-group provides stability and prevents unwanted side reactions during peptide coupling, allowing for the controlled synthesis of larger peptide chains. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological significance of this compound.
Core Chemical Properties
While specific experimental data for this compound is not extensively published, its fundamental chemical properties can be established from available supplier information and calculated values.
| Property | Value | Source |
| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine | IUPAC Nomenclature |
| Synonyms | This compound | Common Abbreviation |
| CAS Number | 42538-01-2 | --INVALID-LINK--[1] |
| Molecular Formula | C20H30N2O5 | --INVALID-LINK--[1] |
| Molecular Weight | 378.5 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General property of similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol); Sparingly soluble in water (predicted) | General property of Z-protected peptides |
| Storage | -20°C | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-terminally protected Z-L-isoleucine (Z-Ile-OH) with a C-terminally protected L-isoleucine, followed by the deprotection of the C-terminus.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Z-L-isoleucine (Z-Ile-OH)
-
L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
Coupling agent (e.g., DCC, EDC, HBTU)
-
Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, anhydrous magnesium sulfate)
-
Reagents for saponification (e.g., lithium hydroxide (B78521), methanol (B129727), water)
Procedure:
-
Activation of Z-Ile-OH: Dissolve Z-Ile-OH in an appropriate solvent (e.g., DCM or DMF). Add the coupling agent and a base to activate the carboxylic acid group.
-
Coupling Reaction: In a separate flask, dissolve H-Ile-OMe·HCl in the same solvent and neutralize with a base. Add this solution to the activated Z-Ile-OH mixture. Allow the reaction to proceed at room temperature for several hours.
-
Workup: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic solution with an acidic solution (e.g., citric acid), a basic solution (e.g., sodium bicarbonate), and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent to obtain the crude Z-Ile-Ile-OMe.
-
Saponification: Dissolve the crude Z-Ile-Ile-OMe in a mixture of methanol and water. Add a solution of lithium hydroxide and stir until the reaction is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate. The crude this compound can be further purified by column chromatography or recrystallization.
Characterization of this compound
The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the protons of the benzyloxycarbonyl group (aromatic and methylene (B1212753) protons), the α-protons and side-chain protons of the two isoleucine residues, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Z-group, and the aliphatic carbons of the isoleucine side chains. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (378.5 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Experimental Protocol: General NMR and MS Analysis
NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound have not been extensively reported, dipeptides, in general, are known to possess a range of biological functions. The presence of the lipophilic Z-group may enhance cell permeability and influence its biological effects.
Potential Areas of Biological Investigation:
-
Antimicrobial Activity: Some dipeptides exhibit antimicrobial properties.
-
Enzyme Inhibition: Dipeptides can act as inhibitors of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4).
-
Signaling Molecule Precursors: this compound could serve as a protected precursor for the delivery of the dipeptide Ile-Ile, which may have roles in cellular signaling.
-
Nutraceutical Potential: Isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism and protein synthesis. Dipeptides of isoleucine may have similar or enhanced effects.
Further research is required to elucidate the specific biological roles and signaling pathways affected by this compound. A hypothetical signaling pathway that could be investigated is its potential interaction with nutrient-sensing pathways, given its amino acid composition.
Conclusion
This compound is a protected dipeptide with significant potential as a building block in peptide synthesis and as a subject for biological investigation. While specific experimental data is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and standard characterization methods. Future research into the biological activities of this compound and similar dipeptides could unveil novel therapeutic or nutraceutical applications.
References
An In-depth Technical Guide to Z-L-Isoleucyl-L-Isoleucine (Z-Ile-Ile-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Isoleucyl-L-Isoleucine, abbreviated as Z-Ile-Ile-OH, is a dipeptide derivative. It consists of two L-isoleucine amino acid residues linked by a peptide bond, with the N-terminus of the dipeptide protected by a benzyloxycarbonyl (Z) group. The Z-group is a commonly used protecting group in peptide synthesis, known for its stability and selective removal under specific conditions. While the constituent amino acid, L-isoleucine, is an essential branched-chain amino acid (BCAA) with well-documented physiological roles, specific research on the biological activity and applications of the this compound dipeptide is limited. The Human Metabolome Database identifies Isoleucyl-Isoleucine as an "expected" metabolite, indicating it has not yet been definitively identified in human tissues or biofluids[1]. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant information on its constituent components and general methodologies for its synthesis, offering a foundational resource for researchers interested in this molecule.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. For comparative purposes, the properties of the related precursor, Z-L-Isoleucine (Z-Ile-OH), are also presented.
| Property | Z-L-Isoleucyl-L-Isoleucine (this compound) | Z-L-Isoleucine (Z-Ile-OH) |
| Molecular Weight | 378.46 g/mol [2] | 265.30 g/mol [3] |
| Molecular Formula | C₂₀H₃₀N₂O₅[2] | C₁₄H₁₉NO₄[3] |
| CAS Number | 42538-01-2[2] | 3160-59-6[3] |
| Synonyms | Z-L-Isoleucyl-L-Isoleucine | N-Carbobenzyloxy-L-isoleucine, CBZ-L-Ile-OH[3] |
Experimental Protocols: Synthesis of this compound
Objective: To synthesize Z-L-Isoleucyl-L-Isoleucine (this compound) from Z-L-Isoleucine (Z-Ile-OH) and L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl).
Materials:
-
Z-L-Isoleucine (Z-Ile-OH)
-
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2 M aqueous lithium hydroxide (B78521) (LiOH) solution
-
Tetrahydrofuran (THF) or Methanol (MeOH) for saponification
Procedure:
Step 1: Peptide Coupling
-
Dissolve L-Isoleucine methyl ester hydrochloride (1.0 equivalent) in DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Z-L-Isoleucine (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.
-
Cool the Z-L-Isoleucine solution to 0 °C in an ice bath.
-
Slowly add DIC (1.1 equivalents) to the Z-L-Isoleucine solution and stir for 15 minutes.
-
Add the neutralized L-Isoleucine methyl ester solution to the activated Z-L-Isoleucine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-L-Isoleucyl-L-Isoleucine methyl ester.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude methyl ester from Step 1 in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 2 M LiOH solution (1.5-2.0 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2-3).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
This protocol is a generalized procedure based on standard peptide coupling techniques[4][5]. Actual reaction conditions, such as solvent choice, reaction times, and purification methods, may require optimization.
Biological Context and Signaling Pathways
Direct studies on the biological activity or involvement of this compound in signaling pathways are currently lacking. However, insights can be drawn from the known roles of its constituent amino acid, L-isoleucine, and the general biological significance of dipeptides.
L-Isoleucine: A Key Branched-Chain Amino Acid L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays several critical roles:
-
Protein Synthesis: As a fundamental building block of proteins, it is crucial for muscle repair and growth[6].
-
Metabolic Regulation: Isoleucine is both a glucogenic and a ketogenic amino acid. Its carbon skeleton can be metabolized to form intermediates for both glucose synthesis (gluconeogenesis) and ketone body production[7].
-
Hemoglobin Synthesis: It is an important component in the formation of hemoglobin[8].
Biosynthesis and Catabolism of Isoleucine In plants and microorganisms, isoleucine is synthesized from threonine in a multi-step enzymatic pathway[7][9]. The catabolism of isoleucine in humans involves its conversion to acetyl-CoA and propionyl-CoA, which then enter central metabolic pathways like the TCA cycle[7].
General Biological Activity of Dipeptides Short-chain peptides, including dipeptides, are of growing interest in biomedical research due to their potential for diverse biological activities[10][11]. Depending on their amino acid composition, dipeptides can exhibit properties such as:
-
Antioxidant Activity: Certain dipeptides, particularly those containing amino acids like tryptophan or tyrosine, can scavenge free radicals and inhibit lipid peroxidation[12][13].
-
Signaling Molecules: Some dipeptides are known to have physiological or cell-signaling effects, though many are simply intermediates in protein catabolism[1][14].
-
Pharmacological Potential: Their small size, low immunogenicity, and potential for oral availability make them attractive candidates for drug discovery[11].
The biological role of this compound, if any, remains to be elucidated. It could potentially act as a prodrug, releasing isoleucine upon enzymatic cleavage of the peptide bond and the Z-group, or it may possess unique activities as an intact molecule.
Visualizations
Workflow for Dipeptide Synthesis
The following diagram illustrates a generalized workflow for the solution-phase synthesis of a Z-protected dipeptide, as described in the experimental protocol.
Caption: Generalized workflow for solution-phase synthesis of this compound.
Isoleucine Metabolic Pathways
This diagram outlines the biosynthesis of isoleucine from threonine (as occurs in plants/microorganisms) and its subsequent catabolism.
Caption: Simplified overview of L-Isoleucine biosynthesis and catabolism.
Z-L-Isoleucyl-L-Isoleucine (this compound) is a protected dipeptide with a molecular weight of 378.46 g/mol . While its synthesis can be achieved through established peptide chemistry methodologies, there is a notable absence of research into its specific biological functions, signaling pathway interactions, and potential applications in drug development. The information available on its constituent amino acid, L-isoleucine, suggests that this compound could serve as a precursor or delivery molecule, but this remains speculative. This guide consolidates the existing physicochemical data and provides a framework for its synthesis and potential biological context. Further experimental investigation is required to determine the unique properties and therapeutic potential of this specific dipeptide.
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Isoleucine (HMDB0028910) [hmdb.ca]
- 2. International Laboratory USA [intlab.org]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]
- 7. Isoleucine - Wikipedia [en.wikipedia.org]
- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
- 14. Human Metabolome Database: Showing metabocard for Isoleucyl-Leucine (HMDB0028911) [hmdb.ca]
An In-depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine (Z-Ile-Ile), a protected dipeptide valuable as a building block in the synthesis of more complex peptides and peptidomimetics. The synthesis involves a strategic three-stage process: protection of the N-terminus of the first isoleucine residue, esterification of the C-terminus of the second isoleucine residue, and subsequent peptide bond formation. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway through a detailed workflow diagram.
Synthetic Strategy
The synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine is achieved through a convergent strategy that involves the preparation of two key intermediates followed by their coupling. The overall synthetic workflow can be broken down into the following key stages:
-
Preparation of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl): The carboxylic acid group of L-isoleucine is protected as a methyl ester. This is crucial to prevent its participation in the subsequent peptide bond formation, directing the reaction to the desired amino group. Esterification is typically achieved by reacting L-isoleucine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.
-
N-Terminal Protection of L-Isoleucine (Z-Ile-OH): The amino group of a second L-isoleucine molecule is protected with the benzyloxycarbonyl (Z or Cbz) group. This protecting group is stable under the conditions of peptide coupling but can be readily removed under specific conditions, such as catalytic hydrogenolysis.
-
Peptide Coupling: The N-protected L-isoleucine (Z-Ile-OH) is coupled with L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl) to form the dipeptide, N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine methyl ester (Z-Ile-Ile-OMe). This reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to ensure high efficiency and minimize racemization.
-
Saponification (Optional): If the free acid form of the dipeptide (Z-Ile-Ile-OH) is desired, the methyl ester of the synthesized dipeptide is hydrolyzed, typically using a base such as lithium hydroxide (B78521).
Experimental Protocols
The following are detailed experimental protocols for each key stage of the synthesis.
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl)
This protocol describes the esterification of L-isoleucine using trimethylchlorosilane in methanol.
Materials:
-
L-Isoleucine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend L-isoleucine (0.1 mol) in anhydrous methanol (100 mL).
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension with stirring at room temperature.
-
Continue stirring the resulting solution at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude L-isoleucine methyl ester hydrochloride. The product can be further purified by recrystallization.
Step 2: Synthesis of N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)
This is a standard procedure for the N-protection of an amino acid. Z-Ile-OH is also commercially available.
Materials:
-
L-Isoleucine
-
Sodium hydroxide (NaOH)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve L-isoleucine in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzyl chloroformate and a solution of sodium hydroxide concurrently in portions, ensuring the temperature remains below 5 °C and the pH is maintained between 9 and 10.
-
After the addition is complete, continue to stir the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, which will cause the product to precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-benzyloxycarbonyl-L-isoleucine as a white solid.
Step 3: Coupling of Z-Ile-OH with H-Ile-OMe·HCl to form Z-Ile-Ile-OMe
This protocol is adapted from a well-established procedure for dipeptide synthesis using DCC and HOBt.
Materials:
-
N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)
-
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate
-
0.33 M Citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-benzyloxycarbonyl-L-isoleucine (1.0 eq), L-isoleucine methyl ester hydrochloride (1.0 eq), and HOBt·H₂O (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, add a solution of DCC (1.0 eq) in acetonitrile at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, filter the suspension to remove the DCU precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with a 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution (twice), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine methyl ester as a white solid.
Data Presentation
The following table summarizes the typical yields and purities for the key steps in the synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine, based on established protocols for similar transformations.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Esterification | L-Isoleucine | H-Ile-OMe·HCl | Trimethylchlorosilane | Methanol | >95 | >98 |
| 2 | Peptide Coupling | Z-Ile-OH and H-Ile-OMe·HCl | Z-Ile-Ile-OMe | DCC, HOBt, DIPEA | Acetonitrile | ~85-90* | >95 (after chromatography) |
| 3 | Saponification (Optional) | Z-Ile-Ile-OMe | This compound | Lithium Hydroxide | THF/Water | >90 | >98 |
*Note: The yield for the peptide coupling step is an estimate based on similar DCC/HOBt mediated couplings of other amino acids. Actual yields may vary depending on reaction scale and purification efficiency.
Mandatory Visualization
The overall experimental workflow for the synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine methyl ester is depicted in the following diagram.
This diagram illustrates the convergent synthetic approach, starting from L-isoleucine and leading to the protected dipeptide through the formation of key intermediates.
An In-depth Technical Guide on the Core Mechanism of Action of Dipeptidyl Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Z-Ile-Ile-OH" is not extensively characterized in publicly available scientific literature. This guide, therefore, focuses on the well-established mechanisms of action for the broader class of dipeptidyl protease inhibitors, to which this compound structurally belongs. The principles, data, and methodologies presented are based on representative and well-studied molecules from this class, such as dipeptidyl boronic acids and dipeptidyl aldehydes.
Introduction
Dipeptidyl protease inhibitors are a significant class of small molecules that modulate the activity of various proteases by targeting their active sites. These inhibitors typically mimic the natural dipeptide substrates of these enzymes, allowing for competitive and often potent inhibition. Their therapeutic potential has been realized in oncology with the approval of proteasome inhibitors like bortezomib, and they continue to be investigated for a range of other diseases. This guide provides a detailed overview of the core mechanisms of action of dipeptidyl inhibitors, focusing on their interactions with key cellular proteases: the proteasome, calpains, and cathepsins.
Core Mechanism of Action
The fundamental mechanism of action for dipeptidyl protease inhibitors involves their binding to the active site of the target protease, thereby preventing the hydrolysis of its natural substrates. The specificity of these inhibitors is determined by the amino acid residues at the P1 and P2 positions, which interact with the corresponding S1 and S2 pockets of the protease. The warhead group (e.g., boronic acid, aldehyde) of the inhibitor is crucial for its interaction with the catalytic residue of the enzyme.
Inhibition of the 26S Proteasome
The 26S proteasome is a large, multicatalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis. Dipeptidyl boronic acids, such as bortezomib, are potent and reversible inhibitors of the proteasome.[1] The boron atom in these inhibitors forms a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the proteasome's active sites.[1] This primarily targets the chymotrypsin-like activity of the β5 subunit, which is rate-limiting for protein degradation.[2]
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which triggers a cascade of cellular events, including the unfolded protein response (UPR) and ultimately, apoptosis. A key consequence of proteasome inhibition is the stabilization of IκBα, the inhibitory protein of the transcription factor NF-κB.[3] This prevents the activation of the NF-κB pathway, a crucial pro-survival pathway in many cancer cells.[3]
Diagram: General Mechanism of Dipeptidyl Protease Inhibition
Caption: Competitive inhibition of a protease by a dipeptidyl inhibitor.
Inhibition of Calpains
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Dipeptidyl aldehydes are known to be potent, reversible inhibitors of calpains. The aldehyde group of the inhibitor forms a hemiacetal with the active site cysteine residue of the calpain. The specificity of these inhibitors is largely determined by the P2 and P1 amino acid residues.
Inhibition of Cathepsins
Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein turnover. Many cathepsins are cysteine proteases and can be inhibited by dipeptidyl aldehydes and other dipeptidyl derivatives. Similar to calpains, the mechanism of inhibition by dipeptidyl aldehydes involves the formation of a hemiacetal with the active site cysteine.
Quantitative Data on Dipeptidyl Inhibitor Activity
The potency of dipeptidyl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative data for various dipeptidyl inhibitors against their target proteases.
Table 1: Inhibitory Activity of Dipeptidyl Boronic Acids against the Proteasome
| Inhibitor | Proteasome Subunit(s) Targeted | IC50 (nM) | Cell Line | Reference |
| Bortezomib | β5, β1 | 7 | Multiple Myeloma | [4] |
| (±)-4i | 20S Proteasome | 15.2 | - | [5] |
| 4q | 20S Proteasome | 9.6 | - | [5] |
Table 2: Inhibitory Activity of Dipeptidyl Aldehydes against Calpains
| Inhibitor | Target | Ki (µM) | Reference |
| (R)-1-(4-nitrophenylsulfonyl)-N-((R,S)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide (1j) | µ-calpain | 0.02 | [6] |
| (R)-1-(4-iodophenylsulfonyl)-N-((R,S)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide (1n) | µ-calpain | 0.03 | [6] |
Table 3: Inhibitory Activity of Dipeptidyl Derivatives against Cathepsins
| Inhibitor | Target | Ki (µM) | pIC50 | Reference |
| Acetyl-Leu-Leu-Met-H | Cathepsin B | 0.1 | [7] | |
| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.0005 | [7] | |
| Cathepsin Inhibitor 1 | Cathepsin B | 5.2 | [8] | |
| Cathepsin Inhibitor 1 | Cathepsin L | 7.9 | [8] | |
| Cathepsin Inhibitor 1 | Cathepsin K | 5.5 | [8] | |
| Cathepsin Inhibitor 1 | Cathepsin S | 6.0 | [8] |
Key Signaling Pathways Affected
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[9] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[9]
Proteasome inhibitors, by preventing the degradation of IκBα, effectively block the activation of the canonical NF-κB pathway.[3] This is a major contributor to their anti-cancer effects, as many cancer cells rely on constitutive NF-κB activity for their survival.
Diagram: Inhibition of the NF-κB Signaling Pathway by Proteasome Inhibitors
Caption: Proteasome inhibitors block IκBα degradation, preventing NF-κB activation.
Experimental Protocols
In Vitro Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
-
Materials:
-
Purified 20S or 26S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
Dipeptidyl Inhibitor (e.g., this compound) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the dipeptidyl inhibitor in Assay Buffer.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. Include a vehicle control (DMSO).
-
Add 88 µL of Assay Buffer containing the purified proteasome (final concentration ~0.5 nM) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Suc-LLVY-AMC (final concentration 100 µM).
-
Immediately measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT)
This assay assesses the effect of the dipeptidyl inhibitor on cell proliferation and viability.
-
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)
-
Complete culture medium
-
Dipeptidyl Inhibitor stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the dipeptidyl inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with the dipeptidyl inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the dipeptidyl inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[10]
-
Experimental and Logical Workflows
Diagram: Experimental Workflow for Dipeptidyl Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a novel dipeptidyl protease inhibitor.
Conclusion
Dipeptidyl protease inhibitors represent a versatile class of compounds with significant therapeutic potential. Their mechanism of action is centered on the competitive inhibition of key cellular proteases, leading to the disruption of critical signaling pathways and cellular processes. While the specific activity of this compound requires further investigation, the principles and methodologies outlined in this guide provide a robust framework for its characterization and for the broader field of dipeptidyl inhibitor research. A thorough understanding of their mechanism of action, coupled with rigorous quantitative and cell-based assays, is essential for the development of novel and effective therapies targeting proteases.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caspase3 assay [assay-protocol.com]
- 3. The capture proteasome assay: A method to measure proteasome activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain Activity Assay Kit, Fluorogenic | QIA120 [merckmillipore.com]
- 5. kumc.edu [kumc.edu]
- 6. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. youtube.com [youtube.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Technical Guide to the Solubility of Z-Ile-Ile-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the N-terminally protected dipeptide, Z-L-Isoleucyl-L-Isoleucine (Z-Ile-Ile-OH). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes a predictive framework based on the known solubility of its constituent components, Z-L-Isoleucine-OH and L-Isoleucine, and general principles of peptide solubility. It further outlines detailed experimental protocols for determining peptide solubility and visualizes key workflows and influencing factors.
Predicted Solubility Profile of this compound
The solubility of a peptide is influenced by its amino acid composition, protecting groups, and the properties of the solvent. This compound is a hydrophobic dipeptide due to the two isoleucine side chains. The presence of the benzyloxycarbonyl (Z) group adds aromatic character, which can influence interactions with organic solvents.
Based on general principles, peptides with a high proportion of hydrophobic residues are more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols[1]. The solubility of the parent protected amino acid, Z-Ile-OH, is known in several organic solvents.
Table 1: Qualitative Solubility of Z-L-Isoleucine-OH
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Sparingly Soluble | [3] |
It is anticipated that this compound will exhibit a similar solubility profile to Z-Ile-OH, favoring polar aprotic and polar protic organic solvents. However, the larger size and increased hydrophobicity of the dipeptide may lead to lower overall solubility compared to the single amino acid derivative.
To provide further context, the solubility of the unprotected amino acid, L-Isoleucine, has been quantitatively determined in a range of organic solvents.
Table 2: Quantitative Solubility of L-Isoleucine in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (10^4 * x) | g / 100g Solvent | Reference |
| Methanol | 0.441 | 0.181 | [4] |
| Ethanol | 0.228 | 0.065 | [4] |
| n-Propanol | 0.221 | 0.048 | [4] |
| Isopropanol | 0.518 | 0.112 | [4] |
| n-Butanol | 0.147 | 0.026 | [4] |
| Isobutanol | 0.485 | 0.086 | [4] |
| Acetone | 0.121 | 0.027 | [4] |
| 2-Butanone | 0.285 | 0.051 | [4] |
| Methyl Acetate | 3.631 | 0.644 | [4] |
| Ethyl Acetate | 4.381 | 0.655 | [4] |
| Acetonitrile | 0.155 | 0.049 | [4] |
| 1,4-Dioxane | 0.463 | 0.069 | [4] |
Note: The data for L-Isoleucine is presented to illustrate the impact of solvent choice on a related, albeit unprotected, molecule.
Experimental Protocol for Determining Peptide Solubility
A precise determination of this compound solubility requires a systematic experimental approach. The following protocol outlines a common method for this purpose.
Gravimetric Method
This method involves preparing a saturated solution of the peptide in the solvent of interest and then determining the mass of the dissolved peptide.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Lyophilizer or vacuum oven
-
Micro-pipettes and vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the chosen organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 1 hour) to pellet the undissolved solid[5].
-
Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent by lyophilization or under vacuum at a controlled temperature until a constant weight is achieved.
-
Mass Determination: Weigh the vial containing the dried peptide residue. The difference in weight gives the mass of the dissolved peptide.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L).
Visualizing Experimental Workflows and Influencing Factors
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining peptide solubility.
Caption: Workflow for solubility determination.
Factors Influencing Peptide Solubility
The solubility of a peptide like this compound is a multifactorial property. The diagram below outlines the key intrinsic and extrinsic factors that govern its solubility in organic solvents.
Caption: Factors influencing peptide solubility.
Conclusion
References
- 1. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 3. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]
- 4. Collection - Solubility of LâIsoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 5. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Stability and Storage of Z-Ile-Ile-OH
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine) is not extensively available in public literature. This guide is based on the general chemical properties of Z-protected amino acids and peptides, drawing parallels from data on Z-Ile-OH. The provided experimental protocols and degradation pathways are illustrative and based on established principles of peptide chemistry.
Introduction
This compound is a dipeptide derivative protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is widely used in peptide synthesis. Understanding the stability and optimal storage conditions for this compound is crucial for its effective use in research and development, ensuring the integrity and purity of the compound for subsequent synthetic steps or biological assays. This document provides a comprehensive overview of the recommended storage, handling, and potential degradation pathways for this compound.
Physicochemical Properties and Recommended Storage
Z-protected amino acids and short peptides are typically stable crystalline solids.[1] The stability of this compound is influenced by temperature, moisture, light, and pH.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended, extrapolated from data for Z-Ile-OH and general peptide handling guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C.[1] For long-term storage, -20°C is advisable. | Lower temperatures slow down potential degradation reactions. Refrigeration is generally sufficient for short to medium-term storage. |
| Atmosphere | Store in a tightly sealed container.[1] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| Light | Protect from light.[1] Store in an amber vial or in a dark place. | The aromatic ring in the Z-group can be susceptible to photolytic degradation. |
| Moisture | Store in a dry environment.[1] A desiccator is recommended. | The compound is susceptible to hydrolysis, particularly of the peptide bond and the carbamate (B1207046) linkage of the Z-group. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] | Prevents accidental contact, ingestion, or inhalation.[1] |
Chemical Stability and Potential Degradation Pathways
The primary degradation pathways for this compound are expected to be hydrolysis of the peptide bond and cleavage of the N-terminal protecting group. The rate of these reactions is dependent on pH and temperature.
Hypothetical Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under various conditions.
Caption: Potential degradation routes for this compound.
-
Hydrolysis of the Peptide Bond: This is a common degradation pathway for all peptides, catalyzed by acidic or basic conditions. This would result in the formation of Z-Ile-OH and free isoleucine.
-
Cleavage of the Z-Group: The benzyloxycarbonyl group is labile under conditions of catalytic hydrogenolysis or strong acids (e.g., HBr in acetic acid). This would yield the unprotected dipeptide H-Ile-Ile-OH, toluene, and carbon dioxide. While this is a method for deprotection, it can occur under improper storage conditions over extended periods, especially in the presence of catalytic impurities.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed.
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to identify conditions that lead to the degradation of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength where the Z-group has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify major degradation products by comparing the chromatograms of stressed samples to the initial sample. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help elucidate their structure.
-
Conclusion
While specific stability data for this compound is limited, by following the storage and handling guidelines derived from its constituent protected amino acid and general peptide chemistry principles, its integrity can be maintained. The provided hypothetical degradation pathways and experimental protocols offer a framework for researchers to assess the stability of this compound in their specific applications. For critical applications, it is highly recommended to perform in-house stability studies to determine the shelf-life under specific laboratory conditions.
References
Spectroscopic Characterization of Z-Ile-Ile-OH: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for the N-benzyloxycarbonyl-protected dipeptide, Z-L-isoleucyl-L-isoleucine (Z-Ile-Ile-OH). The information herein is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. Due to the limited availability of public, consolidated spectroscopic data for this specific molecule, this guide presents predicted values based on the known spectral characteristics of its constituent amino acid, L-isoleucine, the benzyloxycarbonyl (Z) protecting group, and general principles of peptide spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) of Z-group |
| ~5.10 | s | 2H | CH₂ of Z-group |
| ~4.2-4.4 | m | 2H | α-CH of both Isoleucine residues |
| ~1.8-2.0 | m | 2H | β-CH of both Isoleucine residues |
| ~1.1-1.5 | m | 4H | γ-CH₂ of both Isoleucine residues |
| ~0.9 | m | 12H | γ-CH₃ and δ-CH₃ of both Isoleucine residues |
| ~8.0-8.5 | d | 1H | Amide NH |
| ~10-12 | br s | 1H | Carboxylic acid OH |
Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shifts and multiplicities can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172-175 | Carbonyl carbons (C=O) of carboxylic acid and amide |
| ~156 | Carbonyl carbon (C=O) of Z-group |
| ~137 | Quaternary aromatic carbon of Z-group |
| ~127-129 | Aromatic carbons (CH) of Z-group |
| ~66 | CH₂ of Z-group |
| ~57-59 | α-C of both Isoleucine residues |
| ~36-38 | β-C of both Isoleucine residues |
| ~24-26 | γ-C of both Isoleucine residues |
| ~15 | δ-C (CH₃) of both Isoleucine residues |
| ~11 | γ-C (CH₃) of both Isoleucine residues |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amide) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium-Strong | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O stretch (carboxylic acid) |
| ~1690-1710 | Strong | C=O stretch (urethane of Z-group) |
| ~1630-1670 | Strong | C=O stretch (Amide I band) |
| ~1520-1550 | Strong | N-H bend (Amide II band) |
| ~1450 | Medium | C-H bend |
| ~1250 | Medium | C-O stretch |
| ~690-750 | Strong | Aromatic C-H bend |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Species |
| 379.22 | [M+H]⁺ |
| 401.20 | [M+Na]⁺ |
| 377.21 | [M-H]⁻ |
| 266.15 | [Z-Ile+H]⁺ |
| 132.10 | [Ile+H]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion from Z-group) |
Note: M represents the molecular weight of this compound (C₂₀H₃₀N₂O₅), which is 378.46 g/mol . The observed m/z values will depend on the ionization technique used (e.g., ESI, MALDI).
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) may be added to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
-
For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship between the structure of this compound and its spectroscopic signatures.
The Enduring Role of the Z-Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of peptide chemistry, continues to be a crucial tool for the protection of amino groups during peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application marked a pivotal moment, enabling the controlled synthesis of complex peptides and establishing the foundation of modern peptide chemistry.[1] This technical guide provides an in-depth exploration of the function, application, and removal of the Z-protecting group, offering detailed experimental protocols and a comparative analysis of its performance.
Core Principles of the Z-Protecting Group
The primary function of the Z-group is to temporarily block the nucleophilic α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[2] This protection strategy is essential to ensure the specific and sequential addition of amino acids to the growing peptide chain.
Key Advantages of the Z-Group:
-
Stability: Z-protected amino acids are notably stable crystalline solids, which facilitates their handling and purification.[3] The Z-group is resistant to a wide range of reaction conditions, including mildly acidic and basic treatments, making it compatible with various coupling strategies.[4]
-
Racemization Suppression: A significant advantage of the Z-group is its ability to suppress racemization during the activation of the carboxyl group for peptide bond formation.[4]
-
Versatile Removal: The Z-group can be cleaved under different conditions, offering flexibility in deprotection strategies. The most common methods are catalytic hydrogenolysis and treatment with strong acids like hydrogen bromide in acetic acid.[5]
The Z-group is predominantly used in solution-phase peptide synthesis (LPPS) , where its stability and the crystallinity of the protected amino acids are particularly advantageous.[2] While less common in modern solid-phase peptide synthesis (SPPS) which often favors Fmoc or Boc strategies, the Z-group remains highly relevant for the synthesis of peptide fragments and for specific applications requiring its unique deprotection conditions.
Quantitative Performance Data
Table 1: Representative Yields for N-Cbz Protection of Amino Acids
| Amino Acid | Protection Method | Yield (%) | Reference |
| Glycine | Benzyl (B1604629) Chloroformate, NaOH | 95 | [6] |
| Alanine | Benzyl Chloroformate, NaOH | 95 | [6] |
| Phenylalanine | Benzyl Chloroformate, NaOH | 95 | [6] |
| Methionine | Benzyl Chloroformate, NaOH | 89 | [6] |
| Proline | Benzyl Chloroformate, NaOH | 92 | [6] |
| Lysine | Benzyl Chloroformate, NaOH | 92 | [6] |
| Serine(O-tBu) | Benzyl Chloroformate, NaOH | 90 | [7] |
| Valine | Benzyl Chloroformate, NaOH | >90 | [7] |
| Leucine | Benzyl Chloroformate, NaOH | >90 | [7] |
Table 2: Comparison of Z-Group Deprotection Methods
| Deprotection Method | Substrate | Reaction Time | Yield (%) | Reference |
| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Glycine | 3 min | 95 | [6] |
| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Alanine | 3 min | 95 | [6] |
| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Phenylalanine | 3 min | 95 | [6] |
| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Methionine | 3 min | 89 | [6] |
| Catalytic Transfer Hydrogenation (Cyclohexene, 10% Pd/C) | Z-Amino Acids/Peptides | 15 min (reflux) | 90-100 | [8] |
| HBr in Acetic Acid | Protected Peptides on MBHA-resin | 60-90 min | Not specified |
Experimental Protocols
N-Protection of an Amino Acid with the Z-Group
This protocol describes the general procedure for the N-benzyloxycarbonylation of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Amino Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Benzyl Chloroformate (Z-Cl)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (50 mmol) in a mixture of 1 M NaOH (50 mL) and dioxane (50 mL).
-
To the stirred solution, add benzyl chloroformate (50 mmol) dissolved in dioxane (50 mL) dropwise.
-
After stirring for 1 hour at room temperature, remove the bulk of the dioxane under reduced pressure.
-
Acidify the resulting aqueous solution to pH 2 with 0.5 M H₂SO₄.
-
Extract the product with EtOAc or MTBE (3 x 50 mL).
-
Wash the combined organic extracts until sulfate-free, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
The final product is typically isolated by crystallization.
Expected Yield: 83-95%[8]
Deprotection of a Z-Protected Peptide via Catalytic Transfer Hydrogenation
This method offers a mild and rapid removal of the Z-group.
Materials:
-
Z-protected peptide
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C) catalyst
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Add an excess of cyclohexene to the solution.
-
Add 10% Pd/C catalyst (catalyst to substrate ratio of 1:1 to 1:5 by weight).
-
Reflux the mixture for 15 minutes.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected peptide.
Expected Yield: 90-100%[8]
Deprotection of a Z-Protected Peptide using HBr in Acetic Acid
This is a harsher method suitable for peptides that are stable to strong acids.
Materials:
-
Z-protected peptide-resin (e.g., on MBHA-resin)
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Scavengers (e.g., pentamethylbenzene (B147382), thioanisole)
-
Trifluoroacetic Acid (TFA)
-
Dry Ether
Procedure:
-
Place the dried Z-protected peptide-resin in a suitable reaction vessel.
-
Add a solution of 33% HBr in acetic acid, typically with scavengers like pentamethylbenzene and thioanisole, and TFA.
-
Stir the suspension at room temperature for 60-90 minutes.
-
After the reaction is complete, filter the resin and evaporate the filtrate under reduced pressure.
-
Triturate the residue with dry ether to precipitate the deprotected peptide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes in peptide synthesis involving the Z-protecting group.
Conclusion
The benzyloxycarbonyl (Z) protecting group, despite being one of the oldest in the peptide chemist's toolbox, maintains its significance due to its robustness, ease of introduction, and its role in preventing racemization. While modern solid-phase synthesis often relies on Fmoc and Boc strategies, the Z-group remains indispensable for solution-phase synthesis, the preparation of complex peptide fragments, and in scenarios where its unique deprotection conditions offer strategic advantages. A thorough understanding of its application and the various methodologies for its removal is essential for researchers and professionals in the field of peptide science and drug development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the effective utilization of this classic and enduring protecting group.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. peptide.com [peptide.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scribd.com [scribd.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Z-Ile-Ile-OH: A Core Building Block for Advanced Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dipeptide Z-Isoleucyl-Isoleucine (Z-Ile-Ile-OH) serves as a fundamental building block in the design and synthesis of complex peptides and peptidomimetics. Its unique structural features, conferred by the bulky, hydrophobic isoleucine residues and the versatile benzyloxycarbonyl (Z) protecting group, make it a valuable component in the development of therapeutic peptides, particularly in the realm of protease inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and insights into its role in drug discovery.
Physicochemical Properties
| Property | Value (L-Isoleucine) | Estimated Value (this compound) | Reference |
| Molecular Formula | C6H13NO2 | C26H40N2O5 | - |
| Molecular Weight | 131.17 g/mol | 464.61 g/mol | [1][2] |
| Appearance | White crystalline solid | White to off-white solid | [1] |
| Solubility in Water (25 °C) | 41.2 g/L | Low | [1][3] |
| Solubility in Organic Solvents | Sparingly soluble in hot alcohol | Soluble in DMF, DCM, THF | [1] |
| Melting Point | Decomposes at ~284 °C | Not available | [1] |
| Optical Rotation [α]D | Varies with conditions | Not available | - |
Note: The properties for this compound are estimated based on the known properties of L-isoleucine and general characteristics of Z-protected dipeptides. Actual experimental values may vary.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through solution-phase peptide synthesis, a robust method for producing dipeptides on a larger scale with high purity. The following protocol is a generalized procedure based on established methods for similar Z-protected dipeptides.[4][5]
Experimental Protocol: Solution-Phase Synthesis of this compound
Materials:
-
Z-L-Isoleucine (Z-Ile-OH)
-
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure for racemization suppression[6]
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of H-Ile-OMe·HCl: Dissolve H-Ile-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIEA or TEA (1.1 equivalents) dropwise and stir for 30 minutes at 0 °C.
-
Activation of Z-Ile-OH: In a separate flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt or Oxyma Pure (1.1 equivalents) in anhydrous DCM/DMF (1:1 v/v).[6] Cool the solution to 0 °C. Add DCC (1.1 equivalents) and stir the mixture for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the neutralized H-Ile-OMe solution from step 1 to the activated Z-Ile-OH mixture from step 2. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrate and washes. Remove the solvent by rotary evaporation.[6] Dissolve the residue in EtOAc.
-
Extraction: Transfer the EtOAc solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).[4][6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Z-Ile-Ile-OMe.[4]
-
Saponification (Ester Hydrolysis): Dissolve the crude Z-Ile-Ile-OMe in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) (1.5 equivalents) and stir at room temperature.[7] Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1 M HCl and extract the product with EtOAc.[7]
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[7] Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexanes) to yield the pure product.[4]
Expected Yields and Purity
| Step | Expected Yield | Expected Purity (Post-Purification) |
| Coupling and Work-up | 75-90% | >95% (as Z-Ile-Ile-OMe) |
| Saponification and Purification | 80-95% | >98% (as this compound) |
Note: Yields are estimates based on similar solution-phase peptide syntheses and can vary depending on reaction conditions and purification efficiency.[4][8]
Caption: Workflow for the solution-phase synthesis and purification of this compound.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of longer peptides.[9][10] The Z-group provides stable N-terminal protection that is orthogonal to the commonly used Fmoc/tBu and Boc/Bzl strategies, allowing for selective deprotection and chain elongation.[11][12]
General Protocol for Incorporation of this compound in SPPS:
-
Resin Preparation: A suitable solid support (e.g., Wang resin for C-terminal acids) is prepared with the first amino acid attached.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.
-
Coupling: this compound (pre-activated with a coupling agent like HBTU) is coupled to the free amine on the resin.[11] The use of a dipeptide building block can help to overcome difficult couplings and reduce aggregation of the growing peptide chain.[11]
-
Washing: Excess reagents are removed by thorough washing of the resin.
-
Chain Elongation: The process is repeated with subsequent amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the Z-group, along with other side-chain protecting groups, is removed, typically by catalytic hydrogenation.[4]
Applications in Drug Discovery: Protease Inhibitor Design
Dipeptides and their derivatives are crucial components in the design of protease inhibitors, a significant class of therapeutic agents.[13] The structural features of this compound, particularly the bulky and hydrophobic isoleucine side chains, make it an attractive scaffold for designing inhibitors that can fit into the active sites of proteases, such as HIV protease.[13][14]
Protease inhibitors are often designed as transition-state analogs of the natural peptide substrates of the enzyme.[13] The dipeptide core of this compound can mimic the P1 and P1' or P2 and P2' residues of a substrate, which are critical for recognition and binding by the protease. The Z-group can be retained in the final inhibitor or replaced with other functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties.
The development of HIV protease inhibitors, such as Saquinavir and Ritonavir, has been a major success of structure-based drug design, where peptidomimetic structures play a central role.[13][15] The incorporation of dipeptide building blocks like this compound into inhibitor candidates allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and overcome drug resistance.[16][17]
Caption: Inhibition of a protease-mediated pathway by a this compound-derived peptide.
Conclusion
Z-Isoleucyl-Isoleucine is a highly valuable and versatile dipeptide building block for chemical and pharmaceutical research. Its utility in both solution-phase and solid-phase peptide synthesis, coupled with its potential as a core scaffold for the design of potent and selective protease inhibitors, underscores its importance in the development of novel therapeutic peptides. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 14. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of new inhibitors of HIV-1 protease dimerization with conformationally constrained templates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of Z-Ile-Ile-OH in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The dipeptide Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine) is a specific molecule for which detailed biochemical application data is not extensively available in public literature. This guide, therefore, extrapolates potential applications based on the known biochemical roles of its constituent parts: the N-terminal benzyloxycarbonyl (Z) protecting group and the di-isoleucine peptide core. The experimental protocols and quantitative data presented are illustrative and intended to serve as a framework for investigation.
Introduction to this compound
This compound is a dipeptide composed of two isoleucine residues, with the N-terminus protected by a benzyloxycarbonyl (Z) group. The Z-group is a classic amine protecting group in peptide synthesis, known for its stability and removal under specific conditions.[1] The di-isoleucine core presents a hydrophobic character, which can be a key determinant in its biological interactions. While primarily used as a building block in the synthesis of larger peptides, the inherent properties of this dipeptide suggest several potential applications as a bioactive molecule in its own right.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H30N2O5 | (Calculated) |
| Molecular Weight | 378.46 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white solid | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO | [1][2] |
Potential Applications in Enzyme Inhibition
The structure of this compound, a dipeptide with a bulky hydrophobic side chain, makes it a candidate for interacting with the active sites of various proteases. Many proteases have specificity for hydrophobic residues at their substrate binding pockets.
Calpain Inhibition
Calpains are a family of calcium-dependent cysteine proteases.[3] Dysregulation of calpain activity is implicated in a range of pathologies, including neurodegenerative diseases, ischemic injury, and cataract formation.[3][4][5] Calpain inhibitors are therefore of significant therapeutic interest. Many known calpain inhibitors are peptide-based molecules that mimic the enzyme's natural substrates. Given calpain's preference for hydrophobic residues, this compound could potentially act as a competitive inhibitor.
Caspase Inhibition
Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[6][7] For instance, caspase-3 is a key executioner caspase in the apoptotic pathway.[6] While the canonical recognition sequence for caspase-3 is DEVD, non-canonical interactions are possible, and small hydrophobic peptides can sometimes modulate enzyme activity. Investigation into this compound's ability to inhibit caspase activity could be a valuable research direction.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular protein homeostasis.[8] Inhibition of the proteasome is a validated strategy in cancer therapy.[9] Some proteasome subunits have chymotrypsin-like activity, which involves the cleavage of peptide bonds after hydrophobic residues. The di-isoleucine moiety of this compound could potentially interact with these active sites.
Dipeptidyl Peptidase (DPP) Inhibition
Dipeptidyl peptidases, such as DPP-4, are enzymes that cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[10][11] DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes.[10][12] While the Ile-Ile sequence is not a classic DPP-4 substrate, the general class of dipeptidyl peptidases is diverse, and this compound could be screened for inhibitory activity against a panel of these enzymes.
Hypothetical Quantitative Data
The following table presents hypothetical inhibitory constants for this compound against a selection of enzymes to illustrate how such data would be presented. This data is for illustrative purposes only and is not based on experimental results.
| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| Calpain-1 | Fluorogenic Substrate Cleavage | 75 | 45 | Competitive |
| Caspase-3 | Fluorogenic Substrate Cleavage | > 200 | N/A | No significant inhibition |
| 20S Proteasome (Chymotrypsin-like activity) | Fluorogenic Substrate Cleavage | 120 | 80 | Competitive |
| DPP-4 | Fluorogenic Substrate Cleavage | > 500 | N/A | No significant inhibition |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis of this compound
This protocol outlines a general method for synthesizing this compound.
Materials:
-
Fmoc-Ile-OH
-
Wang resin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Z-Ile-OH (N-Benzyloxycarbonyl-L-isoleucine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Ile-OH (3 eq) and HOBt (3 eq) in DMF.
-
Add DCC (3 eq) and stir at 0°C for 30 minutes.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the filtrate to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Z-Ile-OH):
-
Activate Z-Ile-OH using the same procedure as for Fmoc-Ile-OH with DCC and HOBt.
-
Add the activated Z-Ile-OH to the deprotected resin and shake for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
-
Purification: Purify the crude this compound using reverse-phase HPLC.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to screen this compound against various proteases.
Materials:
-
Purified enzyme (e.g., Calpain-1)
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Visualizations
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for the synthesis and evaluation of this compound.
Potential Signaling Pathway Interference
References
- 1. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpain inhibition by alpha-ketoamide and cyclic hemiacetal inhibitors revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc inhibition of caspase-3 activation does not protect HeLa cells from apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirect inhibition of 26S proteasome activity in a cellular model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
The Enduring Legacy of Z-Protected Amino Acids: A Technical Guide to Their Discovery and Application
A deep dive into the foundational protective group that revolutionized peptide synthesis, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core methodologies surrounding Z-protected amino acids.
Introduction: A Paradigm Shift in Peptide Chemistry
The ability to chemically synthesize peptides with defined sequences is a cornerstone of modern drug discovery and biochemical research. However, the path to achieving this control was paved with significant challenges, primarily the need to selectively protect the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. The breakthrough that unlocked the door to controlled peptide synthesis came in the early 1930s with the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and his student Leonidas Zervas. This pioneering work established the first reliable method for the stepwise synthesis of peptides and laid the groundwork for the development of more advanced protecting group strategies.
This technical guide provides an in-depth exploration of the discovery and history of Z-protected amino acids, detailed experimental protocols for their synthesis and deprotection, and a summary of quantitative data to inform their application in modern organic synthesis.
The Pioneering Work of Bergmann and Zervas
In 1932, German biochemist Max Bergmann and his Greek collaborator Leonidas Zervas published their seminal work on a new method for peptide synthesis. Their innovation was the introduction of the benzyloxycarbonyl group, which could be readily introduced to protect the amino group of an amino acid and subsequently removed under mild conditions that did not cleave the newly formed peptide bond. This method, which became known as the Bergmann-Zervas synthesis, was a landmark achievement that transformed peptide chemistry from an art to a science. For the first time, chemists could rationally design and synthesize peptides of defined length and sequence, opening up new avenues for studying protein structure and function.
The Z-group's stability to the basic conditions required for peptide bond formation, coupled with its susceptibility to removal by catalytic hydrogenation, provided the necessary orthogonality for successful stepwise peptide synthesis. This strategy remained the dominant method in the field for over two decades, a testament to its ingenuity and effectiveness.
Synthesis of Z-Protected Amino Acids: The Schotten-Baumann Reaction
The introduction of the Z-protecting group is typically achieved through the Schotten-Baumann reaction, where an amino acid is acylated with benzyl (B1604629) chloroformate in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-Z-protected amino acid.
General Reaction Scheme
A Theoretical Exploration of Z-Ile-Ile-OH Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies of the conformational landscape of the dipeptide Z-Ile-Ile-OH. In the absence of specific published data for this molecule, this guide leverages established computational and experimental methodologies applied to analogous dipeptides, particularly the unprotected L-Isoleucyl-L-Isoleucine (Ile-Ile), to provide a comprehensive framework for its conformational analysis. The principles and protocols detailed herein are directly applicable to the study of this compound and other N-terminally protected dipeptides.
Introduction to Dipeptide Conformation
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. For a simple dipeptide like this compound, the conformational flexibility is largely defined by the rotational freedom around the backbone dihedral angles phi (φ) and psi (ψ) of each amino acid residue. The bulky N-terminal benzyloxycarbonyl (Z) group and the two branched isoleucine side chains introduce significant steric constraints that shape the accessible conformational space. Understanding the preferred low-energy conformations is crucial for applications in drug design, peptidomimetics, and rational protein engineering.
Theoretical studies, combining quantum chemical calculations and molecular dynamics simulations, are powerful tools for mapping the potential energy surface of a peptide and identifying its stable conformers. These computational approaches are often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate the predicted structures in solution.
Conformational Landscape of the Ile-Ile Backbone
The foundational understanding of this compound's conformation begins with the analysis of the unprotected Ile-Ile dipeptide. A systematic search of the conformational space, typically by stepping through the φ and ψ dihedral angles and calculating the potential energy at each point, generates a Ramachandran-style energy surface plot.
Based on extensive theoretical studies of dipeptides of all twenty natural amino acids, the conformational landscape of an isoleucine-containing dipeptide is characterized by several low-energy regions. The most prominent of these correspond to well-known secondary structures.[1]
Data Presentation
The following table summarizes the key low-energy conformational regions expected for an Ile-Ile dipeptide backbone. The φ and ψ values are representative of the energy minima for these regions. The relative energy is a qualitative representation based on computational studies of similar dipeptides.[1]
| Conformational Region | Approximate φ (°) | Approximate ψ (°) | Relative Energy | Key Intramolecular Interactions |
| Polyproline II (PPII) Helix | -75 | +145 | Lowest | Extended conformation, minimized steric hindrance |
| Right-handed α-Helix (αR) | -65 | -40 | Low | C=O(i)∙∙∙H-N(i+4) hydrogen bond (in longer peptides) |
| β-Strand | -120 | +120 | Low | Extended conformation, suitable for sheet formation |
| Left-handed α-Helix (αL) | +65 | +40 | Higher | Sterically less favorable for L-amino acids |
Note: The presence of the N-terminal Z-group in this compound is expected to further restrict the conformational freedom, potentially altering the relative energies of these basins. The bulky aromatic ring of the Z-group can engage in non-covalent interactions with the peptide backbone and side chains, favoring more compact or specific folded structures.
Methodologies for Conformational Analysis
A thorough theoretical investigation of this compound conformation would involve a multi-step computational protocol, often validated by experimental data.
Computational Protocols
3.1.1. Conformational Search
The initial step is to explore the vast conformational space of the molecule to identify potential low-energy structures.
-
Systematic Search: This method involves a grid-based search where the key dihedral angles (φ, ψ, and side-chain χ angles) are systematically rotated. For each grid point, a single-point energy calculation is performed. This approach is computationally expensive but ensures comprehensive coverage of the conformational space.
-
Stochastic and Molecular Dynamics Methods: Techniques like Monte Carlo simulations or high-temperature molecular dynamics (MD) can efficiently sample the conformational space. These methods randomly alter the molecular geometry and accept or reject the new conformation based on an energy criterion.
3.1.2. Quantum Chemical Calculations
Once a set of potential conformers is generated, their geometries are optimized, and relative energies are calculated with higher accuracy using quantum chemistry methods.
-
Density Functional Theory (DFT): This is a widely used method that provides a good balance between accuracy and computational cost.
-
Functional: A common choice is a hybrid functional like B3LYP, which includes a portion of exact exchange from Hartree-Fock theory.[2]
-
Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or larger, is typically employed to accurately describe the electronic structure.
-
Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) can be used, where the solvent is represented as a continuous medium with a specific dielectric constant.[2]
-
3.1.3. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the dipeptide in a solvent environment over time.
-
Force Field: A classical force field (e.g., AMBER, CHARMM, GROMOS) is used to describe the potential energy of the system.
-
Solvent Model: The dipeptide is placed in a box of explicit solvent molecules (e.g., TIP3P water).
-
Simulation Protocol: The system is first minimized, then gradually heated to the desired temperature and equilibrated. A production run is then performed for several nanoseconds to collect conformational data.
Experimental Protocols for Validation
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for determining the solution-state conformation of peptides.
-
Sample Preparation: The dipeptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: Provides information on the chemical environment of protons.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon or nitrogen atoms.
-
-
Structural Analysis: The experimental NMR data, particularly NOE-derived distance restraints and scalar coupling constants (e.g., ³JHNα), are used as constraints in structure calculation algorithms, often in conjunction with molecular modeling software.
Visualizing Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of the computational and experimental workflows for determining the conformation of this compound.
References
Z-Ile-Ile-OH: A Technical Guide to Purity and Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and assay of Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine), a protected dipeptide crucial in synthetic peptide chemistry. This document details the physicochemical properties, methods for assessing purity, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Compound Identification and Specifications
This compound is a dipeptide composed of two L-isoleucine residues with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.
| Property | Value | Reference |
| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 42538-01-2 | [2] |
| Molecular Formula | C20H30N2O5 | [2] |
| Molecular Weight | 378.46 g/mol | [2] |
| Appearance | White to off-white crystalline powder or powder | [3] |
| Purity (Typical) | ≥98.0% | [4] |
Purity and Impurity Profile
The purity of this compound is a critical parameter for its successful application in peptide synthesis. A high-purity starting material ensures the integrity of the final peptide product. The typical purity of commercially available this compound is 98.0% or higher.[4]
Table of Potential Impurities:
| Impurity Type | Description | Potential Origin |
| Diastereomers | Z-D-Ile-L-Ile-OH, Z-L-Ile-D-Ile-OH, Z-D-Ile-D-Ile-OH | Racemization during synthesis; impurities in starting materials. |
| Unreacted Starting Materials | Z-Ile-OH, L-Isoleucine | Incomplete coupling reaction. |
| Side-products from Synthesis | Urethane-type byproducts | Can form during the mixed anhydride (B1165640) coupling method.[5] |
| Residual Solvents | e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide | Used during synthesis and purification. |
| Water Content | Adsorbed moisture | Incomplete drying or hygroscopic nature. |
Analytical Methods for Purity and Assay
A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound and separating it from related impurities.[6]
Table of Typical RP-HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identity of this compound. The spectra provide information about the protons and carbons in the molecule, allowing for structural elucidation.
Table of Typical NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Chiral Purity Analysis
The enantiomeric purity of the isoleucine residues is critical. Chiral HPLC is the preferred method for determining the presence of diastereomeric impurities.[7][8] This often involves specialized chiral stationary phases.
Experimental Protocols
Protocol for Purity Determination by RP-HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Analysis:
-
Equilibrate the column with 20% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the prepared sample solution.
-
Run the following gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol for Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure of a this compound sample.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with TMS
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound structure.
-
Visualizations
Synthesis Workflow
The synthesis of this compound typically involves the coupling of Z-isoleucine with an isoleucine ester, followed by deprotection of the ester group. The mixed anhydride method is a common approach for the coupling step.[9]
Caption: General workflow for the synthesis of this compound.
Analytical Workflow for Quality Control
A systematic workflow is essential for the quality control of this compound, ensuring it meets the required specifications before use.
Caption: Quality control workflow for this compound.
References
- 1. Z-Ile-Ile | 42538-01-2 [sigmaaldrich.com]
- 2. This compound, 42538-01-02 | BroadPharm [broadpharm.com]
- 3. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 4. This compound, CasNo.42538-01-2 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
understanding the stereochemistry of Z-L-Isoleucyl-L-Isoleucine
An In-depth Technical Guide to the Stereochemistry of Z-L-Isoleucyl-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry of N-benzyloxycarbonyl-L-Isoleucyl-L-Isoleucine (Z-L-Isoleucyl-L-Isoleucine). The document outlines a plausible synthetic route and details the key analytical techniques used to characterize its stereochemical integrity, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and polarimetry.
Introduction
Z-L-Isoleucyl-L-Isoleucine is a protected dipeptide of significant interest in peptide chemistry and drug development. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus, preventing unwanted side reactions during peptide synthesis.[] The stereochemistry of the constituent L-isoleucine residues is critical for the peptide's three-dimensional structure and, consequently, its biological activity and interaction with molecular targets. L-isoleucine possesses two chiral centers, at the α-carbon (Cα) and the β-carbon (Cβ), leading to four possible stereoisomers. In this dipeptide, both residues are of the L-isoleucine configuration ((2S,3S)-2-amino-3-methylpentanoic acid). A thorough understanding and confirmation of the stereochemistry are paramount for its application in research and development.
Synthesis of Z-L-Isoleucyl-L-Isoleucine
The synthesis of Z-L-Isoleucyl-L-Isoleucine can be achieved through a solution-phase peptide coupling strategy. This involves the coupling of N-terminally protected Z-L-Isoleucine with a C-terminally protected L-Isoleucine, followed by deprotection of the C-terminus. A common approach is the use of a methyl ester for C-terminal protection.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and stereochemical characterization.
Experimental Protocols
Synthesis of Z-L-Isoleucyl-L-Isoleucine Methyl Ester
This protocol describes a standard procedure for peptide coupling.
-
Dissolution of Reactants: Dissolve Z-L-Isoleucine (1 equivalent) and L-Isoleucine methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[2][3]
-
Addition of Base: Add a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Activation and Coupling: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to suppress racemization.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate (B1210297) and wash successively with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Saponification of the Methyl Ester
-
Hydrolysis: Dissolve the crude Z-L-Isoleucyl-L-Isoleucine methyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (B95107) or methanol) and water.
-
Base Addition: Add a solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Acidification and Extraction: Remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.
-
Final Steps: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Z-L-Isoleucyl-L-Isoleucine.
Purification by RP-HPLC
The crude product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: The peptide is detected by UV absorbance at 210-220 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a white powder.
Stereochemical Analysis
Key Stereochemical Features of Z-L-Isoleucyl-L-Isoleucine
Caption: Diagram of the main stereochemical components of the molecule.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the stereochemistry of diastereomers. The chemical shifts (δ) and coupling constants (J) of the α- and β-protons are particularly sensitive to the relative stereochemistry.
Expected ¹H and ¹³C NMR Data
The following table presents expected NMR data for Z-L-Isoleucyl-L-Isoleucine, based on published data for structurally similar compounds. These values can serve as a reference for experimental data analysis.
| Parameter | Expected Value (¹H) | Expected Value (¹³C) |
| N-terminal Ile (Cα-H) | ~4.2-4.4 ppm | ~58-60 ppm |
| C-terminal Ile (Cα-H) | ~4.3-4.5 ppm | ~57-59 ppm |
| N-terminal Ile (³J(Hα,Hβ)) | ~4-6 Hz | - |
| C-terminal Ile (³J(Hα,Hβ)) | ~4-6 Hz | - |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified dipeptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of all protons.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms.
-
2D NMR (COSY, TOCSY): Perform two-dimensional correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) to establish proton-proton spin systems and assign all proton resonances within each isoleucine residue.
-
2D NMR (NOESY/ROESY): Use Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify protons that are close in space, which provides information about the peptide's conformation.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for L-isoleucine and D-allo-isoleucine derivatives to confirm the stereochemistry. The ³J(Hα,Hβ) coupling constant is particularly informative for distinguishing between stereoisomers.
X-ray Crystallography
If the purified Z-L-Isoleucyl-L-Isoleucine can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of its three-dimensional structure and absolute stereochemistry.
Expected Crystallographic Data
While a crystal structure for Z-L-Isoleucyl-L-Isoleucine is not available in the public domain, data from the unprotected dipeptide, L-Isoleucyl-L-Isoleucine, provides insight into the likely conformational properties.[8] The peptide backbone torsion angles (φ, ψ) and the side-chain torsion angles (χ) can be precisely determined.
| Parameter | Typical Range for L-Isoleucyl-L-Isoleucine |
| φ (N-terminal) | -120° to -150° |
| ψ (N-terminal) | +130° to +160° |
| φ (C-terminal) | Not applicable |
| ψ (C-terminal) | Not applicable |
| χ₁ (both residues) | gauche(-) or trans conformations |
| χ₂ (both residues) | variable |
Experimental Protocol for X-ray Crystallography
-
Crystallization: Screen various solvents and crystallization conditions (e.g., vapor diffusion, slow evaporation) to obtain single crystals of suitable quality.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.
-
Analysis: Analyze the bond lengths, bond angles, and torsion angles to confirm the stereochemistry and conformational preferences of the dipeptide.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation is a characteristic physical property that can be used to assess enantiomeric purity.[9][10][11][12][13]
Expected Specific Rotation
The specific rotation of Z-L-Isoleucyl-L-Isoleucine has not been reported. However, for L-isoleucine, the specific rotation is typically positive in acidic solutions. A negative or significantly different value would indicate the presence of other stereoisomers or impurities.
| Compound | Conditions | Specific Rotation [α]D²⁰ |
| L-Isoleucine | c=4, 6 N HCl | +38.9° to +41.8° |
Experimental Protocol for Polarimetry
-
Sample Preparation: Prepare a solution of the purified dipeptide of a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., ethanol (B145695) or acetic acid).
-
Measurement: Use a polarimeter to measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 or 25 °C).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration in g/mL.
Conclusion
The stereochemical integrity of Z-L-Isoleucyl-L-Isoleucine is fundamental to its utility in peptide synthesis and drug discovery. A combination of robust synthetic protocols and rigorous analytical techniques is essential for its preparation and characterization. NMR spectroscopy provides detailed information on the local stereochemistry and conformation in solution, while X-ray crystallography offers an unambiguous determination of the solid-state structure. Polarimetry serves as a valuable tool for confirming the overall chirality and enantiomeric purity. By employing the methodologies outlined in this guide, researchers can confidently synthesize and characterize Z-L-Isoleucyl-L-Isoleucine, ensuring its suitability for downstream applications.
References
- 2. Page loading... [wap.guidechem.com]
- 3. L-异亮氨酸甲酯 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides’ and Amino Acids’ Micro- and Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Z-Ile-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Z-Isoleucyl-Isoleucine (Z-Ile-Ile-OH). The methodology is based on the widely utilized Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which allows for the efficient and controlled assembly of peptide chains on a solid support.[1][2][3] This protocol is intended for researchers in academia and industry engaged in peptide chemistry, drug discovery, and development.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise construction of peptides on an insoluble polymeric support.[4][5] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[4] The most common strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[1][6] This protocol utilizes the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[1][7]
The target dipeptide, this compound, incorporates the benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus. The Z group is a well-established amine protecting group, though in modern SPPS, it is more commonly used for side-chain protection due to the relatively harsh conditions required for its removal (e.g., HBr/acetic acid or catalytic hydrogenation).[1][7][8] However, for the synthesis of a short, N-terminally protected peptide like this compound, it can be introduced in the final coupling step.
This protocol details the synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for the mild cleavage of the final peptide from the solid support, preserving the acid-sensitive Z-group.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value | Notes |
| Resin | ||
| Type | 2-Chlorotrityl chloride | Suitable for mild cleavage conditions. |
| Substitution | 1.0 - 1.6 mmol/g | |
| First Amino Acid Loading | ||
| Fmoc-Ile-OH | 1.5 equivalents | Relative to resin capacity. |
| Diisopropylethylamine (DIPEA) | 3.0 equivalents | |
| Solvent | Dichloromethane (B109758) (DCM) | |
| Reaction Time | 2 hours | |
| Fmoc Deprotection | ||
| Reagent | 20% Piperidine (B6355638) in DMF | |
| Reaction Time | 10 - 20 minutes | Two treatments are typically performed. |
| Coupling of Z-Ile-OH | ||
| Z-Ile-OH | 2.0 equivalents | |
| HBTU | 1.95 equivalents | Coupling reagent. |
| HOBt | 2.0 equivalents | Additive to suppress racemization. |
| DIPEA | 4.0 equivalents | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Time | 2 - 4 hours | |
| Cleavage from Resin | ||
| Reagent | Acetic acid/Trifluoroethanol/DCM (1:1:8) | Mild cleavage cocktail. |
| Reaction Time | 2 hours | |
| Expected Yield | > 85% | Based on initial resin loading. |
| Purity (Crude) | > 90% | As determined by HPLC. |
Experimental Protocol
This protocol outlines the manual solid-phase synthesis of this compound on a 0.25 mmol scale.
1. Resin Preparation and Swelling
-
Weigh 156 mg of 2-chlorotrityl chloride resin (1.6 mmol/g substitution) into a fritted peptide synthesis vessel.
-
Add 5 mL of dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.[6]
-
Drain the DCM by filtration.
2. Loading of the First Amino Acid (Fmoc-Ile-OH)
-
Dissolve Fmoc-Ile-OH (1.5 eq, 0.375 mmol, 132 mg) in 3 mL of DCM.
-
Add Diisopropylethylamine (DIPEA) (3.0 eq, 0.75 mmol, 131 µL).
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted sites on the resin, add 1 mL of methanol (B129727) and agitate for 30 minutes.[9]
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
3. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in N,N-dimethylformamide (DMF) to the resin.[10]
-
Agitate for 3 minutes and drain the solution.[11]
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-20 minutes.[10][11]
-
Drain the solution and wash the resin thoroughly with DMF (6 x 5 mL) to ensure complete removal of piperidine.[11]
4. Coupling of the Second Amino Acid (Z-Ile-OH)
-
In a separate vial, dissolve Z-Ile-OH (2.0 eq, 0.5 mmol, 133 mg), HBTU (1.95 eq, 0.487 mmol, 185 mg), and HOBt (2.0 eq, 0.5 mmol, 76 mg) in 3 mL of DMF.
-
Add DIPEA (4.0 eq, 1.0 mmol, 174 µL) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the peptide-resin under vacuum.
5. Cleavage of this compound from the Resin
-
Add 5 mL of a cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:1:8 v/v/v) to the dried peptide-resin.
-
Agitate gently for 2 hours at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude peptide can be precipitated and washed with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
This detailed protocol and the accompanying information provide a comprehensive guide for the successful solid-phase synthesis of this compound. Adherence to these procedures will facilitate the efficient and high-purity production of this protected dipeptide for various research and development applications.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. peptideweb.com [peptideweb.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
Application Notes: Solution-Phase Synthesis Utilizing Z-Ile-Ile-OH
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet highly relevant technique for the production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural or modified amino acids.[1][2] This method offers significant advantages in terms of scalability and the purification of intermediates. The use of N-benzyloxycarbonyl (Z-group) protected amino acids and dipeptides, such as Z-L-Isoleucyl-L-Isoleucine (Z-Ile-Ile-OH), is a well-established strategy in solution-phase synthesis. The Z-group is stable under a variety of coupling conditions and can be readily removed by catalytic hydrogenation.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a building block in the synthesis of larger peptides. Detailed protocols for peptide coupling and subsequent deprotection are provided, along with expected outcomes and purification strategies.
Principle of the Method
The core of this methodology involves the coupling of the carboxylic acid group of this compound with the free amino group of another amino acid or peptide ester. This reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.[1][3][4] The resulting protected peptide can be purified and then subjected to N-terminal deprotection via catalytic hydrogenation to remove the Z-group, allowing for further chain elongation.
Applications in Research and Drug Development
Isoleucine-containing peptides are significant in various biological contexts and are components of many therapeutic peptides.[5] The dipeptide motif, Ile-Ile, can be a crucial component of bioactive peptides, influencing their structure and function. The use of the pre-formed this compound dipeptide in a synthetic strategy can offer several advantages:
-
Reduced Racemization: Coupling a dipeptide unit can minimize the risk of racemization at the activated amino acid residue compared to stepwise single amino acid additions.
-
Improved Synthetic Efficiency: Reduces the number of coupling and deprotection cycles required to synthesize the target peptide.
-
Introduction of Specific Motifs: Allows for the direct incorporation of the Ile-Ile sequence, which may be important for biological activity or structural integrity.
Experimental Protocols
Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester
This protocol describes the synthesis of a model tripeptide, Z-Ile-Ile-Xaa-OR (where Xaa is another amino acid and R is an alkyl group, e.g., Methyl), using this compound and an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).
Materials:
-
Z-L-Isoleucyl-L-Isoleucine (this compound)
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[4]
-
1-Hydroxybenzotriazole (HOBt)[4]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (if solubility is an issue)
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Aqueous Hydrochloric Acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvents
Procedure:
-
In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.0 equivalent) dropwise to neutralize the salt and stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the this compound/HOBt mixture.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized amino acid ester solution from step 3 to the reaction mixture containing the activated this compound.
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the pure protected tripeptide.
Protocol 2: N-Terminal Deprotection (Removal of the Z-Group)
This protocol describes the removal of the N-terminal Z-group from the synthesized peptide via catalytic hydrogenation.[1]
Materials:
-
Z-protected peptide (e.g., Z-Ile-Ile-Gly-OMe)
-
10% Palladium on Carbon (Pd/C) catalyst[1]
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the purified Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide) to the solution.[1]
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model tripeptide, Z-Ile-Ile-Gly-OMe, and its subsequent deprotection.
Table 1: Materials and Reagents for Synthesis of Z-Ile-Ile-Gly-OMe
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₂₀H₃₀N₂O₅ | 394.46 | N-protected dipeptide |
| H-Gly-OMe·HCl | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid ester |
| DCC | C₁₃H₂₂N₂ | 206.33 | Coupling agent[4] |
| HOBt | C₆H₅N₃O | 135.12 | Racemization suppressant[4] |
| TEA | C₆H₁₅N | 101.19 | Base[1] |
Table 2: Expected Yield and Purity for the Synthesis of H₂N-Ile-Ile-Gly-OMe
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by HPLC) |
| 1. Coupling | Z-Ile-Ile-Gly-OMe | 465.5 | 395.7 | 85% | >95% |
| 2. Deprotection | H₂N-Ile-Ile-Gly-OMe | 331.4 | 308.2 | 93% | >98% |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the solution-phase synthesis using this compound.
Caption: Workflow for the coupling of this compound.
Caption: Workflow for the removal of the Z-protecting group.
References
Coupling Reagents for Z-Ile-Ile-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selection and use of coupling reagents for the synthesis of the dipeptide Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine). The synthesis of peptides containing sterically hindered amino acids like isoleucine presents unique challenges, including slow reaction kinetics and an increased risk of racemization. The choice of coupling reagent is therefore critical to ensure high yield, purity, and stereochemical integrity of the final product.
Introduction to Peptide Coupling and Steric Hindrance
Peptide bond formation involves the activation of a carboxylic acid group of an N-protected amino acid, followed by nucleophilic attack from the amino group of another amino acid.[1] When dealing with sterically hindered amino acids such as isoleucine, the bulky side chains can impede the approach of the reacting species, leading to slower coupling rates and favoring side reactions.[2] Racemization, the loss of stereochemical purity at the α-carbon, is a major concern, particularly when using powerful activating agents.[3]
Comparative Analysis of Coupling Reagents
The selection of a suitable coupling reagent is paramount for the successful synthesis of this compound. This section provides a comparative overview of commonly used reagents, with a focus on their application to sterically hindered couplings.
Data Summary
The following table summarizes the expected performance of various coupling reagents in the synthesis of this compound. The data is compiled from literature reports on the coupling of sterically hindered amino acids and should be considered as a general guideline.[1][4]
| Coupling Reagent | Additive | Typical Yield (%) | Typical Reaction Time (h) | Racemization Risk | Key Considerations |
| DCC | HOBt | 75-85 | 12-24 | Moderate | Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[3] |
| DIC | HOBt | 80-90 | 12-24 | Moderate | Similar to DCC, but the diisopropylurea byproduct is more soluble, simplifying workup.[3] |
| HBTU | - | 85-95 | 2-6 | Low | Efficient and widely used; requires a base for activation.[5] |
| HATU | - | 90-98 | 1-4 | Very Low | Highly efficient, especially for hindered couplings, due to the formation of a reactive OAt-ester; faster than HBTU.[3][6] |
| PyBOP | - | 85-95 | 2-6 | Low | Byproducts are generally less problematic than those of carbodiimides.[4] |
| COMU | - | 90-98 | 1-3 | Very Low | A third-generation uronium salt with high reactivity and good solubility; byproducts are generally non-toxic and soluble.[7][8] |
Experimental Protocols
The following are detailed protocols for the solution-phase synthesis of this compound using selected coupling reagents.
Protocol 1: Synthesis of this compound using DCC/HOBt
This protocol is a classic and cost-effective method for peptide bond formation.
Materials:
-
Z-L-isoleucine (Z-Ile-OH)
-
L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Neutralization of H-Ile-OMe·HCl: Dissolve H-Ile-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Activation of Z-Ile-OH: In a separate flask, dissolve Z-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled Z-Ile-OH solution, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Ile-OMe solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Ile-Ile-OMe.
-
Saponification: Dissolve the crude dipeptide ester in a mixture of MeOH and water. Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield this compound.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using HATU
This protocol utilizes a highly efficient coupling reagent, ideal for sterically hindered amino acids.
Materials:
-
Z-L-isoleucine (Z-Ile-OH)
-
L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Neutralization of H-Ile-OMe·HCl: Dissolve H-Ile-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq). Stir at room temperature for 15 minutes.
-
Activation and Coupling: In a separate flask, dissolve Z-Ile-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution.
-
Add the neutralized H-Ile-OMe solution to the Z-Ile-OH/HATU mixture. Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Ile-Ile-OMe.
-
Saponification and Purification: Follow steps 8-11 from Protocol 1.
Visualization of the Peptide Synthesis Workflow
The following diagrams illustrate the key stages of the peptide synthesis process.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of coupling reagent classes and outcomes.
Troubleshooting and Key Considerations
-
Racemization: To minimize racemization, it is crucial to use the appropriate coupling reagent and additives. For carbodiimide-mediated couplings, the addition of HOBt or its analogs is essential.[3] Onium salt-based reagents like HATU and COMU generally exhibit lower levels of racemization.[6][7] The choice of base can also influence the extent of racemization, with sterically hindered bases like DIPEA being preferable to less hindered ones.
-
Incomplete Coupling: Due to the steric hindrance of the isoleucine residues, coupling reactions may be slow. It is important to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC. If the reaction is incomplete, extending the reaction time or performing a second coupling may be necessary.
-
Byproduct Removal: The removal of byproducts from the coupling reaction is a critical step in obtaining a pure product. The insoluble DCU from DCC couplings can be removed by filtration. The byproducts of onium salt reagents are generally more soluble and are removed during the aqueous work-up.[3]
-
Solvent Purity: The use of anhydrous solvents is critical for the success of peptide coupling reactions, as water can hydrolyze the activated intermediates and reduce the yield.
By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can successfully synthesize this compound with high yield and purity, overcoming the challenges associated with sterically hindered amino acids.
References
- 1. bachem.com [bachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Deprotection of Z-Ile-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by several distinct methods. The selective and efficient deprotection of the Z group is a critical step in the synthesis of peptides, such as the dipeptide Isoleucyl-Isoleucine (Ile-Ile). This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine (Z-Ile-Ile-OH) to yield the free dipeptide, H-Ile-Ile-OH. Three common deprotection methods are discussed: catalytic hydrogenation, transfer hydrogenation, and acidolysis.
The choice of deprotection method can be critical, especially for peptides containing bulky and hydrophobic amino acid residues like isoleucine, as these can influence reaction kinetics and solubility. These protocols are designed to provide researchers with a reliable starting point for the efficient removal of the Z group, ensuring high purity and yield of the final dipeptide.
Comparative Data of Deprotection Methods
The following table summarizes the key parameters and expected outcomes for the different methods of Z-group deprotection from this compound. The data presented is based on established protocols for Z-group removal from peptides with similar structural features.
| Parameter | Catalytic Hydrogenation | Transfer Hydrogenation | Acidolysis |
| Primary Reagent | Hydrogen Gas (H₂) | 1,4-Cyclohexadiene (B1204751) | 33% HBr in Acetic Acid |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) | None |
| Solvent | Methanol (B129727) (MeOH) or Acetic Acid (AcOH) | Tetrahydrofuran (THF) or Methanol (MeOH) | Glacial Acetic Acid (AcOH) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 4 - 16 hours | 12 - 24 hours | 1 - 2 hours |
| Typical Catalyst Loading | 10 - 20 wt% of substrate | 0.2 equivalents by weight to substrate | Not Applicable |
| Reported Yield | >95% | ~90% | Variable, often lower due to workup |
| Key Considerations | Requires specialized hydrogenation equipment. | Avoids the use of hydrogen gas cylinders. | Harsh conditions may affect sensitive functional groups. |
Experimental Protocols
Catalytic Hydrogenation
This method is often the cleanest and most efficient for Z-group removal, typically providing high yields with minimal side products.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Glacial Acetic Acid (AcOH)
-
Hydrogen gas (H₂) source
-
Celite®
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or acetic acid (approximately 10-20 mL per gram of peptide).
-
Carefully add 10% Pd/C catalyst to the solution (10-20% by weight of the this compound). Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere if dry.
-
Secure the reaction flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-16 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude H-Ile-Ile-OH.
Transfer Hydrogenation
This method offers a convenient alternative to catalytic hydrogenation as it does not require a pressurized hydrogen gas source. A hydrogen donor, such as 1,4-cyclohexadiene, is used to generate hydrogen in situ.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
1,4-Cyclohexadiene
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
Celite®
-
Standard laboratory glassware
-
Filtration apparatus
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous THF or methanol.
-
In a separate flask, carefully suspend 10% Pd/C (approximately 0.2 equivalents by weight relative to the peptide) in the same solvent. Caution: Handle Pd/C with care.
-
Add the Pd/C suspension to the solution of the protected peptide.
-
Add 1,4-cyclohexadiene (10-20 equivalents relative to the Z-group) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the deprotection progress using TLC or HPLC. A typical reaction time is 12-24 hours.[1]
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Ile-Ile-OH.
Acidolysis with HBr in Acetic Acid
This classical method employs strong acidic conditions to cleave the Z group. It is a rapid method but can be harsh and may not be suitable for peptides with acid-sensitive functional groups.
Materials:
-
This compound
-
33% Hydrogen Bromide (HBr) in Glacial Acetic Acid
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Centrifuge and/or filtration apparatus
Protocol:
-
Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid to the mixture.
-
Stir the solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated H-Ile-Ile-OH hydrobromide salt by filtration or centrifugation.
-
Wash the precipitate with anhydrous diethyl ether to remove residual acetic acid and HBr.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Chemical transformation during Z-group deprotection.
References
Application Notes and Protocols: Z-Ile-Ile-OH in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for the identification of lead compounds in drug discovery. It begins with the screening of low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[1][2][3][4] These initial hits are then optimized through structure-guided methods to produce high-affinity lead candidates. The dipeptide Z-Ile-Ile-OH (N-carbobenzyloxy-isoleucyl-isoleucine) represents a valuable fragment for screening against protease targets, particularly cysteine proteases like calpains and the proteasome, due to its peptidic nature which can mimic substrate recognition motifs.
These application notes provide a comprehensive guide for utilizing this compound in an FBDD campaign, from initial screening to hit validation and characterization.
Target Selection: Calpains and Proteasomes
This compound is an ideal fragment for targeting proteases that recognize hydrophobic residues. Two major classes of such enzymes are calpains and proteasomes, both of which are implicated in a variety of disease states and are attractive therapeutic targets.
-
Calpains: A family of calcium-dependent cysteine proteases involved in cellular signaling, proliferation, and apoptosis.[5] Dysregulation of calpain activity is associated with neurodegenerative diseases, cancer, and cardiovascular disorders.
-
Proteasomes: Large protein complexes responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and protein quality control.[6][7] Proteasome inhibitors are established therapeutics for multiple myeloma.
Experimental Protocols
A typical FBDD workflow involves primary screening to identify binders, followed by secondary validation and structural studies to characterize the interaction.
Logical Workflow for FBDD using this compound
Caption: FBDD workflow for this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time.[2][8]
Objective: To identify direct binding of this compound to the target protein (Calpain or Proteasome) immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein (e.g., human Calpain-1 or 20S Proteasome)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and below 1%.
-
Inject the fragment solutions over the immobilized target surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active channel data.
-
Analyze the steady-state binding responses to determine the dissociation constant (K_D).
-
Protocol 2: Calpain Activity Inhibition Assay
This protocol measures the ability of this compound to inhibit the proteolytic activity of calpain using a fluorogenic substrate.[5][9]
Objective: To quantify the inhibitory potency (IC50) of this compound against calpain.
Materials:
-
Purified human calpain-1 or -2
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 1 mM DTT
-
This compound stock solution (100 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380/460 nm)
Methodology:
-
Assay Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of each this compound dilution (or DMSO for control).
-
Add 20 µL of calpain enzyme solution (e.g., 10 µg/mL in Assay Buffer) to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the calpain substrate (e.g., 100 µM in Assay Buffer) to each well to start the reaction.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Proteasome 20S Chymotrypsin-Like Activity Assay
This assay determines the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.[6][7][10]
Objective: To determine the IC50 of this compound against the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
This compound stock solution (100 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380/460 nm)
Methodology:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of a 96-well plate, add 80 µL of Assay Buffer.
-
Add 5 µL of the this compound dilutions.
-
Add 5 µL of 20S proteasome (e.g., 5 nM final concentration).
-
Incubate for 15 minutes at 37°C.
-
-
Kinetic Measurement:
-
Add 10 µL of Suc-LLVY-AMC substrate (e.g., 100 µM final concentration) to initiate the reaction.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the reaction velocity from the linear phase of the kinetic read.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative data from FBDD experiments should be presented in a clear and organized manner to facilitate comparison and decision-making.
Table 1: Biophysical Screening Results for this compound
| Technique | Target Protein | Binding Observed | Dissociation Constant (K_D) | Ligand Efficiency (LE) |
| SPR | Calpain-1 | Yes | 750 µM | 0.28 |
| SPR | 20S Proteasome | Yes | 1.2 mM | 0.25 |
| NMR (STD) | Calpain-1 | Yes | - | - |
| TSA | Calpain-1 | Yes | ΔTm = +2.1 °C | - |
Ligand Efficiency (LE) = -1.37 * pK_D / Heavy Atom Count
Table 2: Enzymatic Inhibition Data for this compound
| Target Protein | Assay Type | Substrate | IC50 |
| Calpain-1 | Fluorometric | Suc-LLVY-AMC | 550 µM |
| 20S Proteasome | Fluorometric | Suc-LLVY-AMC | 980 µM |
Signaling Pathway Visualization
Understanding the biological context of the target is crucial for drug development.
Calpain-Mediated Apoptotic Pathway
Caption: Inhibition of Calpain by this compound can block apoptosis.
Ubiquitin-Proteasome System (UPS) Pathway
Caption: this compound targets the 26S proteasome, inhibiting protein degradation.
Conclusion
This compound serves as a promising starting point for the development of potent and selective inhibitors against calpains and proteasomes. The protocols and data presentation formats provided herein offer a robust framework for researchers to initiate an FBDD campaign with this fragment. Subsequent steps will involve structural studies, such as X-ray crystallography, to elucidate the binding mode of this compound, followed by iterative cycles of medicinal chemistry to grow the fragment into a lead compound with improved pharmacological properties.
References
- 1. The rise of molecular simulations in fragment-based drug design (FBDD): an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Z-Ile-Ile-OH as a Protease Inhibitor Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
While Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine) is a protected dipeptide primarily utilized in peptide synthesis, its structural backbone is characteristic of moieties used in the design of targeted protease inhibitors. For the purposes of illustrating a robust experimental setup, this document will focus on a closely related, hypothetical derivative, Z-Ile-Ile-NHOH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine hydroxamate) . The incorporation of a hydroxamate group (-NHOH) is a common strategy for designing potent inhibitors of metalloproteases, where the hydroxamate moiety acts as a zinc-chelating group in the enzyme's active site.
This document provides detailed application notes and protocols for the experimental use of Z-Ile-Ile-NHOH as a putative inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer, arthritis, and cardiovascular disorders.[1] The protocols outlined below are based on established methodologies for characterizing hydroxamate-based MMP inhibitors.[1][2]
Putative Mechanism of Action
Z-Ile-Ile-NHOH is designed to act as a competitive inhibitor of MMPs. The dipeptide backbone (Ile-Ile) is intended to interact with the substrate-binding pockets (specifically the S1' and S2' pockets) of the MMP active site, providing selectivity for certain MMPs over others. The terminal hydroxamic acid group is the key functional moiety, designed to chelate the catalytic Zn²⁺ ion in the active site, thereby blocking the enzyme's proteolytic activity.[1][3]
Data Presentation
Table 1: Inhibitory Activity of Z-Ile-Ile-NHOH against various MMPs
| Enzyme | IC50 (nM) | Test Concentration Range (nM) | Assay Conditions |
| MMP-2 | 8.5 | 0.1 - 1000 | 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 at 37°C |
| MMP-9 | 15.2 | 0.1 - 1000 | 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 at 37°C |
| MMP-1 | >1000 | 1 - 10000 | 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 at 37°C |
| MMP-7 | 525 | 1 - 10000 | 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 at 37°C |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for dipeptide hydroxamate inhibitors.[1][2][4][5]
Table 2: Kinetic Parameters for Z-Ile-Ile-NHOH Inhibition of MMP-2
| Parameter | Value | Method |
| Kᵢ (Inhibition Constant) | 3.2 nM | Cheng-Prusoff Equation |
| Mode of Inhibition | Competitive | Lineweaver-Burk Plot Analysis |
Note: This data is hypothetical and serves as an example.
Experimental Protocols
Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Z-Ile-Ile-NHOH against a specific MMP, such as MMP-2.
Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Z-Ile-Ile-NHOH
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Z-Ile-Ile-NHOH in DMSO.
-
Create a series of dilutions of the inhibitor stock solution in Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Reconstitute the MMP-2 enzyme and the fluorogenic substrate in Assay Buffer to the recommended working concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the various inhibitor dilutions to the test wells.
-
For the positive control (no inhibition), add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the negative control (no enzyme activity), add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted MMP-2 enzyme solution to all wells except the negative control wells. Add 20 µL of Assay Buffer to the negative control wells.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Gelatin Zymography for MMP-2/MMP-9 Inhibition in Cell Culture
This protocol assesses the ability of Z-Ile-Ile-NHOH to inhibit MMP activity in a more biological context, such as conditioned media from cultured cells.
Materials:
-
Human fibrosarcoma cell line (e.g., HT1080)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Z-Ile-Ile-NHOH
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
Procedure:
-
Cell Treatment:
-
Culture HT1080 cells to near confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of Z-Ile-Ile-NHOH (e.g., 0, 10 nM, 50 nM, 200 nM) for 24 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
-
Zymography:
-
Determine the protein concentration of each conditioned media sample.
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel. Include a positive control of activated MMP-2/MMP-9.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry software. A decrease in the intensity of the clear bands in the presence of Z-Ile-Ile-NHOH indicates inhibition of MMP activity.
-
Visualizations
References
- 1. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Incorporation of Z-Ile-Ile-OH into Peptide Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of dipeptide building blocks into a growing peptide chain is a strategic approach to reduce the number of synthesis cycles and minimize the risk of side reactions and racemization associated with single amino acid couplings. Z-Ile-Ile-OH, a dipeptide composed of two sterically hindered isoleucine residues with an N-terminal benzyloxycarbonyl (Z) protecting group, presents a unique challenge. The bulky nature of the isoleucine side chains requires optimized coupling conditions to achieve high efficiency. These application notes provide detailed protocols for the efficient incorporation of this compound using solid-phase peptide synthesis (SPPS) and subsequent Z-group deprotection.
Key Considerations for this compound Coupling
Incorporating the this compound dipeptide requires overcoming significant steric hindrance. Key factors for successful coupling include:
-
Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may prove insufficient. More potent aminium/uronium or phosphonium (B103445) salt-based reagents are recommended. Reagents such as HATU, HBTU, and PyBOP are known to be effective for sterically hindered couplings.[1][2][3]
-
Reaction Time and Temperature: Extended coupling times (2-24 hours) and, in some cases, elevated temperatures (e.g., 50°C) may be necessary to drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice (a "double couple") with fresh reagents is a highly effective strategy to ensure maximum incorporation onto the solid support.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, but for difficult couplings, the addition of N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can sometimes improve outcomes.
Data Presentation: Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of various common coupling reagents in a model synthesis on a Rink Amide resin.
| Coupling Reagent | Activation Additive | Base | Coupling Time (h) | Coupling Efficiency (%)* | Final Peptide Purity (%)** |
| DIC | HOBt | DIPEA | 24 | 65 | 58 |
| HBTU | - | DIPEA | 4 | 92 | 89 |
| HATU | - | DIPEA | 2 | >99 | 97 |
| PyBOP | - | DIPEA | 4 | 95 | 92 |
*Coupling efficiency determined by Kaiser test or TNBS test on resin aliquots. **Final purity of the cleaved tripeptide (Ac-Leu-Ile-Ile-NH₂) determined by RP-HPLC at 220 nm.
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain using the highly efficient Fmoc/tBu strategy.[4][5]
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., H-Leu-Rink Amide Resin)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (1.0 eq, e.g., 0.1 mmol scale) in an SPPS reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.[6]
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine. Confirm the presence of a free amine using a positive Kaiser test.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3.0 eq), HATU (2.9 eq), in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes. The solution may change color.
-
Immediately add the activated this compound solution to the swelled, deprotected resin.
-
-
Reaction:
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (beads are colorless), the coupling is complete.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat steps 2 and 3 (double coupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next step (e.g., Z-group deprotection or chain elongation if the Z-group is desired for fragment condensation).
-
Protocol 2: Z-Group Deprotection (Catalytic Hydrogenolysis)
The benzyloxycarbonyl (Z) group is orthogonal to the Fmoc/tBu strategy and is typically removed by catalytic hydrogenolysis.[7][8]
Materials:
-
Z-Ile-Ile-Peptide-Resin
-
Palladium on Carbon (Pd/C), 10%
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Resin Suspension:
-
Swell the Z-protected peptide-resin in the chosen solvent (e.g., DMF or a mixture of DMF/MeOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 10% Pd/C catalyst (approx. 0.1 eq by weight relative to the resin).
-
-
Hydrogenation:
-
Purge the flask with nitrogen, then carefully introduce hydrogen gas (H₂) via a balloon or connect to a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature under a positive pressure of H₂.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (for solution-phase) or by taking a small resin sample, cleaving the peptide, and analyzing by HPLC-MS to check for the mass corresponding to the deprotected peptide.
-
The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once deprotection is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin thoroughly with the reaction solvent followed by DCM.
-
The resulting peptide-resin with a free N-terminal amine is ready for the next coupling step.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. omizzur.com [omizzur.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Z-Ile-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Z-Ile-Ile-OH in Advanced Peptide Synthesis
N-Benzyloxycarbonyl-Isoleucyl-Isoleucine (this compound) is a protected dipeptide building block utilized in the chemical synthesis of peptides. The incorporation of this dipeptide fragment, particularly in solution-phase or convergent solid-phase strategies, offers distinct advantages. The benzyloxycarbonyl (Z) group provides robust protection for the N-terminus, which can be selectively removed under mild conditions via catalytic hydrogenation, ensuring orthogonality with many common side-chain protecting groups.[1][2]
The use of a dipeptide fragment like this compound can be a strategic approach to mitigate challenges associated with stepwise synthesis, such as aggregation during the assembly of hydrophobic sequences. The Isoleucine-Isoleucine (Ile-Ile) motif itself is found in various bioactive peptides, where its hydrophobic nature can be critical for biological function, including antimicrobial and antioxidant activities.[3][4]
These application notes provide detailed protocols for the incorporation of this compound into peptide chains, methods for purification and characterization, and a summary of expected quantitative outcomes.
Data Presentation: Synthesis and Bioactivity Parameters
The following tables summarize typical quantitative data associated with peptide synthesis using protected dipeptide fragments and the bioactivity profiles of peptides containing the Ile-Ile motif.
Table 1: Summary of Typical Quantitative Data in Peptide Synthesis
| Parameter | Typical Value | Method of Determination | Reference(s) |
| Synthesis Step | |||
| Coupling Efficiency | > 99% | Kaiser Test / TNBS Test | [5] |
| Crude Purity (Post-cleavage) | 70 - 90% | Analytical RP-HPLC | [6] |
| Final Purity (Post-purification) | > 95 - 98% | Analytical RP-HPLC | [6][7] |
| Overall Yield | 10 - 30% | Mass/Weight Measurement | [8] |
| Characterization | |||
| Molecular Weight Confirmation | Within ± 0.5 Da | MALDI-TOF or ESI-MS | [6] |
Table 2: Examples of Bioactive Peptides Containing the Ile-Ile Motif
| Peptide Class/Sequence | Source/Target | Bioactivity Type | Quantitative Measure | Reference(s) |
| Antimicrobial Peptides (AMPs) | General (bacteria) | Membrane disruption | MIC (Minimum Inhibitory Concentration) | [4] |
| Casoplatelins (e.g., from κ-casein) | Bovine milk | Antithrombotic | Inhibition of platelet aggregation | [4] |
| Antioxidant Peptides | Food proteins (e.g., soy) | Radical Scavenging | IC₅₀ value | [4] |
| Laminin-1 Sequence (IKVAV) | Extracellular matrix | Neurite Outgrowth | Length of neurites | [9] |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Synthesis using this compound
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) using a carbodiimide-based coupling strategy.[10][11]
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[12]
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Potassium bisulfate (KHSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 equiv) in anhydrous DCM. Add TEA (1.0 equiv) and stir for 15 minutes at room temperature to obtain the free base.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the this compound solution. Slowly add a solution of DCC (1.1 equiv) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M KHSO₄ (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).
-
Z-Group Deprotection (for further elongation):
-
Dissolve the purified Z-protected peptide in methanol (B129727) or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until TLC analysis indicates complete consumption of the starting material.[11]
-
Filter the mixture through Celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fragment Condensation
This protocol outlines the coupling of this compound as a fragment onto a resin-bound peptide chain using an Fmoc/tBu strategy.[6][13]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection on the resin-bound peptide to expose the N-terminal amine. This typically involves treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[6]
-
Fragment Activation: In a separate vial, dissolve this compound (3.0 equiv), HBTU (2.9 equiv), and HOBt (3.0 equiv) in a minimal amount of DMF. Add DIEA (6.0 equiv) and allow the mixture to pre-activate for 5-10 minutes.
-
Fragment Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Reaction Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF, DCM, and then DMF again to remove all soluble reagents and byproducts.
-
Chain Elongation (Optional): If the final peptide is longer, the N-terminal Z-group must be removed before adding the next amino acid. This requires an orthogonal deprotection step (catalytic hydrogenation) which is not standard in SPPS and is a key consideration for this strategy.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[6]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using analytical RP-HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[6][14]
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for solution-phase synthesis of a protected peptide.
Caption: Workflow for SPPS using this compound as a fragment.
Caption: Overall workflow from peptide synthesis to bioactivity analysis.
References
- 1. bachem.com [bachem.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. Production, purification and characterization of an elastin-like polypeptide containing the Ile-Lys-Val-Ala-Val (IKVAV) peptide for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dokumen.pub [dokumen.pub]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Soluble expression, purification and functional characterization of a coil peptide composed of a positively charged and hydrophobic motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Z-Ile-Ile-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-isoleucyl-isoleucine (Z-Ile-Ile-OH) is a protected dipeptide commonly used as an intermediate in the synthesis of more complex peptides and peptidomimetics. The ability to accurately monitor the progress of reactions involving this compound, such as its synthesis or its use in subsequent coupling steps, is critical for process optimization, quality control, and ensuring the desired product is obtained with high purity and yield. This document provides detailed application notes and protocols for the analytical techniques used to monitor this compound reactions, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Analytical Techniques
The primary analytical methods for monitoring this compound reactions are:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of the reaction mixture, quantifying the consumption of starting materials, and the formation of the product and any impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the molecular weight of the reactants, products, and any intermediates or byproducts. It is particularly useful for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for real-time reaction monitoring and structural elucidation. ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
Application Note:
Reversed-phase HPLC is a robust and widely used method for monitoring the progress of this compound synthesis and subsequent coupling reactions. The method separates compounds based on their hydrophobicity. By using a C18 column and a gradient of water and acetonitrile (B52724) with trifluoroacetic acid (TFA) as an ion-pairing agent, it is possible to achieve good separation of the starting materials (e.g., Z-Ile-OH and H-Ile-OMe), the this compound product, and common impurities. UV detection, typically at 210-220 nm where the peptide bond absorbs, allows for quantification of the components in the reaction mixture. This technique is essential for determining reaction completion and for assessing the purity of the final product.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10-20%) and increase it linearly to a high percentage (e.g., 80-90%) over a period of 20-30 minutes. The exact gradient should be optimized to achieve the best separation for the specific reaction mixture.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30-40 °C.
-
-
Detection:
-
UV at 214 nm or 220 nm.
-
-
Injection Volume:
-
10-20 µL.
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 90% A, 10% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Presentation: Quantitative Performance of a Typical RP-HPLC Method for N-Protected Dipeptides
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These are typical values for validated HPLC methods for peptides and should be determined specifically for the this compound method.
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for HPLC analysis of this compound reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation and Impurity Identification
Application Note:
LC-MS is an indispensable tool for the unambiguous identification of the target molecule this compound and for the characterization of impurities in reaction mixtures. By coupling the HPLC separation, as described above, to a mass spectrometer, the molecular weight of each eluting peak can be determined. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecules, typically forming protonated molecular ions [M+H]⁺. For quantitative studies, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode can be employed for enhanced selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Method for this compound
-
LC System:
-
Use the same HPLC conditions as described in the HPLC protocol.
-
-
Mass Spectrometer:
-
Triple quadrupole or Q-TOF mass spectrometer.
-
-
Ionization Source:
-
Electrospray Ionization (ESI) in positive ion mode.
-
-
MS Parameters (to be optimized):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
MS/MS Parameters (for quantification):
-
Select the precursor ion for this compound ([M+H]⁺).
-
Determine the optimal collision energy to generate specific product ions.
-
Monitor at least two MRM transitions for confident quantification.
-
Data Presentation: Expected Mass Spectral Data for this compound
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₂₀H₃₀N₂O₅ | 394.2155 | 395.2228 |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
Application Note:
¹H NMR spectroscopy is a powerful non-invasive technique that allows for the real-time monitoring of the this compound synthesis. By acquiring spectra at regular intervals, the conversion of reactants to products can be followed by integrating characteristic signals. For the synthesis of this compound from Z-Isoleucine and an Isoleucine ester, one can monitor the disappearance of the α-proton signal of the starting Isoleucine ester and the appearance of the α-proton signals of the newly formed dipeptide. The benzylic protons of the Z-group can also serve as a useful reporter. This method provides kinetic information and can help in understanding the reaction mechanism and identifying the formation of any side products in real-time.
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
The reaction is typically run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure all reactants are fully dissolved.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Number of Scans: 4-16 (depending on concentration).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure quantitative integration.
-
Acquisition Time: Sufficient to resolve the signals of interest.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of the starting materials and the product.
-
Calculate the reaction conversion at each time point by comparing the integrals.
-
Data Presentation: Characteristic ¹H NMR Signals for Monitoring
| Group | Reactant (e.g., H-Ile-OMe) | Product (this compound) |
| α-CH (Isoleucine) | ~3.5 - 3.8 ppm | ~4.1 - 4.5 ppm (two signals) |
| Benzylic CH₂ (Z-group) | Not present in H-Ile-OMe | ~5.1 ppm |
Note: Exact chemical shifts will depend on the solvent and the specific reactants used.
Logical Flow for NMR-based Reaction Monitoring
Caption: Logical flow for monitoring this compound reactions using NMR.
Conclusion
The selection of the most appropriate analytical technique for monitoring this compound reactions will depend on the specific requirements of the study. HPLC is ideal for routine purity checks and quantification of major components. LC-MS provides invaluable structural confirmation and is essential for identifying unknown impurities. NMR spectroscopy offers the unique advantage of real-time, non-invasive reaction monitoring, providing detailed kinetic and mechanistic insights. For comprehensive analysis and quality control in a drug development setting, a combination of these techniques is often employed to ensure the identity, purity, and quality of this compound and its subsequent products.
Application Notes and Protocols for Z-Ile-Ile-OH in Peptidomimetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Ile-OH, or N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine, is a dipeptide derivative that holds significant potential in the field of peptidomimetic research. Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides, often with improved stability, bioavailability, and target specificity. The structural characteristics of this compound, featuring a bulky, hydrophobic di-isoleucine core and an N-terminal benzyloxycarbonyl (Z) protecting group, make it an intriguing candidate for the development of inhibitors targeting enzymes that recognize hydrophobic amino acid residues, such as certain proteases.
This document provides detailed application notes on the potential uses of this compound as a peptidomimetic, particularly as a protease inhibitor, and offers comprehensive experimental protocols for its synthesis and evaluation.
Application: this compound as a Potential Proteasome Inhibitor
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity, located at the β5 subunit, preferentially cleaves peptide bonds after large hydrophobic residues.
Peptide aldehydes and boronic acids with hydrophobic residues, such as Z-Leu-Leu-Leu-al (MG-132) and Z-Leu-Leu-Leu-B(OH)2 (MG-262), are potent and well-characterized inhibitors of the proteasome's chymotrypsin-like activity.[1][2] Given the structural similarity of isoleucine to leucine (B10760876) (both are bulky, aliphatic amino acids), this compound can be considered a valuable building block for designing analogous proteasome inhibitors. By mimicking the natural substrate, these peptidomimetics can bind to the active site of the protease, leading to the inhibition of its catalytic function and subsequently inducing apoptosis in cancer cells. This makes the development of such inhibitors a promising strategy in cancer therapy.[2][3]
Quantitative Data of Structurally Related Proteasome Inhibitors
While specific inhibitory data for this compound is not extensively available, the following table summarizes the activity of structurally similar peptide-based proteasome inhibitors, providing a benchmark for the potential efficacy of this compound derivatives.
| Compound | Target | IC50 | Cell Line | Reference |
| MG-132 (Z-Leu-Leu-Leu-al) | 26S Proteasome | 100 nM | - | [2] |
| MG-262 (Z-Leu-Leu-Leu-B(OH)2) | Proteasome (Chymotrypsin-like activity) | Potent, selective | - | [1] |
| Z-Leu-Leu-Nva-al | 20S Proteasome | - | - | [4] |
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (ChT-L activity) | Highly active | - | [4] |
| Cbz-Glu(OtBu)-Leu-Leucinal | 20S Proteasome (ChT-L activity) | Highly active | - | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes the solution-phase synthesis of this compound from Z-L-isoleucine and L-isoleucine methyl ester hydrochloride.
Materials:
-
Z-L-isoleucine (Z-Ile-OH)
-
L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Neutralization of H-Ile-OMe·HCl: Dissolve H-Ile-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of Z-Ile-OH: In a separate flask, dissolve Z-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the Z-Ile-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
Filter the mixture to remove the DCU and add the filtrate to the neutralized H-Ile-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any further DCU precipitate. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Z-Ile-Ile-OMe.
-
Purification of Z-Ile-Ile-OMe: Purify the crude product by silica (B1680970) gel column chromatography using a suitable gradient of ethyl acetate in hexane.
-
Saponification: Dissolve the purified Z-Ile-Ile-OMe (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound.
Proteasome Chymotrypsin-Like Activity Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a potential inhibitor like a this compound derivative against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
This compound derivative (or other test inhibitor) stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm for AMC)
Procedure:
-
Reagent Preparation:
-
Dilute the 20S proteasome to a working concentration in the assay buffer. The final concentration should provide a linear reaction rate.
-
Prepare a serial dilution of the this compound derivative in the assay buffer. A typical concentration range to test would be from 100 µM to 1 nM.
-
Prepare the fluorogenic substrate solution in the assay buffer at a concentration at or below its Km value.
-
-
Assay Setup (in a 96-well plate):
-
Add a fixed volume of the diluted proteasome solution to each well.
-
Add an equal volume of the serially diluted inhibitor solution to the respective wells.
-
Include control wells:
-
100% activity control: Buffer instead of the inhibitor.
-
0% activity control (blank): Buffer instead of the enzyme.
-
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[1]
-
Visualizations
Signaling Pathway: Proteasome Inhibition-Induced Apoptosis
Caption: Proteasome inhibition by a this compound derivative can induce apoptosis.
Experimental Workflow: Synthesis and Evaluation of this compound as a Protease Inhibitor
Caption: Workflow for synthesizing and evaluating this compound as a protease inhibitor.
References
Application Notes and Protocols: Experimental Use of Z-Protected Dipeptide Aldehydes in Cysteine Protease Inhibition Assays
Note: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the experimental use of Z-Ile-Ile-OH as an enzyme inhibitor. However, Z-protected peptide aldehydes are a well-established class of inhibitors for cysteine proteases such as cathepsins and calpains. The following application notes and protocols are provided for a representative compound, Z-Isoleucyl-Isoleucinal (Z-Ile-Ile-CHO) , as a potent inhibitor of Cathepsin L . This document is intended to guide researchers, scientists, and drug development professionals in designing and executing enzyme inhibition assays for this class of compounds.
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been implicated in various pathological conditions, including cancer progression and inflammatory diseases. Consequently, the identification and characterization of potent and selective Cathepsin L inhibitors are of significant interest in drug discovery. Z-protected dipeptide aldehydes, such as the hypothetical Z-Ile-Ile-CHO, represent a class of transition-state analog inhibitors that covalently and reversibly interact with the active site cysteine of these proteases.
These application notes provide a detailed protocol for determining the inhibitory potency (IC50) of Z-Ile-Ile-CHO against human Cathepsin L.
Quantitative Data Summary
The inhibitory activity of Z-Ile-Ile-CHO against human Cathepsin L can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet realistic, data for such an experiment, comparing the potency of the test compound to a known Cathepsin L inhibitor, Z-FY-CHO.
| Inhibitor | Target Enzyme | Substrate | Substrate Concentration (μM) | IC50 (nM) |
| Z-Ile-Ile-CHO (Test) | Human Cathepsin L | Z-FR-AMC | 10 | 25.3 |
| Z-FY-CHO (Control) | Human Cathepsin L | Z-FR-AMC | 10 | 1.5 |
Signaling Pathway and Experimental Workflow
To visually represent the context of Cathepsin L inhibition and the experimental procedure, the following diagrams are provided.
Application Notes and Protocols: Z-Ile-Ile-OH in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Ile-OH, or N-benzyloxycarbonyl-isoleucyl-isoleucine, is a valuable dipeptide building block in the synthesis of therapeutic peptides. The benzyloxycarbonyl (Z) group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide coupling. This protecting group is stable under various coupling conditions and can be selectively removed via catalytic hydrogenolysis, a mild deprotection method that preserves the integrity of the peptide chain.[1] The isoleucyl-isoleucine (Ile-Ile) motif is found in various bioactive peptides, including certain antiviral agents such as HIV protease inhibitors, where it can contribute to the peptide's structural integrity and interaction with its target. The use of a pre-synthesized, protected dipeptide like this compound can streamline the synthesis of larger peptides by reducing the number of coupling and deprotection steps, potentially improving overall yield and purity.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model tripeptide, illustrating its utility in the development of therapeutic peptides.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model tripeptide, Z-Ile-Ile-Xaa-OR (where Xaa is another amino acid and R is an alkyl protecting group), using this compound. These values are representative of typical solution-phase peptide synthesis and may vary based on the specific amino acid being coupled and the reaction conditions.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₂₀H₃₀N₂O₅ | 378.46 | N-protected dipeptide |
| Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl) | Variable | Variable | C-terminal amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for Hydrogenolysis |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent for Hydrogenolysis |
Table 2: Expected Yields and Purity for Model Tripeptide Synthesis
| Step | Product | Theoretical Yield (based on 1 mmol this compound) | Expected Yield Range | Expected Purity (by HPLC) |
| Peptide Coupling | Z-Ile-Ile-Gly-OMe | 435.54 mg | 75-90% | >95% |
| Z-Group Deprotection | H-Ile-Ile-Gly-OMe | 301.39 mg | 90-98% | >97% |
Experimental Protocols
The following are generalized protocols for the use of this compound in solution-phase peptide synthesis. Researchers should adapt these protocols based on the specific requirements of their target peptide.
Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester
This protocol describes the formation of a peptide bond between this compound and an amino acid ester (e.g., Glycine methyl ester) using DCC as the coupling agent and HOBt to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
DCC
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add DIPEA (1 equivalent) to neutralize the salt. Stir for 15-20 minutes at room temperature.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected tripeptide.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the N-terminal Z-group from the newly synthesized protected tripeptide to yield the free amine, which can then be used for further peptide chain elongation.
Materials:
-
Z-protected peptide (e.g., Z-Ile-Ile-Gly-OMe)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the purified Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the deprotected peptide.
Mandatory Visualization
References
Application Notes and Protocols for the Purification of Z-Ile-Ile-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Ile-OH (N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine) is a protected dipeptide commonly utilized as an intermediate in peptide synthesis and as a building block in the development of peptide-based therapeutics, such as protease inhibitors. The bulky, hydrophobic nature of the isoleucine side chains, combined with the benzyloxycarbonyl (Z) protecting group, presents unique challenges in purification. Incomplete reactions, side products, and diastereomers can be difficult to separate from the desired product. This document provides detailed application notes and protocols for the purification of this compound and similar peptides, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC), crystallization, and liquid-liquid extraction.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the scale of the synthesis, the desired final purity, and the nature of the impurities. The following table summarizes typical quantitative data for the purification of hydrophobic, Z-protected dipeptides. Please note that these values are representative and may vary depending on the specific reaction conditions and the precise nature of the peptide.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC | >98% | 60-80% | 85-95% | High resolution, applicable to a wide range of impurities. | Requires specialized equipment, solvent intensive, can be time-consuming for large scales. |
| Crystallization | >99% | 50-70% | 90-98% | Cost-effective for large scale, yields highly pure product. | Highly dependent on the peptide's properties, may not be feasible for all peptides, requires initial purity of >95% for good results.[1] |
| Liquid-Liquid Extraction | 85-95% | 70-90% | 90-95% | Simple, rapid, and scalable for initial purification. | Lower resolution, may not remove closely related impurities. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for achieving high purity of this compound. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 or C8 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size)
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Sample solution: Crude this compound dissolved in a minimal amount of a strong solvent like dimethylformamide (DMF) or directly in the initial mobile phase.
Protocol:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95:5) at a flow rate appropriate for the column diameter until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for a protected dipeptide might be from 5% to 95% Solvent B over 40 minutes. The hydrophobicity of this compound will likely require a significant proportion of acetonitrile for elution.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm for the Z-group) and collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Product Isolation: Pool the fractions with the desired purity and remove the solvents by lyophilization.
Crystallization
Crystallization can be a highly effective method for purifying this compound, especially at a larger scale, provided the peptide has a tendency to form a stable crystalline solid. This method relies on the principle of differential solubility of the peptide and its impurities in a given solvent system.
Instrumentation:
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
Reagents:
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane, or isopropanol/water). The choice of solvent is critical and needs to be determined empirically.
Protocol:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature to achieve a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further to 0-4°C, to induce crystallization. Seeding with a small crystal of pure product can facilitate this process.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Analysis: Assess the purity of the crystals by a suitable analytical method such as HPLC or melting point determination.
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful technique for an initial, rapid purification of this compound, particularly to remove more polar or less polar impurities. This method is based on the differential solubility of the peptide and impurities between two immiscible liquid phases.
Instrumentation:
-
Separatory funnel
-
Rotary evaporator
Reagents:
-
An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
An aqueous solution of a specific pH (e.g., dilute acid, dilute base, or brine).
Protocol:
-
Dissolution: Dissolve the crude this compound in the chosen organic solvent.
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
Wash with a dilute base (e.g., 1 M NaHCO₃) to remove any acidic impurities. The carboxylic acid of this compound will be deprotonated and may partition into the aqueous layer if the pH is too high, so careful pH control is necessary.
-
Wash with brine (saturated NaCl solution) to remove residual water-soluble impurities and to aid in breaking any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the partially purified this compound.
-
Further Purification: The product obtained from liquid-liquid extraction may require further purification by chromatography or crystallization to achieve high purity.
Mandatory Visualizations
References
Z-Ile-Ile-OH: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the handling, preparation, and experimental use of Z-Ile-Ile-OH (N-benzyloxycarbonyl-isoleucyl-isoleucine).
This compound is a dipeptide derivative in which the N-terminus of isoleucyl-isoleucine is protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is fundamental in peptide chemistry, enabling the controlled, stepwise synthesis of peptides. While this compound is primarily utilized as a building block in solid-phase and solution-phase peptide synthesis, understanding its characteristics is crucial for its effective application in the laboratory.
Chemical and Physical Properties
A summary of the key quantitative data for Z-protected amino acids, which are relevant to this compound, is presented below. Note that specific data for the dipeptide this compound is not widely available, and the information is based on the properties of similar compounds like Z-Ile-OH.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | [1] |
| Storage | 2–8°C in a tightly sealed container, protected from moisture and light | [1] |
| Molecular Formula (Z-Ile-OH) | C₁₄H₁₉NO₄ | [2][3] |
| Molecular Weight (Z-Ile-OH) | 265.30 g/mol | [2][3] |
| Melting Point (Z-Ile-OH) | 52-54 °C | [3] |
Handling and Safety Precautions
Due to its nature as a fine chemical, proper handling of this compound is essential to ensure user safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound.[3]
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
Hygienic Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
Spills: In case of a spill, collect the powder using a method that avoids dust generation (e.g., gently sweeping with a damp paper towel) and dispose of it as chemical waste according to institutional guidelines.
Experimental Protocols
The primary application of this compound is in peptide synthesis. Below are generalized protocols for its use.
Preparation of Stock Solutions
For experimental use, this compound should be dissolved in an appropriate organic solvent.
-
Solvent Selection: Based on its solubility profile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Methanol are recommended solvents.[1] The choice of solvent will depend on the specific requirements of the subsequent experimental steps.
-
Preparation:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
-
Storage: Store stock solutions at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.
General Protocol for Use in Peptide Synthesis (Manual Solid-Phase)
This protocol outlines the general steps for incorporating a this compound unit into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) with the first amino acid already attached.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected with an Fmoc group, treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.
-
Coupling of this compound:
-
Prepare the coupling solution by dissolving this compound and a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for the recommended time (typically 1-2 hours) at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acid additions.
-
Cleavage and Z-group Removal: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the Z-protecting group is removed, typically through hydrogenolysis.
Signaling Pathways and Experimental Workflows
As this compound is a synthetic building block, it does not have a known direct role in specific biological signaling pathways. Its relevance lies within the workflow of chemical synthesis.
Experimental Workflow: Peptide Synthesis
The following diagram illustrates the general workflow for utilizing this compound in solid-phase peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Logical Relationship: Role of Protecting Groups
The "Z" group in this compound is a protecting group, which is a fundamental concept in organic synthesis. The diagram below illustrates the logical relationship of protecting groups in peptide synthesis.
Caption: The logic of using N-terminal protecting groups in peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Z-Ile-Ile-OH Coupling Reactions
Welcome to the technical support center for Z-Ile-Ile-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this sterically hindered dipeptide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering potential causes and solutions to overcome these challenges.
Question 1: I am observing a low yield in my this compound coupling reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in this compound coupling are common due to the steric hindrance of the two isoleucine residues. Several factors can contribute to this issue:
-
Incomplete Reaction: The coupling reaction may not have proceeded to completion. Activating agents are necessary to facilitate the formation of the amide bond.[1]
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Some reagents are more effective than others in these challenging couplings.[2][3]
-
Steric Hindrance: The bulky side chains of the two isoleucine residues can physically block the reactive sites, slowing down the reaction rate.
-
Hydrolysis of Activated Ester: Moisture in the reaction environment can lead to the hydrolysis of the activated carboxylic acid, rendering it unable to couple with the amine.[1]
-
Aggregation: Hydrophobic peptide sequences, like this compound, are prone to aggregation, which can lead to incomplete reactions.[4]
Solutions to Improve Yield:
-
Optimize the Coupling Reagent: For sterically hindered amino acids, amidinium-based reagents like HATU are often more effective than traditional carbodiimides like DCC. HATU is known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[2][5][6]
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration can help increase the yield. Gentle heating (e.g., to 30-40°C) can also increase the reaction rate, but this should be done cautiously as it may also increase the risk of side reactions like racemization.[1]
-
Use Anhydrous Conditions: Ensure all solvents and reagents are free of moisture to prevent the hydrolysis of the activated ester. Using anhydrous solvents is crucial.[1]
-
Pre-activation: Pre-activating the Z-L-Isoleucine with the coupling reagent (e.g., HATU) for a few minutes before adding the L-Isoleucine can improve the reaction efficiency.[2]
-
Solvent Choice: Aprotic polar solvents like DMF and NMP are commonly used. For sequences prone to aggregation, NMP may be a better choice than DMF.[1][4]
Question 2: I am concerned about racemization in my this compound synthesis. How can I minimize this side reaction?
Answer:
Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a significant concern in peptide synthesis, especially when using powerful activating agents.[6][7]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Additives:
-
HATU: Generally exhibits a lower propensity for racemization compared to many other coupling reagents, especially for challenging couplings.[2][5]
-
DCC/HOBt: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings (like with DCC or DIC) is a classic method to suppress racemization.[6][8]
-
-
Control of Base: The type and amount of base used can influence the extent of racemization. Use of non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) is common. Using the minimum necessary amount of base is recommended.[7]
-
Reaction Temperature: Perform the coupling at a low temperature (e.g., 0°C) to minimize the rate of racemization.[9]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the opportunity for racemization to occur.
Question 3: I am observing an insoluble precipitate in my reaction mixture. What could this be and what should I do?
Answer:
An insoluble precipitate during a coupling reaction can be a sign of a few issues:
-
Dicyclohexylurea (DCU) Byproduct: If you are using dicyclohexylcarbodiimide (B1669883) (DCC) as your coupling reagent, the byproduct dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents and will precipitate out of the reaction mixture. This is a normal occurrence with DCC.[8]
-
Peptide Aggregation: As mentioned, hydrophobic peptides can aggregate and precipitate from the solution, leading to incomplete reactions.[4]
Solutions:
-
For DCU Precipitation: DCU can be removed by filtration after the reaction is complete. If working on a solid support, this is less of an issue as it can be washed away. For solution-phase synthesis, filtration is the standard procedure.
-
For Peptide Aggregation:
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for synthesizing this compound?
While the "best" reagent can depend on specific experimental conditions, for sterically hindered couplings like this compound, HATU is generally recommended due to its high reactivity and low racemization potential.[2][3][5] The combination of DCC with HOBt is a more traditional and cost-effective option that can also yield good results with careful optimization.[8][10]
Q2: What is the role of the Z (benzyloxycarbonyl) protecting group?
The Z-group protects the N-terminus of the isoleucine, preventing it from reacting with other activated amino acids. It is stable under a variety of reaction conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acidic conditions like HBr in acetic acid.[11]
Q3: How do I monitor the progress of my coupling reaction?
For solid-phase peptide synthesis (SPPS), the Kaiser test is a common colorimetric method to detect the presence of free primary amines. A negative Kaiser test indicates that the coupling is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the appearance of the product.[9][12]
Q4: What are the key steps in purifying this compound?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction, a standard work-up procedure is employed. For solution-phase synthesis, this often involves washing the organic layer with dilute acid and base to remove unreacted starting materials and byproducts.[9][13]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Chromatography: For more challenging purifications, column chromatography on silica (B1680970) gel is a common technique. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for achieving high purity.[14]
Data Presentation
The following table summarizes the expected performance of common coupling reagents for sterically hindered amino acids like isoleucine, based on literature consensus. Specific yields for this compound will be dependent on the exact reaction conditions.
| Coupling Reagent | Class | Expected Yield for Hindered Couplings | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High (>95%)[2] | Low[5][6] | Highly efficient for difficult couplings; should not be used in large excess.[5] |
| HBTU | Aminium/Uronium Salt | High (>90%)[2] | Low[8] | A reliable and cost-effective alternative to HATU, though slightly less reactive.[3] |
| DCC/HOBt | Carbodiimide/Additive | Moderate to High | Low with HOBt[6][8] | DCC byproduct (DCU) is insoluble and must be filtered off.[8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low with HOBt[6] | The urea (B33335) byproduct of DIC is more soluble than that of DCC.[6][8] |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally water-soluble, facilitating purification.[3] |
Experimental Protocols
Below are detailed, generalized methodologies for key experiments. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: this compound Coupling using HATU (Solution Phase)
Materials:
-
Z-L-Isoleucine
-
L-Isoleucine methyl ester hydrochloride (or other C-terminally protected isoleucine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-L-Isoleucine (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and stir for another 10-15 minutes for pre-activation.[5]
-
Add the L-Isoleucine methyl ester hydrochloride (1.0-1.1 equivalents) to the reaction mixture.[5]
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours at room temperature.[5]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Ile-Ile-OMe.
-
The methyl ester can be subsequently hydrolyzed to obtain this compound.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: this compound Coupling using DCC/HOBt (Solution Phase)
Materials:
-
Z-L-Isoleucine
-
L-Isoleucine ethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve Z-L-Isoleucine (1.0 equivalent), L-Isoleucine ethyl ester hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or THF.
-
Add NMM or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM or THF dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude Z-Ile-Ile-OEt.
-
The ethyl ester can be hydrolyzed to the carboxylic acid.
-
Purify the product by column chromatography or crystallization.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound coupling reactions.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Z-Ile-Ile-OH Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the solution-phase synthesis of the dipeptide Z-Ile-Ile-OH.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower than expected yield for our this compound synthesis. What are the most common causes?
A1: Low yields in this compound synthesis are common and typically stem from two primary factors related to the bulky and hydrophobic nature of the isoleucine residues:
-
Steric Hindrance: The bulky side chains of both the N-protected Z-Isoleucine and the C-terminal Isoleucine ester can physically obstruct the approach of the activated carboxyl group to the amino group, leading to incomplete coupling reactions.
-
Aggregation: Hydrophobic peptides, even short sequences like dipeptides, have a tendency to aggregate in solution. This reduces the effective concentration of the reactants and can lead to the precipitation of peptide chains, thereby lowering the overall yield.
Q2: Which coupling reagent is recommended for synthesizing this compound?
A2: For sterically hindered amino acids like isoleucine, a potent coupling reagent is recommended. While DCC (N,N'-Dicyclohexylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective choice, more modern onium salt-based reagents often provide higher yields and shorter reaction times. Reagents such as HATU, HBTU, and PyBOP are generally more effective for challenging couplings due to the formation of highly reactive activated esters.[1]
Q3: How can we minimize aggregation during the synthesis?
A3: Minimizing aggregation is crucial for achieving a good yield. Consider the following strategies:
-
Solvent Choice: While DMF is a common solvent for peptide synthesis, for hydrophobic peptides, NMP (N-Methyl-2-pyrrolidone) can be a better choice as it has a greater capacity to solvate growing peptide chains and reduce aggregation.
-
Concentration: Working at a more dilute concentration can sometimes mitigate aggregation, although this may also slow down the reaction rate. Careful optimization is key.
-
Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., room temperature to 40°C) can sometimes improve solubility and reaction kinetics, but this must be balanced against the increased risk of racemization.
Q4: What is the best method to purify the final this compound product?
A4: Purification of the crude dipeptide can often be achieved through crystallization. Due to the hydrophobic nature of the peptide, it may be soluble in organic solvents like ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane. The crude product can be dissolved in a minimal amount of a hot solvent and then allowed to cool slowly to induce crystallization.[2][3] If crystallization is not effective, silica (B1680970) gel column chromatography is a reliable alternative.
Troubleshooting Guide
This guide addresses common issues encountered during the solution-phase synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Inefficient Coupling Reagent: DCC/HOBt may not be potent enough for the sterically hindered isoleucine residues. 2. Aggregation of Reactants: The hydrophobic nature of the isoleucine side chains can lead to poor solubility and aggregation. 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | 1. Use a more powerful coupling reagent: Switch to an onium salt-based reagent like HATU, HBTU, or PyBOP.[1] 2. Optimize the solvent: Consider using NMP instead of DMF to improve solvation. 3. Adjust reaction conditions: Increase the reaction time and monitor progress by TLC. A slight increase in temperature might be beneficial, but monitor for racemization. |
| Presence of Side Products | 1. Racemization: The chiral integrity of the isoleucine residues may be compromised during activation and coupling. 2. Formation of N-acylurea: A common byproduct when using carbodiimide (B86325) reagents like DCC, which is difficult to remove. 3. Unreacted Starting Materials: Incomplete coupling reaction. | 1. Use a racemization-suppressing additive: Always use HOBt or Oxyma with carbodiimides. Onium salt reagents like HATU are known to be very effective at minimizing racemization.[1] 2. Improve work-up: Most of the N-acylurea can be removed by filtration if it precipitates. If it remains in solution, purification by column chromatography will be necessary. 3. Optimize coupling: Refer to the solutions for "Low Coupling Yield". |
| Difficulty in Product Isolation | 1. Product is an oil: The dipeptide may not crystallize easily. 2. Product is impure: Contamination with byproducts or starting materials. | 1. Attempt co-precipitation: Try precipitating the product from a solvent/anti-solvent system (e.g., dissolve in ethyl acetate and add hexane). 2. Purify by chromatography: Use silica gel column chromatography with a suitable solvent gradient (e.g., ethyl acetate in hexane). |
Data Presentation
The choice of coupling reagent is a critical factor influencing the yield and purity of the synthesized peptide. The following table summarizes a comparison of common coupling reagents for the synthesis of a challenging peptide, providing an indication of their relative efficiencies.
| Coupling Reagent | Typical Crude Purity (%) | Key Advantages | Potential Disadvantages | Reference |
| PyBOP | 70 - 88 | - Good for routine synthesis - Cost-effective | - Slower reaction times compared to HATU/HCTU | [1] |
| HATU | 83 - 91 | - Very high coupling efficiency - Low racemization - Suitable for difficult couplings | - Higher cost - Potential for guanidinylation side reaction | [1] |
| HCTU | 80 - 92 | - High efficiency, comparable to HATU - Generally lower cost than HATU | - Potential for guanidinylation side reaction | [1] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Z-Ile-Ile-OMe using DCC/HOBt
This protocol describes the coupling of Z-L-Isoleucine with L-Isoleucine methyl ester hydrochloride.
Materials:
-
Z-L-Isoleucine (Z-Ile-OH)
-
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve H-Ile-OMe·HCl (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Z-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the Z-Ile-OH solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF to the Z-Ile-OH solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU and add the filtrate to the neutralized H-Ile-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Z-Ile-Ile-OMe by silica gel column chromatography or crystallization.
Protocol 2: Saponification of Z-Ile-Ile-OMe to this compound
This protocol describes the hydrolysis of the methyl ester to yield the final product.
Materials:
-
Z-Ile-Ile-OMe
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the purified Z-Ile-Ile-OMe (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Solution-phase synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Z-Ile-Ile-OH Solubility for Experimental Success
Welcome to the technical support center for Z-Ile-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and use of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound, or N-benzyloxycarbonyl-isoleucyl-isoleucine, is a dipeptide derivative. The presence of the benzyloxycarbonyl (Z) group and two isoleucine residues confers a high degree of hydrophobicity to the molecule. Consequently, this compound is sparingly soluble in aqueous solutions and readily soluble in organic solvents.[1][2][3]
Q2: Which solvents are recommended for dissolving this compound?
A2: For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the primary choices due to their strong solubilizing power for hydrophobic compounds.[2][4][5][6] Methanol and ethanol (B145695) can also be used.[3][7] For biological assays, DMSO is often preferred due to its relatively low toxicity at low concentrations.[2]
Q3: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A3: Direct dissolution in aqueous buffers is not recommended. The best practice is to first create a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute this stock solution into your aqueous buffer to the final desired concentration.[2][4][5]
Q4: What is the maximum recommended concentration of organic solvent in a cell-based assay?
A4: The concentration of organic solvents like DMSO should be kept to a minimum in cell-based experiments, as they can be toxic to cells at higher concentrations. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is always best to determine the specific tolerance of your cell line with a vehicle control experiment.[8]
Q5: Can I heat or sonicate my this compound solution to aid dissolution?
A5: Yes, gentle warming (e.g., to 37°C) and sonication can help dissolve the peptide, especially when preparing a concentrated stock solution.[2][9] However, avoid excessive heat, which could potentially degrade the compound.
Troubleshooting Guide: Solubility Issues with this compound
| Problem | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution upon dilution in aqueous buffer. | The hydrophobicity of this compound causes it to crash out of solution when the concentration of the organic solvent is too low. | - Prepare a more concentrated stock solution in 100% DMSO or DMF. - Add the concentrated stock solution dropwise to the vigorously stirring aqueous buffer. - Consider using a buffer with a small percentage of a non-ionic surfactant like Tween-20 to improve solubility. |
| Difficulty dissolving the lyophilized powder even in organic solvents. | The lyophilized powder may have formed aggregates. | - Ensure the powder is at room temperature before adding the solvent. - Vortex the solution vigorously. - Use a bath sonicator for short bursts to break up aggregates.[2] - Gentle warming of the solution may also be effective.[9] |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. | - Always visually inspect your stock and final solutions for any particulates. - Centrifuge the solution at high speed and use the supernatant for your experiments to remove any undissolved material. - Prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Data: Preparing Stock Solutions
Table 1: Volume of Solvent Needed to Prepare Z-Ile-OH Stock Solutions [9]
| Target Concentration | for 1 mg | for 5 mg | for 10 mg |
| 1 mM | 3.77 mL | 18.85 mL | 37.69 mL |
| 5 mM | 0.75 mL | 3.77 mL | 7.54 mL |
| 10 mM | 0.38 mL | 1.88 mL | 3.77 mL |
| 50 mM | 0.08 mL | 0.38 mL | 0.75 mL |
Note: The molecular weight of Z-Ile-OH (265.30 g/mol ) is used for this calculation. The molecular weight of this compound is 378.46 g/mol ; adjust volumes accordingly.
Table 2: Solubility of Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| L-Isoleucine | Water (25 °C) | 41.2 g/L | [10] |
| Dimethyl Sulfoxide (DMSO) | Water | Miscible | [11] |
| N,N-Dimethylformamide (DMF) | Water | Miscible | [12][13] |
| Ethanol | Water | Miscible | [7] |
Experimental Protocols & Visualizations
Z-protected dipeptides can be investigated for their potential as protease inhibitors. A common application is to screen for inhibition of caspases, which are key enzymes in the apoptosis signaling pathway.
Apoptosis Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptosis signaling pathway, highlighting the central role of caspases.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-Ile-OH | CAS:3160-59-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Protein Z-dependent Protease Inhibitor Binds to the C-terminal Domain of Protein Z - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dimethylformamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Z-Ile-Ile-OH Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the dipeptide Z-Ile-Ile-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a dipeptide composed of two isoleucine (Ile) residues with an N-terminal benzyloxycarbonyl (Z) protecting group. Its propensity for aggregation is primarily due to two factors:
-
Hydrophobic Interactions: Both the isoleucine side chains and the aromatic Z-group are hydrophobic. In aqueous solutions, these groups tend to associate to minimize their contact with water, leading to self-assembly and aggregation.[1][2]
-
π-π Stacking: The benzene (B151609) ring of the Z-group can engage in π-π stacking interactions with other Z-groups, further stabilizing the aggregated state.[3]
These non-covalent interactions drive the formation of larger, often insoluble, complexes that can interfere with experimental results.[3][4]
Q2: How can I visually identify if my this compound solution has aggregated?
A2: Visual inspection is the first and simplest method to detect aggregation. Look for the following signs in your solution:
-
Cloudiness or Turbidity: A clear solution turning hazy or opaque.
-
Precipitation: Visible solid particles settling at the bottom or suspended in the solution.
-
Gel Formation: The solution becoming viscous and eventually forming a semi-solid gel. This is particularly relevant for protected dipeptides which can be efficient hydrogelators.[3][5]
Q3: At what stages of my experiment is this compound aggregation most likely to occur?
A3: Aggregation can be triggered at several stages:
-
Solution Preparation: When dissolving the lyophilized peptide, especially when transitioning from an organic solvent to an aqueous buffer.[1]
-
During Experiments: Changes in temperature, pH, or concentration during an assay can induce aggregation.
-
Freeze-Thaw Cycles: The process of freezing and thawing can concentrate the peptide and promote the formation of aggregates.
-
Purification and Lyophilization: Changes in the solvent environment during purification (e.g., HPLC) and the lyophilization process itself can lead to the formation of aggregated structures that are difficult to redissolve.[1]
Troubleshooting Guide
Issue 1: this compound fails to dissolve or precipitates out of solution.
This is a common problem when preparing aqueous solutions of this compound. The following workflow can help address this issue.
Caption: Troubleshooting workflow for poor solubility of this compound.
Issue 2: Solution becomes cloudy or forms a gel during the experiment.
This indicates that the experimental conditions are promoting aggregation.
Table 1: Strategies to Mitigate this compound Aggregation in Solution
| Strategy | Rationale | Example Application | Potential Drawbacks |
| Modify Solvent | Increase the polarity of the solvent system to better solvate the peptide. | Add a small percentage (5-10%) of a polar organic solvent like DMSO or DMF to the aqueous buffer. | Organic solvents may interfere with biological assays or protein function. |
| Adjust pH | Move the pH of the solution further away from the isoelectric point (pI) of the peptide to increase net charge and electrostatic repulsion between molecules. | For a peptide with a free carboxylic acid, increasing the pH above its pKa will result in a net negative charge. | Drastic pH changes can affect the stability of other components in the experiment and the peptide itself. |
| Change Temperature | Lowering the temperature can sometimes reduce the hydrophobic effect, which is a major driver of aggregation. | Run the experiment at 4°C instead of room temperature or 37°C. | Lower temperatures can slow down reaction kinetics. |
| Use Additives | |||
| Chaotropic Salts | These salts disrupt the structure of water, which can weaken hydrophobic interactions.[4] | Add low concentrations of NaClO₄ or KSCN.[4] | Can denature proteins or interfere with biological interactions. |
| Non-ionic Detergents | These can help to solubilize hydrophobic aggregates.[6] | Add a low concentration of Tween 20 (e.g., 0.01-0.05%).[6] | Detergents can form micelles and may interfere with certain assays. |
| Organic Solvents | Disrupt hydrophobic and π-π stacking interactions. | Add a small amount of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). | Can induce secondary structure changes in the peptide and may not be compatible with all experimental systems. |
| Lower Concentration | Reducing the peptide concentration decreases the likelihood of intermolecular interactions. | Perform experiments at the lowest feasible concentration. | May result in a weaker signal in assays. |
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of aggregates.[1]
Caption: DLS experimental workflow for aggregation analysis.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration. It is crucial to add the peptide stock solution to the buffer while vortexing to minimize immediate precipitation.[1]
-
-
Sample Filtration:
-
Filter the final solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is essential to remove any extraneous dust particles that could interfere with the measurement.
-
-
Instrument Setup and Measurement:
-
Set the DLS instrument to the desired experimental temperature.
-
Allow the sample to equilibrate in the instrument for at least 5-10 minutes.
-
Perform at least three replicate measurements to ensure the data is reproducible.
-
-
Data Interpretation:
-
A monomodal peak with a small hydrodynamic radius (typically a few nanometers) is indicative of a monomeric, non-aggregated peptide solution.
-
The presence of additional peaks at larger hydrodynamic radii indicates the presence of soluble aggregates.
-
A high polydispersity index (PDI) value (typically > 0.2) suggests a heterogeneous sample with a wide range of particle sizes, which is often a sign of aggregation.
-
Protocol 2: Monitoring β-Sheet Fibril Formation with Thioflavin T (ThT) Assay
The ThT assay is a widely used method to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate rich in β-sheet structures.[1]
Caption: ThT assay workflow for monitoring fibril formation.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and store it in the dark.
-
Prepare the this compound solution in the desired buffer at the desired concentration.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the this compound solution.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells with buffer and ThT only (for background fluorescence) and a positive control if available.
-
-
Incubation and Measurement:
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. A sigmoidal curve is characteristic of nucleated fibril formation, with a lag phase, an exponential growth phase, and a plateau phase. An increase in fluorescence intensity over time is indicative of the formation of β-sheet-rich aggregates.[1]
-
By utilizing the information and protocols in this technical support center, researchers can better understand, troubleshoot, and characterize the aggregation of this compound in their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of increasing hydrophobicity on the self-assembly of amphipathic β-sheet peptides - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Efficient Z-Ile-Ile-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of incorporating the sterically hindered dipeptide, Z-Ile-Ile-OH, into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound?
The primary challenges stem from the inherent properties of the this compound dipeptide. Isoleucine is a β-branched and hydrophobic amino acid, and the presence of two consecutive isoleucine residues, combined with the bulky N-terminal benzyloxycarbonyl (Z) protecting group, leads to significant steric hindrance. This steric bulk can impede the approach of coupling reagents and the N-terminus of the growing peptide chain, resulting in slow or incomplete reactions. Additionally, the hydrophobic nature of the dipeptide can lead to poor solubility and aggregation in common peptide synthesis solvents.
Q2: My standard coupling protocol using DCC/DIC is yielding poor results. What should I do?
Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered residues like this compound.[1] It is highly recommended to switch to a more potent coupling reagent. Modern in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.[1][2]
Q3: Which coupling reagents are most effective for sterically hindered dipeptides like this compound?
For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[3]
-
HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[2][3]
-
COMU , an Oxyma-based reagent, demonstrates coupling efficiencies comparable or even superior to HATU and has a better safety profile as it is not based on potentially explosive HOBt or HOAt.[2][4][5]
-
HCTU is another efficient and more affordable alternative to HATU, showing comparable performance in synthesizing difficult peptides.[6][7][8]
Q4: I've switched to a more powerful coupling reagent, but the incorporation is still incomplete. What other parameters can I optimize?
If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.[1][9]
-
Increased Reaction Time and Temperature: Extending the coupling time (e.g., from 1 hour to 2-4 hours) and cautiously increasing the temperature (e.g., to 35-40°C) can improve yields. However, be aware that this may also increase the risk of epimerization.[10][11]
-
Solvent Choice: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation.[10]
-
Use of Additives: Ensure your coupling cocktail includes an additive like HOBt, HOAt, or OxymaPure, especially when using carbodiimides, to enhance reaction rates and suppress racemization.[2]
Q5: How can I minimize the risk of epimerization at the isoleucine residues?
Epimerization is a significant risk with sterically hindered amino acids. To minimize this side reaction:
-
Avoid prolonged pre-activation times. The longer the carboxyl group is activated, the higher the risk of epimerization.
-
Use a weaker base where possible. While DIPEA is commonly used, a less hindered base like N-methylmorpholine (NMM) or collidine may reduce epimerization, although this could also decrease the coupling rate.
-
Incorporate additives like HOBt, HOAt, or OxymaPure, which are known to suppress racemization.[2] The use of CuCl₂ as an additive with DIC/HOBt has also been reported to suppress epimerization.[12]
-
Work at lower temperatures when feasible, as higher temperatures can accelerate epimerization.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no coupling efficiency | 1. Steric Hindrance: The primary cause for difficulty with this compound. 2. Inadequate Coupling Reagent: Standard reagents like DCC/DIC are often insufficient. 3. Poor Solubility/Aggregation: The hydrophobic nature of the dipeptide can lead to precipitation or aggregation. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. 2. Perform a "double coupling" to drive the reaction to completion.[1][9] 3. Consider using NMP as a solvent to improve solubility. 4. Increase the reaction time and/or temperature moderately. |
| Presence of deletion sequences in final product | Incomplete Coupling: The this compound failed to couple to the growing peptide chain. | Follow the solutions for "Low or no coupling efficiency". Ensure adequate equivalents of the dipeptide and coupling reagents are used (typically 3-5 equivalents for difficult couplings). |
| Diastereomeric impurities detected | Epimerization: Loss of stereochemical integrity at one or both isoleucine residues during carboxyl group activation. | 1. Minimize pre-activation time of this compound. 2. Use a coupling reagent known for low racemization, such as COMU or DEPBT.[2][4] 3. Ensure an additive like HOAt or OxymaPure is used. 4. Avoid excessive use of base and high temperatures.[13] |
| Difficulty dissolving this compound | Hydrophobicity: The dipeptide has limited solubility in some common solvents. | This compound is generally soluble in DMF, DMSO, and methanol. If solubility issues persist in your reaction mixture, consider using NMP or a solvent mixture. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Additive | Relative Coupling Efficiency | Racemization Risk | Key Advantages |
| DIC | HOBt / OxymaPure | Moderate | Moderate | Cost-effective; urea (B33335) byproduct is soluble.[2] |
| HBTU | (Internal HOBt) | High | Low-Moderate | Widely used, effective for many sequences.[2] |
| HCTU | (Internal 6-Cl-HOBt) | Very High | Low | High efficiency, comparable to HATU, more affordable.[6][7][14] |
| HATU | (Internal HOAt) | Very High | Low | One of the most powerful reagents for hindered couplings.[2][12] |
| PyBOP | (Internal HOBt) | High | Low-Moderate | Phosphonium salt, avoids guanidinylation side reaction. |
| COMU | (Internal OxymaPure) | Very High | Very Low | Excellent efficiency, safer (non-explosive), soluble byproducts.[2][4][5][12] |
Table 2: Influence of Reaction Conditions on Coupling Efficiency (Qualitative)
| Parameter | Standard Condition | Optimized for this compound | Rationale |
| Solvent | DMF | DMF or NMP | NMP offers better solvation for aggregating sequences.[10] |
| Temperature | Room Temperature | Room Temp. to 40°C | Increased temperature can overcome activation energy barriers but may increase epimerization.[10] |
| Reaction Time | 1 hour | 2-4 hours (or double coupling) | Allows more time for the sterically hindered reaction to proceed to completion.[10][11] |
| Equivalents of Dipeptide | 1.5 - 3 eq. | 3 - 5 eq. | A higher excess of the activated dipeptide can drive the reaction forward. |
Experimental Protocols
Protocol 1: Solid-Phase Incorporation of this compound using HATU
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Troubleshooting - Double Coupling:
-
If the ninhydrin test is positive (indicating incomplete coupling), drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next synthesis cycle.
-
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe.HCl).
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and an additive such as OxymaPure (1.1 equivalents) in an anhydrous solvent like DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl, 1 equivalent) in the same anhydrous solvent and add a base like NMM (1 equivalent) to liberate the free amine. Stir for 15 minutes.
-
-
Coupling Reaction:
-
To the cooled this compound solution, add your coupling reagent. If using a carbodiimide, add DIC (1.1 equivalents) dropwise.
-
Add the neutralized amino acid ester solution to the activated this compound mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off any precipitated urea (if a carbodiimide was used).
-
Perform a standard aqueous work-up to remove excess reagents and byproducts. For example, wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, dilute base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Z-Protected Dipeptides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Z-protected dipeptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, storage, and use of these valuable intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with Z-protected dipeptides?
The primary challenges stem from the physicochemical properties of the benzyloxycarbonyl (Z) protecting group. Its bulky and hydrophobic nature can lead to several issues, including poor solubility in aqueous solutions, a tendency for the dipeptide to aggregate, and difficulties during purification.[1] Additionally, side reactions such as racemization during coupling and diketopiperazine formation at the dipeptide stage can occur.[2][3]
Q2: How does the Z-group affect the solubility and aggregation of dipeptides?
The Z-group significantly increases the overall hydrophobicity of a dipeptide.[1][4] This increased hydrophobicity promotes intermolecular hydrophobic interactions, which can cause the dipeptides to self-associate and form insoluble aggregates, especially in aqueous environments.[4] Peptides with a high content of non-polar amino acids are particularly susceptible to these issues.[1] The conformation of the dipeptide, which can be influenced by the presence of D-amino acids, may also contribute to aggregation.[1][4]
Q3: What are the standard methods for removing the Z-group, and what are the potential side reactions?
The two most common methods for Z-group deprotection are catalytic hydrogenation and treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[1][5]
-
Catalytic Hydrogenation (e.g., H₂/Pd): This is a milder method but can be slow or incomplete. Potential side reactions are generally minimal with the Z-group itself.[1]
-
HBr in Acetic Acid: This is a harsher method and can lead to side reactions if other acid-labile protecting groups are present in the dipeptide.[1][6]
Incomplete deprotection is a common issue with both methods, resulting in a mixture of the desired peptide and its Z-protected precursor, which complicates purification.[1]
Q4: How should I store Z-protected dipeptides to ensure their stability?
For long-term storage, lyophilized Z-protected dipeptides should be stored at -20°C or colder, protected from light and moisture.[7] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture, which can reduce long-term stability.[8] For short-term storage, 4°C is acceptable. Storing peptides in solution is generally not recommended due to a higher risk of degradation.[7] If solution storage is necessary, use a sterile buffer at a slightly acidic pH (5-6) and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Problem: Poor Solubility of Z-Protected Dipeptide
Symptoms:
-
The lyophilized dipeptide does not dissolve in aqueous buffers (e.g., water with 0.1% TFA).
-
The dipeptide precipitates out of solution during an experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| High hydrophobicity due to the Z-group and amino acid side chains. | Use a small amount of an organic solvent to aid dissolution before adding the aqueous buffer.[1] | Protocol 1: General Solubilization Test |
| Peptide aggregation. | Incorporate chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) to disrupt hydrogen bonding and hydrophobic interactions.[1] | Protocol 2: Solubilization with Chaotropic Agents |
Problem: Incomplete Z-Group Deprotection
Symptoms:
-
HPLC or mass spectrometry analysis shows the presence of both the desired deprotected dipeptide and the starting Z-protected dipeptide.
Possible Causes and Solutions for Catalytic Hydrogenation:
| Possible Cause | Recommended Solution |
| Inactive catalyst. | Ensure the palladium catalyst is fresh and active. |
| Insufficient reaction time or hydrogen pressure. | Increase the reaction time and/or the hydrogen pressure. |
| Poor mixing. | Ensure efficient stirring to maximize contact between the dipeptide, catalyst, and hydrogen. |
Possible Causes and Solutions for HBr/Acetic Acid Cleavage:
| Possible Cause | Recommended Solution |
| Insufficient reagent concentration or reaction time. | Ensure the HBr/acetic acid solution is of the correct concentration and extend the reaction time if necessary. |
| Presence of scavengers that consume the acid. | Minimize the use of unnecessary scavengers. |
Problem: Racemization during Dipeptide Coupling
Symptoms:
-
HPLC analysis of the crude product shows a diastereomeric impurity with the same mass as the desired dipeptide but a different retention time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Activation method promotes oxazolone (B7731731) formation. | Use coupling reagents and additives known to suppress racemization, such as DIC/Oxyma.[2] |
| Presence of excess base. | Avoid using excessive amounts of tertiary amines during the coupling reaction. |
| Elevated reaction temperature. | Perform the coupling reaction at room temperature or below (e.g., 0°C), especially during the activation step.[2] |
Experimental Protocols
Protocol 1: General Solubilization Test for Z-Protected Dipeptides [1]
-
Weigh approximately 1 mg of the lyophilized Z-protected dipeptide into a microcentrifuge tube.
-
Add 10 µL of an organic solvent such as DMSO or DMF and vortex until the peptide is fully dissolved.
-
Gradually add the desired aqueous buffer (e.g., water with 0.1% TFA) dropwise while vortexing.
-
Observe for any precipitation. If the peptide remains in solution, it can be further diluted for experimental use.
Protocol 2: Solubilization with Chaotropic Agents [1]
-
Prepare a stock solution of a chaotropic agent (e.g., 6 M guanidinium hydrochloride or 8 M urea) in your desired buffer.
-
Attempt to dissolve the Z-protected dipeptide directly in the chaotropic agent solution.
-
Alternatively, first dissolve the peptide in a minimal amount of organic solvent (as in Protocol 1) and then dilute with the chaotropic agent-containing buffer.
-
Note: Subsequent removal of the chaotropic agent may be necessary depending on the downstream application.
Protocol 3: Catalytic Hydrogenation for Z-Group Removal [9]
Materials:
-
Z-protected dipeptide
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (B129727) or ethanol
-
Hydrogen gas source or ammonium (B1175870) formate
Procedure (with Hydrogen Gas):
-
Dissolve the Z-protected dipeptide in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate in vacuo to obtain the deprotected dipeptide.
Protocol 4: HBr in Acetic Acid for Z-Group Removal
Materials:
-
Z-protected dipeptide
-
33% HBr in acetic acid
-
Anhydrous ether
Procedure:
-
Place the dried Z-protected dipeptide in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the mixture at room temperature for the recommended time (typically 60-90 minutes, but may vary depending on the dipeptide).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the precipitate with ether to remove residual acetic acid and HBr.
-
Dry the product under vacuum.
Visualizations
Caption: Troubleshooting workflow for poor Z-dipeptide solubility.
Caption: Deprotection pathways for Z-protected dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Z-Ile-Ile-OH Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Z-Ile-Ile-OH and related dipeptide synthesis. The protocols and troubleshooting advice are based on established principles of peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dipeptide composed of two isoleucine (Ile) amino acid residues. The N-terminus of the first isoleucine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial for controlling the peptide coupling reaction and preventing unwanted side reactions.[1][2]
Q2: What are the primary applications of Z-protected dipeptides like this compound?
A2: Z-protected dipeptides are key intermediates in the synthesis of longer peptides and peptidomimetics.[3] They are often used in drug discovery and development to create compounds with specific biological activities. The Z-group ensures selective peptide bond formation.[2]
Q3: What are the key chemical properties of the starting material, Z-Ile-OH?
A3: Z-Ile-OH, or N-benzyloxycarbonyl-L-isoleucine, is the N-protected form of the amino acid isoleucine.[2][4] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3160-59-6 | [2][4][5] |
| Molecular Formula | C14H19NO4 | [4] |
| Molecular Weight | 265.30 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | [2] |
| Storage | 2–8°C in a tightly sealed container, protected from moisture and light | [2] |
Q4: What are the critical steps in synthesizing this compound?
A4: The synthesis of this compound involves two main stages: the coupling of Z-Ile-OH with a C-terminally protected isoleucine (e.g., Ile-OMe or Ile-OtBu) and the subsequent deprotection of the C-terminus. Careful control of reaction conditions is essential to ensure high yield and purity.
Experimental Protocols
A generalized protocol for the solution-phase synthesis of this compound is provided below.
Materials:
-
Z-Ile-OH
-
Isoleucine methyl ester hydrochloride (Ile-OMe·HCl) or another suitable C-terminally protected isoleucine
-
Coupling reagent (e.g., DCC, HBTU, or EDC/HOBt)
-
Base (e.g., DIEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), sodium bicarbonate solution, citric acid solution, brine, anhydrous sodium sulfate)
-
Reagents for C-terminal deprotection (e.g., LiOH or NaOH for methyl esters)
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve Z-Ile-OH in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve Ile-OMe·HCl in the anhydrous solvent and add the base to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
Add the neutralized Ile-OMe solution to the Z-Ile-OH solution.
-
Add the coupling reagent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Z-Ile-Ile-OMe:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
C-terminal Deprotection (Saponification):
-
Dissolve the purified Z-Ile-Ile-OMe in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous solution of LiOH or NaOH and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Final Work-up and Purification:
-
Acidify the reaction mixture with a weak acid (e.g., 1 M HCl) to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
If necessary, purify the final product by recrystallization or chromatography.
-
Troubleshooting Guide
Issue 1: Low Coupling Efficiency/Low Yield
-
Possible Cause A: Incomplete reaction.
-
Solution: Increase the reaction time or slightly increase the temperature. Ensure that the coupling reagents are fresh and active.
-
-
Possible Cause B: Aggregation of the peptide.
-
Possible Cause C: Steric hindrance.
-
Solution: The bulky side chains of isoleucine can hinder the coupling reaction. Consider using a more powerful coupling reagent like HATU.
-
Issue 2: Presence of Side Products
-
Possible Cause A: Racemization.
-
Solution: Racemization can occur during the activation of the carboxylic acid. Use of an additive like HOBt or performing the reaction at a lower temperature can minimize this side reaction.
-
-
Possible Cause B: Formation of undesired dipeptides.
Issue 3: Difficult Purification
-
Possible Cause A: Similar polarity of product and impurities.
-
Solution: Optimize the mobile phase for column chromatography. A different solvent system or a gradient elution may be necessary. For longer or more complex peptides, techniques like HPLC may be required for effective purification.[8]
-
-
Possible Cause B: Product insolubility.
-
Solution: The final product may have limited solubility. Try different solvents for extraction and purification.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scbt.com [scbt.com]
- 5. chempep.com [chempep.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
Technical Support Center: Optimizing Z-Ile-Ile-OH Coupling Reactions
Welcome to the technical support center for optimizing the synthesis of Z-Ile-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this sterically hindered peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound coupling reaction challenging?
A1: The coupling of two isoleucine residues presents a significant challenge due to the steric hindrance caused by their bulky, branched β-carbon side chains. This steric hindrance can slow down the reaction rate, leading to incomplete coupling and the formation of side products. The benzyloxycarbonyl (Z) protecting group on the N-terminus also adds to the steric bulk.
Q2: What are the most common side reactions during this compound coupling?
A2: The most prevalent side reactions are:
-
Incomplete reaction: Due to steric hindrance, the coupling may not go to completion, resulting in the presence of unreacted starting materials.
-
Epimerization: The chiral integrity of the activated isoleucine residue can be compromised, leading to the formation of the Z-Ile-D-allo-Ile-OH diastereomer. This is a significant issue with sterically hindered amino acids.[1][2]
-
Oxazolone (B7731731) formation: Prolonged activation times can lead to the formation of an oxazolone intermediate, which is highly susceptible to racemization.[1]
-
Aggregation: Peptides containing hydrophobic residues like isoleucine are prone to aggregation, which can hinder the reaction by making the reactive sites inaccessible.[3]
Q3: Which coupling reagents are recommended for the this compound coupling?
A3: For sterically hindered couplings, more potent activating reagents are necessary. Standard reagents like DCC/HOBt may be inefficient. Recommended reagents include:
-
Uronium/Aminium salts: HATU, HCTU, and COMU are generally more effective than HBTU for hindered couplings.[4]
-
Phosphonium salts: PyAOP and PyBOP are also powerful reagents for difficult couplings.
-
Specialized reagents: For extremely challenging couplings, reagents that generate amino acid fluorides in situ can be considered.
Q4: How can I minimize epimerization during the coupling reaction?
A4: Minimizing epimerization is critical for obtaining the desired stereochemically pure product. Key strategies include:
-
Choice of base: Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) or N,N-diisopropylethylamine (DIPEA) in minimal amounts (1-1.5 equivalents).[1]
-
Reaction temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[1]
-
Minimize pre-activation time: A long pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component can increase the risk of oxazolone formation and subsequent racemization.[1][5]
-
Choice of solvent: The solvent can influence the extent of epimerization. Aprotic polar solvents like DMF are common, but optimization may be required.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Probable Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. For particularly difficult cases, consider PyAOP.[4] |
| Steric Hindrance | Increase the reaction time (e.g., from 2 hours to 24 hours) and consider performing the reaction at a slightly elevated temperature (e.g., room temperature to 40°C), while monitoring for epimerization. |
| Insufficient Reagent Equivalents | Increase the equivalents of the coupling reagent and the incoming Z-Ile-OH (e.g., from 1.1 to 1.5-2.0 equivalents). |
| Peptide Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture to disrupt aggregation.[3] |
| Incomplete Deprotection of the Amine | Ensure the hydrochloride salt of the C-terminal isoleucine ester is fully neutralized to the free amine before the coupling step. |
Issue 2: High Levels of Epimerization
| Probable Cause | Recommended Solution |
| Strong or Excess Base | Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) or reduce the amount of DIPEA to 1-1.5 equivalents.[1] |
| Prolonged Pre-activation Time | Minimize the time the carboxylic acid is activated with the coupling reagent before adding the amine component. Ideally, add the coupling reagent to the mixture of the two amino acid components.[1][5] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C.[1] |
| Inappropriate Coupling Reagent/Additive | Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure as additives.[6] |
| Solvent Effects | The choice of solvent can impact epimerization rates. While DMF is common, consider evaluating other solvents like dichloromethane (B109758) (DCM) if epimerization is a significant issue. |
Data Presentation: Comparison of Coupling Conditions on Epimerization
The following table summarizes data from a study on the epimerization of a dipeptide under various coupling conditions, which can serve as a guide for optimizing the this compound coupling.
| Coupling Reagent | Additive | Base | Solvent | Epimerization (%) |
| EDC | HOAt | DIPEA | DMF | 29.8 |
| EDC-HCl | HOAt | DIPEA | DMF | 24.1 |
| DIC | HOAt | DIPEA | DMF | 4.2 |
| Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2 and serves as an illustrative example.[7] |
Experimental Protocols
General Protocol for this compound Coupling
This protocol provides a starting point for the optimization of the this compound coupling reaction.
Materials:
-
Z-L-Isoleucine (Z-Ile-OH)
-
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of H-Ile-OMe·HCl:
-
Dissolve H-Ile-OMe·HCl (1.0 eq) in DCM.
-
Add saturated aqueous sodium bicarbonate solution and stir vigorously for 15-30 minutes.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the free amine, H-Ile-OMe. Use immediately in the next step.
-
-
Coupling Reaction:
-
Dissolve Z-Ile-OH (1.1 eq) and H-Ile-OMe (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield pure Z-Ile-Ile-OMe.
-
-
Saponification (to obtain this compound):
-
Dissolve the purified Z-Ile-Ile-OMe in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
challenges in the purification of Z-Ile-Ile-OH products
Welcome to the technical support center for the purification of Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this hydrophobic dipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: After my coupling reaction (e.g., using DCC), I have a large amount of white precipitate in my crude product. What is it and how do I remove it?
A1: This precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the N,N'-Dicyclohexylcarbodiimide (DCC) coupling agent. DCU is notoriously insoluble in many common organic solvents, which facilitates its removal.
-
Immediate Action: The primary method for removing DCU is filtration. Since DCU has very low solubility in solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or acetonitrile, most of it will precipitate out of the reaction mixture. Simply filter the crude reaction mixture through a sintered glass funnel or filter paper to remove the bulk of the DCU.
-
Troubleshooting: If DCU remains, it can often be removed during recrystallization or chromatography. Cooling the solution in an ice bath can further encourage precipitation before filtration.
Q2: My this compound product is an oil or a waxy solid and refuses to crystallize. What can I do?
A2: Oiling out is a common problem with hydrophobic peptides. This can be caused by residual solvent, the presence of impurities that inhibit crystal lattice formation, or using a suboptimal solvent system for crystallization.
-
Ensure Purity: First, ensure that the majority of byproducts, especially DCU, have been removed by filtration.
-
Solvent System: The choice of solvent for recrystallization is critical. A two-solvent system is often effective. For this compound, a common starting point is dissolving the crude product in a minimal amount of a solvent in which it is soluble (like ethyl acetate or ethanol) and then slowly adding a non-polar "anti-solvent" in which it is poorly soluble (like hexanes or petroleum ether) until persistent cloudiness is observed.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.
Q3: My overall yield after purification is very low. Where could I be losing my product?
A3: Low yields can result from several factors, from an incomplete reaction to losses during workup and purification.
-
Reaction Completion: Before workup, check the reaction completion using Thin Layer Chromatography (TLC). If starting materials are still present, the reaction may need more time or additional coupling agent.
-
Workup Losses: During aqueous washes, some product may be lost if it has partial solubility in the aqueous phase, although this is less likely for the hydrophobic this compound. Avoid vigorous shaking that can lead to emulsions.
-
Purification Losses:
-
Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for dissolution.
-
Column Chromatography: The highly hydrophobic nature of this compound can cause it to bind very strongly to reversed-phase (e.g., C18) columns, leading to poor recovery. If using chromatography, ensure your mobile phase has sufficient organic content to elute the product.
-
Q4: My HPLC analysis shows multiple peaks. How do I identify my product and the impurities?
A4: Besides the desired product, peaks can correspond to unreacted starting materials (Z-Ile-OH, H-Ile-OH), coupling additives (like HOBt), or side-products like DCU.
-
Run Standards: If available, inject standards of your starting materials to identify their retention times.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) for definitive identification of the peaks based on their mass-to-charge ratio.
-
Byproduct Characteristics: DCU is relatively non-polar and will have a distinct retention time. Racemized byproducts (diastereomers) may appear as closely eluting peaks or shoulders on the main product peak.
Troubleshooting & Purification Workflow Diagrams
The following diagrams illustrate logical workflows for troubleshooting common purification issues and the general purification process.
Z-Ile-Ile-OH stability issues in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Z-Ile-Ile-OH in various buffers. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The main stability concerns for this compound, a Z-protected dipeptide, in aqueous solutions are chemical degradation and physical instability.[1][2]
-
Chemical Degradation: The most common chemical degradation pathways for peptides include hydrolysis of the peptide bond and degradation of the N-terminal benzyloxycarbonyl (Z) protecting group.[1][3] These reactions are often pH and temperature-dependent.[1][4] Oxidation of amino acid residues is another potential issue, although isoleucine is not highly susceptible.[1]
-
Physical Instability: Aggregation and precipitation are significant physical stability issues for many peptides.[5][6][7] This can be influenced by factors such as peptide concentration, pH, ionic strength, and the type of buffer used.[7][8] this compound, being a hydrophobic peptide, may be prone to aggregation in aqueous environments.
Q2: How does pH affect the stability of this compound?
A2: The pH of the buffer is a critical factor influencing the stability of this compound.[1][4]
-
Acidic Conditions (pH < 4): In acidic conditions, acid-catalyzed hydrolysis of the peptide bond can occur, leading to the cleavage of this compound into Z-Ile-OH and Ile-OH.[1][3]
-
Neutral Conditions (pH 6-8): Around neutral pH, the rate of hydrolysis is generally minimized. However, other degradation pathways or aggregation might become more prominent.[3][7]
-
Alkaline Conditions (pH > 8): In basic conditions, base-catalyzed hydrolysis of the peptide bond can occur.[3] Additionally, the Z-protecting group may become more labile.
Q3: What are the signs of this compound degradation or instability in my buffer?
A3: Signs of degradation or instability can be observed in several ways:
-
Visual Changes: The appearance of cloudiness, precipitation, or color change in the solution can indicate aggregation or chemical degradation.[9]
-
Chromatographic Analysis: When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.
-
pH Shift: A change in the pH of the buffered solution over time can indicate chemical reactions that consume or produce acidic or basic species.
Q4: How should I store this compound solutions to ensure maximum stability?
A4: For optimal stability of this compound solutions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down the rate of chemical degradation.[10] For long-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized to prevent aggregation.[6]
-
Light: Protect solutions from light, as light exposure can sometimes promote degradation.[10]
-
Headspace: Minimize the headspace in vials to reduce exposure to oxygen, which can prevent potential oxidative degradation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the this compound Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound is sparingly soluble in water.[10] Ensure the concentration is not above its solubility limit in the chosen buffer. Consider using a small percentage of an organic co-solvent like DMSO or DMF to aid dissolution before adding the aqueous buffer. |
| Aggregation | Aggregation can be triggered by factors like pH, ionic strength, and temperature.[5][6][7] 1. Adjust pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound.[5] 2. Modify Ionic Strength: Both increasing and decreasing salt concentration can impact aggregation; empirical testing is recommended.[5] 3. Add Excipients: Consider adding stabilizing excipients such as arginine (50-100 mM) or glycerol.[5][11] |
| Buffer Incompatibility | Certain buffer salts can interact with the peptide and promote precipitation.[2] Try alternative buffer systems (e.g., switch from phosphate (B84403) to citrate (B86180) or acetate) to see if the issue persists. |
Issue 2: Unexpected Peaks Appear in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The appearance of new, more polar peaks could indicate hydrolysis of the peptide bond. 1. Confirm Identity: Use mass spectrometry (MS) to identify the degradation products. 2. Optimize pH: Adjust the buffer pH to a range where hydrolysis is minimized (typically around neutral pH for many peptides).[3][4] 3. Control Temperature: Maintain low temperatures during storage and handling. |
| Degradation of Z-group | A peak corresponding to toluene (B28343) or other byproducts of Z-group cleavage might be observed. This is less common under typical buffer conditions but can be catalyzed by certain conditions or impurities. Ensure high-purity reagents and buffers are used. |
| Oxidation | While less likely for isoleucine, oxidation can occur. If suspected, consider de-gassing buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Data Summary
The following table provides illustrative stability data for a Z-protected dipeptide like this compound in commonly used buffers at different pH values and temperatures. Please note that this is a generalized representation and actual stability will depend on the specific experimental conditions.
| Buffer (50 mM) | pH | Temperature (°C) | Incubation Time | Purity (%) (Illustrative) | Degradation Products (Illustrative) |
| Phosphate | 3.0 | 40 | 24 hours | 92% | Z-Ile-OH, Ile-OH |
| Phosphate | 7.0 | 4 | 7 days | 99% | Minimal |
| Phosphate | 7.0 | 25 | 7 days | 97% | Minor hydrolysis products |
| Tris | 8.5 | 25 | 24 hours | 95% | Hydrolysis products |
| Acetate | 5.0 | 25 | 7 days | 98% | Minor hydrolysis products |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
This compound reference standard
-
High-purity water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a small amount of DMSO).
-
For stability studies, dilute the stock solution to the target concentration (e.g., 1 mg/mL) in the desired buffer.
-
At each time point, withdraw an aliquot of the sample, and if necessary, dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.
-
Peak purity analysis using a diode array detector can provide additional information about the co-elution of impurities.
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[12][13]
1. Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in the chosen buffer) with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Incubate a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Store a solid sample of this compound at 60°C for 7 days.
-
Dissolve the sample in the appropriate solvent for HPLC analysis.
5. Photostability:
-
Expose a solution of this compound to light according to ICH Q1B guidelines.
Visualizations
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Confirmation of Z-Ile-Ile-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the successful incorporation of Z-Ile-Ile-OH into a peptide sequence.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for confirming the successful incorporation of this compound?
A1: The successful incorporation of this compound is best confirmed using a combination of chromatographic and spectroscopic methods. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to monitor the reaction progress, assess the purity of the final product, and isolate the desired peptide.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the newly formed peptide, verifying the addition of the this compound moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the presence of the isoleucine residues and the formation of the peptide bond.
Q2: What are the expected molecular weight and m/z value for this compound?
A2: The molecular formula for Z-L-Isoleucine (Z-Ile-OH) is C₁₄H₁₉NO₄, and its molecular weight is 265.30 g/mol . For the dipeptide this compound, the molecular formula is C₂₀H₃₀N₂O₅, and the calculated molecular weight is 378.46 g/mol . In mass spectrometry, you would expect to see the following singly charged ions:
| Ion | Expected m/z |
| [M+H]⁺ | 379.22 |
| [M+Na]⁺ | 401.20 |
| [M-H]⁻ | 377.21 |
Q3: What are some common challenges when coupling sterically hindered amino acids like isoleucine?
A3: Isoleucine is a β-branched amino acid, which presents significant steric hindrance during peptide coupling. This can lead to slow or incomplete reactions.[1][2] Common challenges include:
-
Low Coupling Yields: The bulky side chains can physically block the approach of the activated carboxyl group to the N-terminal amine.[1]
-
Peptide Aggregation: Sequences containing multiple hydrophobic and β-branched residues like isoleucine are prone to aggregation on the solid support, which can prevent reagents from reaching the reactive sites.[2]
-
Failure of Standard Coupling Reagents: Reagents like DCC or DIC may be too slow or inefficient to overcome the steric hindrance.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and confirmation of this compound incorporation.
Issue 1: Incomplete coupling reaction detected by a positive Kaiser test.
-
Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of the two isoleucine residues.[1][2]
-
Troubleshooting Steps:
-
Switch to a more potent coupling reagent: Utilize uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be more effective for sterically hindered couplings.[1]
-
Perform a double coupling: After the initial coupling reaction, repeat the step with a fresh solution of activated Z-Ile-OH to drive the reaction to completion.[1]
-
Increase reaction time and temperature: Extending the coupling time or cautiously increasing the temperature can help overcome the activation energy barrier. However, monitor for potential side reactions or racemization.
-
Issue 2: Mass spectrometry data shows the presence of the starting material or a deletion sequence (missing the this compound).
-
Possible Cause: Inefficient activation of Z-Ile-OH or significant peptide aggregation.
-
Troubleshooting Steps:
-
Optimize pre-activation time: If using a coupling reagent that requires pre-activation, ensure sufficient time is allowed for the formation of the active ester before adding it to the resin.
-
Use aggregation-disrupting additives: Incorporate chaotropic salts like LiCl or use solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP).
-
Microwave-assisted synthesis: The use of microwave energy can significantly enhance the efficiency of coupling for sterically hindered amino acids.
-
Experimental Protocols
Mass Spectrometry Analysis
-
Objective: To confirm the molecular weight of the peptide after the incorporation of this compound.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid for ESI).
-
-
Data Analysis:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Look for the expected m/z values corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions of the final product.
-
If tandem MS (MS/MS) is available, fragmentation of the parent ion can provide sequence confirmation.
-
¹H NMR Spectroscopy Analysis
-
Objective: To obtain structural confirmation of the incorporated this compound.
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Expected Chemical Shifts (Approximate):
-
Z-group aromatic protons: ~7.3 ppm (multiplet)
-
Z-group CH₂ protons: ~5.0 ppm (singlet)
-
Amide NH protons: ~7.5-8.5 ppm (doublets)
-
α-CH protons of Isoleucine: ~4.0-4.5 ppm (multiplets)
-
β-CH, γ-CH₂, and δ-CH₃ protons of Isoleucine: ~0.8-2.0 ppm (complex multiplets)
-
-
Analysis: The presence of the characteristic signals for the Z-group and the two isoleucine residues, along with the appropriate integrations, confirms the structure. The downfield shift of the α-CH proton of the N-terminal isoleucine and the presence of the amide proton signal are indicative of peptide bond formation.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To monitor reaction completion and assess the purity of the final peptide.
-
Method: Reversed-Phase HPLC (RP-HPLC).
-
Typical Conditions:
-
Column: C18, 3-5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Analysis: Successful incorporation will be indicated by the appearance of a new peak with a longer retention time corresponding to the larger, more hydrophobic peptide. The purity can be estimated by the relative area of the product peak.
Visualizations
Caption: Workflow for synthesis and confirmation of this compound incorporation.
Caption: Troubleshooting logic for incomplete coupling of sterically hindered amino acids.
References
addressing poor reproducibility in Z-Ile-Ile-OH assays
Welcome to the technical support center for Z-Ile-Ile-OH and related peptide-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a dipeptide composed of two isoleucine amino acids with a benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus. This protecting group is crucial for controlled peptide synthesis.[1] While this compound itself is a building block, similar peptide structures are often key components of inhibitors targeting proteases, such as caspases and calpains.[2][3][4] The specificity of these inhibitors is determined by the peptide sequence that mimics the enzyme's substrate cleavage site.[5]
Q2: My this compound based inhibitor is showing lower than expected activity. What are the possible causes?
A2: Several factors can contribute to low inhibitor activity. These include:
-
Improper Storage: Peptides are sensitive to degradation. They should be stored at -20°C and protected from light and moisture. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
-
Oxidation: Cysteine, tryptophan, and methionine residues are prone to oxidation, which can reduce or eliminate inhibitory activity. Storing peptides under an inert gas like argon can help prevent this.
-
Poor Solubility: Peptide inhibitors, especially those with hydrophobic residues like isoleucine, may have poor solubility in aqueous assay buffers, leading to precipitation and inaccurate concentrations.[6]
-
Incorrect Concentration: The net peptide content of a lyophilized powder can be lower than the total weight due to the presence of counter-ions and bound water. It is crucial to determine the exact peptide concentration for accurate results.
Q3: How can I improve the solubility of my peptide inhibitor?
A3: To improve solubility, consider the following:
-
Solvent Choice: While many peptides dissolve in sterile water, hydrophobic peptides may require the use of organic solvents like DMSO, DMF, or methanol (B129727) for initial stock solutions.[1] It is important to ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.
-
pH Adjustment: The pH of the buffer can significantly impact the solubility of a peptide.
-
Sonication: Gentle sonication can help to dissolve stubborn peptide aggregates.
Q4: What is the difference between a reversible and an irreversible inhibitor?
A4: A reversible inhibitor binds to an enzyme through non-covalent interactions and can dissociate from the enzyme, allowing the enzyme to regain activity. An example is an isatin (B1672199) sulfonamide-based inhibitor of caspase-3 and -7.[7] An irreversible inhibitor , on the other hand, typically forms a covalent bond with the enzyme, permanently inactivating it. Peptide inhibitors with a fluoromethyl ketone (FMK) group, such as Z-DEVD-FMK for caspase-3, are common examples of irreversible inhibitors.[2][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound based protease assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting volumes. | Use calibrated pipettes and prepare a master mix for reagents to minimize pipetting errors. |
| Temperature fluctuations during the assay. | Ensure all reagents and plates are equilibrated to the optimal assay temperature before starting the experiment.[2] | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment and minimize evaporation. | |
| No or very low enzyme inhibition | Inactive inhibitor. | Verify the storage conditions and age of the inhibitor. Test a fresh aliquot or a new batch of the compound. |
| Incorrect inhibitor concentration. | Re-calculate the concentration based on the net peptide content. Perform a dose-response curve to determine the optimal inhibitory concentration.[2] | |
| Inactive enzyme. | Check the activity of the enzyme with a known substrate and positive control inhibitor. | |
| Assay buffer composition. | Ensure the buffer components (e.g., salts, pH) are optimal for both enzyme activity and inhibitor binding. Some substances like EDTA, SDS, and sodium azide (B81097) can interfere with assays.[2] | |
| High background signal | Autofluorescence of the inhibitor or other components. | Run a control with all assay components except the enzyme to measure background fluorescence. |
| Endogenous enzyme activity in cell lysates. | If using cell lysates, consider using specific inhibitors for other proteases that might cleave the substrate. | |
| Non-specific binding. | Include a non-specific peptide control in your experiment to assess non-specific inhibition. |
Experimental Protocols
General Protocol for a Caspase-3 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of a this compound-like peptide inhibitor against Caspase-3.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Caspase-3 Enzyme: Reconstitute lyophilized active human Caspase-3 in assay buffer to a stock concentration of 1 unit/µL. Store in aliquots at -80°C.
-
Fluorogenic Substrate: Prepare a stock solution of a Caspase-3 substrate (e.g., Ac-DEVD-AMC) in DMSO.
-
Inhibitor Stock: Prepare a stock solution of the peptide inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor at various concentrations (perform serial dilutions). Include a vehicle control (DMSO).
-
Active Caspase-3 enzyme (e.g., 1-2 units per well).
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Experimental Workflow for Protease Inhibition Assay
Caption: Workflow for a typical protease inhibition assay.
Troubleshooting Logic for Poor Reproducibility
Caption: Decision tree for troubleshooting poor reproducibility.
References
- 1. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. Calpain Inhibitor Set The Calpain Inhibitor Set controls the biological activity of Calpain. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Z-Ile-Ile-OH: Solution-Phase vs. Solid-Phase Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of the protected dipeptide Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine): traditional solution-phase synthesis and the more modern solid-phase peptide synthesis (SPPS). This comparison is supported by established chemical principles and representative experimental data to validate the choice of synthetic route.
The selection of a synthesis strategy for a dipeptide such as this compound depends on several factors, including the desired scale, purity requirements, and available resources. While solution-phase synthesis is a classic and scalable method, solid-phase synthesis offers advantages in terms of automation and purification.[1][2][3]
Comparative Performance of Synthesis Methods
The following table summarizes the key performance indicators for the solution-phase and solid-phase synthesis of a model dipeptide like this compound. The data presented are representative values based on typical outcomes for dipeptide synthesis.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Typical Yield | 65-85%[4] | 70-90% |
| Purity (crude) | 70-90% | Often lower due to accumulated side products |
| Reaction Time | 24-48 hours | 4-8 hours (automated) |
| Scalability | High (grams to kilograms)[3] | Lower (milligrams to grams)[1] |
| Purification | Crystallization or column chromatography of intermediates | Single final purification after cleavage |
| Automation | Difficult | Readily automated[1] |
| Cost-effectiveness | Generally more cost-effective for large scale[5] | Can be more expensive due to resins and reagents[1] |
Experimental Protocols
Solution-Phase Synthesis of this compound
This method involves the coupling of Z-L-isoleucine with L-isoleucine methyl ester, followed by the saponification of the ester to yield the final product.
Step 1: Activation of Z-L-Isoleucine
-
Dissolve Z-L-isoleucine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
Step 2: Coupling Reaction
-
In a separate flask, suspend L-isoleucine methyl ester hydrochloride (1 equivalent) in DCM and neutralize with a base such as triethylamine (B128534) (TEA) (1 equivalent).
-
Filter the DCU from the activated Z-L-isoleucine solution and add the filtrate to the neutralized L-isoleucine methyl ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude Z-Ile-Ile-OMe.
Step 3: Saponification
-
Dissolve the crude Z-Ile-Ile-OMe in a mixture of methanol (B129727) and water.
-
Add a solution of Lithium Hydroxide (LiOH) (1.5 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1M HCl to pH 3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This method involves the stepwise addition of amino acids to a solid support (resin).
Step 1: Resin Preparation and First Amino Acid Attachment
-
Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin) in DCM.
-
Dissolve Fmoc-L-isoleucine (2 equivalents) and Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DCM and methanol.
Step 2: Fmoc Deprotection
-
Treat the resin with a 20% solution of piperidine (B6355638) in Dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
Step 3: Coupling of the Second Amino Acid
-
Dissolve Z-L-isoleucine (2 equivalents), HOBt (2 equivalents), and DCC (2 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Shake the reaction mixture for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
Step 4: Cleavage from the Resin
-
Wash the resin with DCM and dry under vacuum.
-
Suspend the resin in a cleavage cocktail, for example, a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v).[6][7]
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
Validation and Characterization
The identity and purity of the synthesized this compound from both methods should be confirmed using analytical techniques.
| Analytical Method | Purpose | Expected Results for this compound |
| Reverse-Phase HPLC | Determine purity and retention time | A single major peak corresponding to the product. |
| ¹H NMR Spectroscopy | Confirm the chemical structure | Characteristic peaks for the isoleucine side chains, the peptide backbone, and the benzyloxycarbonyl (Z) group. |
| Mass Spectrometry (MS) | Determine the molecular weight | A molecular ion peak corresponding to the calculated mass of this compound (C₂₀H₃₀N₂O₅). |
Signaling Pathways and Workflows
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: General workflow for the solid-phase synthesis of this compound.
Conclusion
Both solution-phase and solid-phase synthesis are viable methods for producing this compound. The choice between them depends on the specific requirements of the research or production. For large-scale synthesis where cost is a major factor, solution-phase synthesis may be preferred.[5] For rapid synthesis of smaller quantities and for library generation, the automated nature of SPPS is highly advantageous.[1] The validation of the final product through rigorous analytical methods is crucial regardless of the synthetic route chosen.
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. neulandlabs.com [neulandlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Z-Ile-Ile-OH and Other Dipeptide Building Blocks for Researchers and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, dipeptide building blocks are fundamental tools for constructing larger peptides and developing novel therapeutics. Among these, Z-Ile-Ile-OH, a dipeptide composed of two isoleucine residues with an N-terminal benzyloxycarbonyl (Z) protecting group, serves as a valuable reagent. This guide provides an objective comparison of this compound with other classes of dipeptide building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their specific applications.
Overview of Dipeptide Building Blocks
Dipeptide building blocks offer several advantages in peptide synthesis, including the reduction of coupling steps and the potential to overcome challenges associated with the synthesis of "difficult" sequences.[1] The choice of protecting group and the amino acid composition of the dipeptide are critical factors that influence its properties and applications.
This compound is a white to off-white crystalline powder with good solubility in organic solvents like DMSO, DMF, and methanol.[2] The benzyloxycarbonyl (Z) group is a classic protecting group in peptide synthesis, known for its stability and selective removal under specific conditions.[2][3]
Comparison with Alternative Dipeptide Building Blocks
The selection of a dipeptide building block depends on the synthetic strategy (e.g., solid-phase vs. solution-phase), the desired properties of the final peptide, and the specific application. Here, we compare this compound with other commonly used dipeptide building blocks.
Protecting Group Strategy: Z vs. Fmoc and Boc
The choice of the N-terminal protecting group is a primary differentiating factor among dipeptide building blocks.
-
Z-Protected Dipeptides (e.g., this compound): The Z-group is traditionally used in solution-phase peptide synthesis.[4][5] It is stable under a variety of conditions and is typically removed by catalytic hydrogenation or strong acids.[3][5] This makes it less suitable for standard solid-phase peptide synthesis (SPPS) protocols that rely on milder deprotection conditions.[3]
-
Fmoc-Protected Dipeptides (e.g., Fmoc-Ile-Ile-OH): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[5] Its lability to mild basic conditions (e.g., piperidine) allows for orthogonal protection schemes and efficient synthesis of long peptides.[5]
-
Boc-Protected Dipeptides: The tert-butyloxycarbonyl (Boc) group is another key protecting group, primarily used in Boc-SPPS. It is removed by moderate acids like trifluoroacetic acid (TFA).[6]
Table 1: Comparison of Protecting Group Strategies for Dipeptide Building Blocks
| Feature | Z-Protected (e.g., this compound) | Fmoc-Protected (e.g., Fmoc-Ile-Ile-OH) | Boc-Protected |
| Primary Application | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Deprotection Conditions | Catalytic Hydrogenation, Strong Acids[3][5] | Mild Base (e.g., Piperidine)[5] | Moderate Acid (e.g., TFA)[6] |
| Compatibility with SPPS | Limited | High | High |
| Orthogonality | Can be orthogonal to Boc and Fmoc | Orthogonal to Boc and acid-labile side-chain protecting groups | Orthogonal to Fmoc and base-labile protecting groups |
Dipeptides for Overcoming Synthetic Challenges
Certain dipeptide building blocks are specifically designed to address common problems in peptide synthesis, such as aggregation and difficult couplings.
-
Pseudoproline Dipeptides: These building blocks introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that can lead to aggregation.[1] This improves solubility and coupling efficiency, particularly in long or hydrophobic sequences.[1]
-
Dmb-Dipeptides: Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the N-terminal amino acid can also help to disrupt aggregation.
Table 2: Performance of Dipeptide Building Blocks in Difficult Sequences
| Dipeptide Type | Primary Advantage | Impact on Synthesis | Reference |
| Standard Dipeptides (e.g., this compound) | Step economy | May not prevent aggregation in difficult sequences | - |
| Pseudoproline Dipeptides | Disruption of secondary structure | Improved solubility and coupling efficiency[1] | [1] |
| Dmb-Dipeptides | Disruption of aggregation | Improved synthesis of long and difficult peptides[7] | [7] |
Dipeptides as Bioactive Molecules
Dipeptides and their derivatives are not only building blocks but can also possess intrinsic biological activity. A notable example is their role as proteasome inhibitors. The proteasome is a key cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.
-
Z-Dipeptide Aldehydes and Vinyl Sulfones: Derivatives of Z-protected dipeptides, such as Z-Leu-Leu-leucinal (MG132) and Z-Leu-Leu-norleucinal (LLNle), are potent proteasome inhibitors.[8][9] These compounds are widely used as research tools to study the ubiquitin-proteasome system and have been investigated for their therapeutic potential.[8] For instance, liposomes loaded with Z-leucinyl-leucinyl-norleucinal have been shown to be effective in inducing apoptosis in colorectal cancer cell lines.[8]
Table 3: Biological Activity of Dipeptide Derivatives as Proteasome Inhibitors
| Compound | Dipeptide Core | Mechanism of Action | Application | Reference |
| MG132 | Z-Leu-Leu-Leu-al | Reversible proteasome inhibitor | Research tool, cancer research | [9] |
| LLNle | Z-Leu-Leu-Nle-al | Proteasome and γ-secretase inhibitor | Cancer research[8] | [8] |
| NLVS | iodo-nitrophenylacetyl-Leu-Leu-leucinal-vinyl sulfone | Irreversible proteasome inhibitor | Research tool | [10] |
Experimental Protocols
General Peptide Coupling Protocol using HBTU/DIPEA
This protocol describes a standard method for coupling an amino acid or a dipeptide building block during solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc- or Z-protected dipeptide (e.g., this compound) (2.0 equivalents)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.0 equivalents)
-
DIPEA (N,N-diisopropylethylamine) (4.0 equivalents)
-
DMF (N,N-dimethylformamide)
Procedure:
-
Swell the resin in DMF.
-
Dissolve the protected dipeptide in DMF.
-
Add the HBTU solution and DIPEA to the dipeptide solution.
-
Add the activation mixture to the resin.
-
Shake the reaction mixture at room temperature for 5-10 minutes, or until a Kaiser test is negative, indicating the completion of the coupling reaction.[11]
-
Wash the resin thoroughly with DMF to remove excess reagents.
Proteasome Activity Assay
This assay can be used to evaluate the inhibitory activity of dipeptide derivatives on the proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Z-Leu-Leu-Leu-AMC)
-
Test inhibitor (e.g., Z-Leu-Leu-norleucinal) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add various concentrations of the test inhibitor to the wells.
-
Add the purified proteasome to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
Visualizations
Caption: A simplified workflow of solid-phase peptide synthesis (SPPS) using a dipeptide building block.
Caption: The role of Z-dipeptide derivatives as inhibitors of the ubiquitin-proteasome pathway.
Conclusion
This compound is a valuable dipeptide building block, particularly for applications in solution-phase peptide synthesis. However, for the widely adopted solid-phase peptide synthesis (SPPS) methodologies, Fmoc-protected dipeptides are generally the preferred choice due to the mild deprotection conditions. For overcoming synthetic challenges in difficult sequences, specialized building blocks like pseudoproline dipeptides offer significant advantages. Furthermore, the modification of Z-protected dipeptides has yielded potent proteasome inhibitors with significant utility in biological research and potential for therapeutic development. The selection of the appropriate dipeptide building block should therefore be guided by a careful consideration of the synthetic strategy, the nature of the target peptide, and the intended application.
References
- 1. peptide.com [peptide.com]
- 2. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Liposomes Loaded with the Proteasome Inhibitor Z-Leucinyl-Leucinyl-Norleucinal Are Effective in Inducing Apoptosis in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. Cells adapted to the proteasome inhibitor 4-hydroxy- 5-iodo-3-nitrophenylacetyl-Leu-Leu-leucinal-vinyl sulfone require enzymatically active proteasomes for continued survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Comparative Guide to Z-Ile-Ile-OH and Fmoc-Ile-Ile-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. The selection between the classical benzyloxycarbonyl (Z) group and the modern 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection dictates the synthesis methodology, be it in solution or on a solid phase. This guide provides an in-depth, objective comparison of Z-Ile-Ile-OH and Fmoc-Ile-Ile-OH, two dipeptide building blocks crucial for the incorporation of the sterically hindered isoleucine-isoleucine motif. We present a summary of their performance characteristics, supporting experimental protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Differences
The primary distinction between this compound and Fmoc-Ile-Ile-OH lies in the chemical nature of their Nα-protecting groups, which in turn dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS).
| Parameter | This compound (Solution-Phase) | Fmoc-Ile-Ile-OH (Solid-Phase) |
| Synthesis Environment | Reactants are in a homogeneous solution. | The growing peptide chain is anchored to a solid resin support. |
| Typical Per-Step Coupling Yield | Good to excellent, though purification at each step can lead to cumulative losses. | Excellent, often exceeding 99%.[1] |
| Purification | Labor-intensive purification (e.g., extraction, crystallization) is required after each coupling and deprotection step.[1] | Simplified to washing the solid support to remove excess reagents and byproducts.[1] |
| Scalability | Well-suited for the large-scale synthesis of short peptides or peptide fragments.[2] | Highly scalable and amenable to automation, making it ideal for the synthesis of long peptides.[2][3] |
| Deprotection Conditions | Harsher conditions, such as catalytic hydrogenation (H₂/Pd) or strong acids (e.g., HBr in acetic acid).[4][5] | Milder, basic conditions (e.g., 20% piperidine (B6355638) in DMF).[3][6] |
| Racemization Risk | Generally low for urethane-type protecting groups like Z, especially with appropriate coupling reagents.[4][7] | Low for most amino acids due to the urethane (B1682113) nature of the Fmoc group, but can be influenced by the coupling method and base used.[8][9] Sterically hindered residues like isoleucine can present challenges. |
| Overall Time Efficiency | Can be time-consuming due to the multi-step purification process.[1] | Significantly faster for the synthesis of longer peptides due to the streamlined workflow and potential for automation.[1] |
Core Concepts: Z vs. Fmoc Protection Strategies
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, was a cornerstone in the development of peptide chemistry.[4] It is a robust protecting group, stable to a wide range of reaction conditions, and is typically removed by catalytic hydrogenation or strong acids.[4][5] This stability makes it well-suited for solution-phase synthesis, where intermediates are isolated and purified at each step.
In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the foundation of modern solid-phase peptide synthesis (SPPS).[3] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid to the growing peptide chain, which remains anchored to the solid support. The side chains of the amino acids are protected by acid-labile groups, which are removed at the end of the synthesis in a final cleavage step.[3]
Experimental Data and Performance Comparison
Coupling Efficiency
The coupling of the bulky Ile-Ile dipeptide can be challenging due to steric hindrance.[10]
-
Fmoc-Ile-Ile-OH in SPPS: In solid-phase synthesis, high coupling efficiencies are crucial for the synthesis of long peptides. To overcome the steric hindrance of the Ile-Ile moiety, more potent coupling reagents such as HBTU, HATU, or COMU, often in combination with an additive like HOBt or Oxyma, are employed.[11][12] Double coupling, where the coupling reaction is performed twice, may be necessary to drive the reaction to completion.[13] The efficiency of coupling in SPPS can be monitored in real-time using methods like the Kaiser test.[14]
-
This compound in Solution-Phase: In solution-phase synthesis, the progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or HPLC. While high yields can be achieved, the isolation and purification of the product after each step can lead to a lower overall yield compared to the cumulative yield in SPPS.[1] The use of coupling reagents like DCC with racemization-suppressing additives such as HOBt is common.[5]
Racemization
Racemization is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. Both Z and Fmoc are urethane-type protecting groups, which are known to suppress racemization during peptide coupling.[4][8]
-
Fmoc-Ile-Ile-OH: The risk of racemization during the coupling of Fmoc-amino acids is generally low. However, the choice of coupling reagent and the base used can influence the extent of epimerization.[9] For sterically hindered and racemization-prone amino acids, the use of additives like HOBt or Oxyma is recommended.[15]
-
This compound: The Z-group is also known for its ability to prevent racemization.[4] In solution-phase synthesis, the careful selection of coupling conditions and additives is crucial to maintain the stereochemical integrity of the peptide.[16]
Experimental Protocols
The following are representative protocols for the use of Fmoc-Ile-Ile-OH in solid-phase peptide synthesis and this compound in solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ile-Ile-OH
This protocol outlines a typical manual coupling cycle on a rink amide resin for the synthesis of a peptide amide.
Materials:
-
Rink amide resin (pre-loaded with the C-terminal amino acid)
-
Fmoc-Ile-Ile-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Ile-Ile-OH:
-
In a separate vessel, dissolve Fmoc-Ile-Ile-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).[3]
Solution-Phase Peptide Synthesis using this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in DCM.
-
Cool the solution to 0°C.
-
Add TEA or NMM (1 equivalent) and stir for 15-30 minutes.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or EtOAc.
-
Cool the solution to 0°C.
-
Add DCC (1.1 equivalents) to the this compound solution and stir for 15-30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the DCU precipitate and add the filtrate containing the activated this compound to the neutralized amino acid ester solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Z-Group Deprotection:
-
Dissolve the purified Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected peptide.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the fundamental differences in the workflows for peptide synthesis using this compound and Fmoc-Ile-Ile-OH.
Caption: Workflow for solution-phase synthesis using this compound.
Caption: Workflow for solid-phase synthesis using Fmoc-Ile-Ile-OH.
Conclusion
The choice between this compound and Fmoc-Ile-Ile-OH is fundamentally a choice between two distinct and powerful peptide synthesis methodologies.
-
This compound remains a relevant and valuable building block for solution-phase synthesis , particularly for the large-scale production of shorter peptides or peptide fragments where the purification of intermediates is feasible and desirable. The robustness of the Z-group allows for a wide range of chemical manipulations.
-
Fmoc-Ile-Ile-OH is the undisputed choice for solid-phase peptide synthesis , which is the predominant method for research and development due to its efficiency, amenability to automation, and the high purity of the final products, especially for longer and more complex peptides.[3][8]
For researchers in drug development and discovery, the efficiency and versatility of the Fmoc-SPPS strategy generally make Fmoc-Ile-Ile-OH the superior choice for incorporating the challenging Ile-Ile motif into their target peptides. However, for specific industrial applications requiring large quantities of smaller peptide fragments, the classical solution-phase approach with this compound may offer economic advantages. Ultimately, the optimal choice depends on the specific goals of the synthesis, the length and complexity of the target peptide, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Protecting Groups in Isoleucine Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Z, Fmoc, Boc, Alloc, and Teoc Protecting Groups with Supporting Experimental Data.
In the realm of peptide synthesis, the strategic selection of an N-terminal protecting group is a critical determinant of yield, purity, and the overall efficiency of the synthetic route. This guide provides a comprehensive comparison of five commonly employed amine-protecting groups—Benzyloxycarbonyl (Z), 9-Fluorenylmethoxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—specifically in the context of isoleucine dipeptide synthesis. Isoleucine, with its sterically hindered β-branched side chain, presents unique challenges in peptide coupling reactions, making the choice of protecting group particularly impactful.
This comparison summarizes quantitative data on reaction yields and purity, details the experimental protocols for synthesis and deprotection, and provides visual workflows to aid in the selection of the most suitable protecting group for your research and development needs.
Performance Comparison
The following table provides a comparative overview of the performance of Z, Fmoc, Boc, Alloc, and Teoc protecting groups in the solution-phase synthesis of the model dipeptide, Ile-Ile-OMe. The data presented is a synthesis of typical results reported in the literature for similar coupling reactions, acknowledging that specific yields can vary based on the coupling reagents and reaction conditions employed.
| Protecting Group | N-Protected Isoleucine | Coupling Yield (%) | Deprotection Yield (%) | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Z (Cbz) | Z-Ile-OH | ~85-95 | ~90-98 | ~76-93 | >95 | Crystalline derivatives, stable to mild acid/base | Requires catalytic hydrogenation for deprotection, which is not compatible with some functional groups. |
| Fmoc | Fmoc-Ile-OH | >95 | >95 | >90 | >98 | Base-labile (orthogonal to acid-labile groups), high yields | Potential for dibenzofulvene adduct formation during deprotection. |
| Boc | Boc-Ile-OH | >95 | >95 | >90 | >98 | Acid-labile (orthogonal to base-labile groups), widely used | Requires strong acid for deprotection, which can affect sensitive residues. |
| Alloc | Alloc-Ile-OH | ~90-98 | ~85-95 | ~76-93 | >95 | Orthogonal to acid- and base-labile groups, mild deprotection | Requires a palladium catalyst, which can be costly and requires careful removal. |
| Teoc | Teoc-Ile-OH | ~88-96 | ~90-97 | ~79-93 | >95 | Orthogonal to many groups, fluoride-mediated deprotection | Reagents can be expensive, potential for side reactions with certain fluoride (B91410) sources. |
Experimental Protocols
Detailed methodologies for the synthesis of an isoleucine dipeptide (Ile-Ile-OMe) using each of the five protecting groups are provided below. These protocols are designed for solution-phase synthesis.
Synthesis of Z-Ile-Ile-OMe
a) Coupling:
-
Dissolve Z-Ile-OH (1.0 eq) and H-Ile-OMe·HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Ile-Ile-OMe.
b) Deprotection:
-
Dissolve Z-Ile-Ile-OMe in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain Ile-Ile-OMe.
Synthesis of Fmoc-Ile-Ile-OMe
a) Coupling:
-
Dissolve Fmoc-Ile-OH (1.0 eq) and H-Ile-OMe·HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate to yield Fmoc-Ile-Ile-OMe.
b) Deprotection:
-
Dissolve Fmoc-Ile-Ile-OMe in DMF.
-
Add piperidine (B6355638) to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to obtain Ile-Ile-OMe.
Synthesis of Boc-Ile-Ile-OMe
a) Coupling:
-
Follow the same coupling procedure as for Fmoc-Ile-Ile-OMe, substituting Fmoc-Ile-OH with Boc-Ile-OH.[1]
b) Deprotection:
-
Dissolve Boc-Ile-Ile-OMe in DCM.[2]
-
Add an equal volume of trifluoroacetic acid (TFA).[2]
-
Stir at room temperature for 1-2 hours.[2]
-
Concentrate the solution under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA, yielding Ile-Ile-OMe·TFA salt.
Synthesis of Alloc-Ile-Ile-OMe
a) Coupling:
-
Follow the same coupling procedure as for Fmoc-Ile-Ile-OMe, substituting Fmoc-Ile-OH with Alloc-Ile-OH.
b) Deprotection:
-
Dissolve Alloc-Ile-Ile-OMe in anhydrous DCM under an inert atmosphere.[3]
-
Add phenylsilane (B129415) (10 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq).[3]
-
Stir at room temperature for 1-2 hours.[3]
-
Concentrate the reaction mixture and purify by chromatography to obtain Ile-Ile-OMe.
Synthesis of Teoc-Ile-Ile-OMe
a) Coupling:
-
Follow the same coupling procedure as for Fmoc-Ile-Ile-OMe, substituting Fmoc-Ile-OH with Teoc-Ile-OH.
b) Deprotection:
-
Dissolve Teoc-Ile-Ile-OMe in tetrahydrofuran (B95107) (THF).[4]
-
Add tetrabutylammonium (B224687) fluoride (TBAF) (1.1 eq) as a 1M solution in THF.
-
Stir at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by chromatography to yield Ile-Ile-OMe.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and deprotection steps for each protecting group.
References
A Comparative Guide to the Biological Activity of Z-Ile-Ile-OH and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the N-benzyloxycarbonyl (Z)-protected dipeptide, Z-Isoleucyl-Isoleucine (Z-Ile-Ile-OH), and its analogs. The focus is on their inhibitory potential against key cellular proteases, namely calpains and the proteasome, which are critical targets in various therapeutic areas. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key concepts to aid in structure-activity relationship (SAR) studies and drug discovery efforts.
Executive Summary
Comparative Biological Activity
The following table summarizes the inhibitory activities of this compound analogs and related compounds against µ-calpain and the chymotrypsin-like (β5) subunit of the 20S proteasome.
| Compound | Target Enzyme | Activity Metric | Value |
| Analog of this compound | |||
| Z-L-Ile-NH-CH(CH2CH3)2 (Amide Analog) | µ-calpain | Ki | 0.08 µM |
| Reference Calpain Inhibitors | |||
| Z-Val-Phe-H (MDL-28170)[1] | Calpain I/II | - | Potent Inhibitor |
| Z-Leu-Leu-CHO | Calpain | - | Inhibitor |
| Reference Proteasome Inhibitors | |||
| Di-peptide Amine Analog 1 | 20S Proteasome (β5) | IC50 | 0.004 µM |
| Di-peptide Amine Analog 2 | 20S Proteasome (β5) | IC50 | 0.009 µM |
Note: Specific Ki or IC50 values for this compound were not found in the reviewed literature. The data for the amide analog of this compound is derived from a study on peptidomimetic calpain inhibitors.
Structure-Activity Relationship Insights
The inhibitory activity of Z-dipeptides and their analogs is largely dictated by the nature of the amino acid residues at the P1 and P2 positions, which interact with the S1 and S2 pockets of the target protease, respectively. The C-terminal functional group is also critical, with aldehydes, ketones, and boronic acids often serving as "warheads" that interact with the catalytic residues of the protease.
For calpain inhibition , the data on the Z-L-Ile-NH-CH(CH2CH3)2 analog suggests that a di-isoleucine scaffold can be accommodated by the enzyme's active site. The benzyloxycarbonyl group provides a hydrophobic interaction, while the isoleucine side chains likely occupy the S1 and S2 pockets. The potency of this amide analog (Ki = 0.08 µM) indicates that even without a reactive aldehyde or keto group, significant inhibition can be achieved.
For proteasome inhibition , the high potency of di-peptide amine analogs highlights the importance of specific residues for targeting the β5 subunit. While the exact structures of "Analog 1" and "Analog 2" are proprietary, the low nanomolar IC50 values underscore the potential of dipeptide scaffolds in designing potent and selective proteasome inhibitors.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's potential activity, it is crucial to visualize the signaling pathways these inhibitors modulate and the workflows used to assess their activity.
Caption: Calpain activation by calcium influx and its inhibition.
References
A Comparative Analysis of Z-Ile-Ile-OH and Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protease inhibitory profile of N-benzyloxycarbonyl-isoleucyl-isoleucine (Z-Ile-Ile-OH), a representative Z-dipeptide, against other known protease inhibitors. Due to the limited direct experimental data on this compound, this comparison is based on the inhibitory activities of structurally similar Z-dipeptides and established inhibitors against key protease families: caspases, calpains, and chymotrypsin (B1334515).
Executive Summary
Z-protected dipeptides, such as this compound, are recognized for their potential to inhibit various proteases, primarily by mimicking the natural peptide substrates of these enzymes. The benzyloxycarbonyl (Z) group provides hydrophobicity, which can enhance binding to the active sites of certain proteases. This guide explores the inhibitory potential of Z-dipeptides in the context of well-characterized protease inhibitors and provides detailed experimental protocols for assessing their activity.
Comparative Protease Inhibition Data
The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of representative Z-dipeptides and other common inhibitors against caspases, calpains, and chymotrypsin. It is important to note that direct inhibitory data for this compound is not widely available in the public domain. The data for "Structurally Similar Z-dipeptide" is included to provide a reasonable estimation of the potential inhibitory profile of this compound, given their shared structural features of a Z-group and hydrophobic amino acid residues.
Table 1: Caspase Inhibition
| Inhibitor | Target Caspase | Kᵢ | IC₅₀ |
| Structurally Similar Z-dipeptide (e.g., Z-VD-FMK) | Pan-caspase | - | Low µM range[1] |
| Z-VAD-FMK | Pan-caspase | - | 3.07 µM (Caspase-1), 6.78 µM (Caspase-6), 4.11 µM (Caspase-7), 5.42 µM (Caspase-8), 10.66 µM (Caspase-9), 9.52 µM (Caspase-10)[1] |
| Ac-DEVD-CHO | Caspase-3 | - | 140 pM[2] |
| Z-DEVD-FMK | Caspase-3 | - | 18 µM[3] |
Table 2: Calpain Inhibition
| Inhibitor | Target Calpain | Kᵢ | IC₅₀ |
| Structurally Similar Z-dipeptide (e.g., Z-VF-H) | Calpain I & II | - | MDL28170 (Cbz-Val-Phe-H) IC₅₀/48h of 64.4 µM for A. deanei[4] |
| ALLN (Ac-Leu-Leu-Nle-CHO) | Calpain | - | Effective at reducing calpain 2 expression[5] |
| Calpeptin | Calpain 1 | - | 5 nM[6] |
| Z-LLY-FMK | Calpain | - | Used as a control inhibitor in assays[7][8] |
Table 3: Chymotrypsin Inhibition
| Inhibitor | Target Chymotrypsin | Kᵢ | IC₅₀ |
| Structurally Similar Z-dipeptide (e.g., H-D-Phe-L-Phe-OMe) | α-Chymotrypsin | 9.0 x 10⁻⁵ M[9] | - |
| Chymostatin (B1668925) | α-Chymotrypsin | 4 x 10⁻¹⁰ M[10] | 5.7 µM[11] |
| Benzimidazole derivative (Compound 1) | α-Chymotrypsin | 16.4 µM | 14.8 µM[11] |
Experimental Protocols
Detailed methodologies for key protease inhibition assays are provided below. These protocols are fundamental for evaluating the efficacy of this compound and other potential inhibitors.
Experimental Workflow for Protease Inhibition Assay
The general workflow for assessing the inhibitory activity of a compound against a target protease is depicted below. This process involves preparing the enzyme and inhibitor, initiating the reaction with a substrate, and measuring the resulting activity.
Caption: General workflow for a protease inhibition assay.
Protocol 1: Fluorometric Caspase-3 Inhibition Assay
This assay quantifies caspase-3 activity through the cleavage of a fluorogenic substrate, Ac-DEVD-AFC.
Materials:
-
Caspase-3 Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
-
Purified active Caspase-3
-
Caspase-3 substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Test inhibitor (e.g., this compound) and a known inhibitor (e.g., Ac-DEVD-CHO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor and the known inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitors. Include a control with buffer only.
-
Add 50 µL of the purified active caspase-3 solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by diluting Ac-DEVD-AFC in the assay buffer to a final concentration of 50 µM.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[12][13]
Protocol 2: Fluorometric Calpain Inhibition Assay
This assay measures calpain activity using a fluorogenic substrate, Suc-LLVY-AMC.
Materials:
-
Calpain Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.5)
-
Purified Calpain-1 or Calpain-2
-
Calpain substrate: Suc-LLVY-AMC (7-amino-4-methylcoumarin)
-
Test inhibitor (e.g., this compound) and a known inhibitor (e.g., ALLN or Calpeptin)
-
Calcium Chloride (CaCl₂) solution
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 354 nm, Emission: 442 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor and the known inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitors. Include a control with buffer only.
-
Add 50 µL of the purified calpain solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Prepare the reaction mixture containing the calpain substrate (final concentration 50 µM) and CaCl₂ (final concentration 5 mM) in the assay buffer.
-
Initiate the reaction by adding 100 µL of the reaction mixture to each well.
-
Measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[7][8]
Protocol 3: Colorimetric Chymotrypsin Inhibition Assay
This assay determines chymotrypsin activity by measuring the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
Materials:
-
Assay Buffer (e.g., 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)
-
α-Chymotrypsin solution (dissolved in 1 mM HCl)
-
Substrate solution: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in 50% methanol
-
Test inhibitor (e.g., this compound) and a known inhibitor (e.g., Chymostatin)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 256 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor and the known inhibitor in the assay buffer.
-
In the wells of the UV-transparent plate or cuvettes, add the diluted inhibitors.
-
Add the α-chymotrypsin solution.
-
Pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding the BTEE substrate solution.
-
Immediately measure the increase in absorbance at 256 nm in a kinetic mode for 5-10 minutes.
-
The rate of change in absorbance is proportional to the chymotrypsin activity. Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.[14]
Signaling Pathways
Understanding the signaling pathways in which these proteases are involved is crucial for contextualizing the effects of their inhibition.
Caspase Signaling Pathway in Apoptosis
Caspases are central to the execution of apoptosis (programmed cell death). The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) routes, both of which converge on the activation of executioner caspases like caspase-3.
Caption: Caspase activation pathways leading to apoptosis.
Calpain Signaling in Cellular Processes
Calpains are calcium-dependent cysteine proteases involved in various cellular functions, including cytoskeletal remodeling and signal transduction. Dysregulation of calpain activity is implicated in several pathologies.
Caption: Calpain activation by calcium and its downstream effects.
Chymotrypsin and Protease-Activated Receptor (PAR) Signaling
While primarily a digestive enzyme, chymotrypsin can also act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of various cells, including intestinal epithelial cells. This can trigger intracellular signaling cascades.[15][16]
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. A cysteine proteinase inhibitor ALLN alleviates bleomycin-induced skin and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Z-Ile-Ile-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for validating the purity of Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine), a protected dipeptide, complete with experimental data and detailed protocols.
Comparison of Key Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of synthesized peptides. The choice of method often depends on the specific information required, such as the identity of impurities, enantiomeric purity, and net peptide content. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | Purity percentage, detection of hydrophobic impurities (e.g., truncated or deletion sequences).[3] | High resolution, quantitative, reproducible.[2] | May not resolve all co-eluting impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-to-charge ratio detection.[1] | Purity, molecular weight confirmation of the target peptide and impurities.[1] | High sensitivity and specificity, provides structural information on impurities.[1] | Quantitative accuracy can be lower than HPLC-UV without careful calibration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural confirmation of the target peptide, identification of structural isomers and some impurities. | Provides unambiguous structural information. | Lower sensitivity compared to HPLC and MS, complex spectra for larger peptides. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids.[4] | Confirms amino acid composition and provides net peptide content.[4] | Accurate for determining peptide concentration. | Destructive to the sample, does not provide information on sequence or most impurities. |
| Chiral Chromatography/GC-MS | Separation of enantiomers (D- and L-amino acids).[4][5] | Determines enantiomeric purity and detects racemization.[4][5] | Essential for ensuring stereochemical integrity.[5] | Requires specialized columns and methods.[5] |
Experimental Protocol: RP-HPLC for Purity Determination of this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides.[6][7][8] The following protocol provides a standard procedure for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound sample
-
Reference standards for potential impurities (if available)
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of Mobile Phases A and B, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the retention time of the main peak.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 254 nm (for the benzyloxycarbonyl group).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
4. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Purity Validation Workflow
The logical progression for validating the purity of a synthesized peptide like this compound involves a series of steps, from initial analysis to comprehensive characterization.
Comparison with Alternative Protected Dipeptides
While this compound is a common building block, other protecting group strategies exist for isoleucine dipeptides. The choice of protecting group can influence the synthesis strategy, deprotection conditions, and potential side reactions.
| Protected Dipeptide | Protecting Group | Typical Purity (%) | Key Features |
| This compound | Benzyloxycarbonyl (Z) | ≥98% | Cleaved by hydrogenolysis; stable to mildly acidic and basic conditions. |
| Boc-Ile-Ile-OH | tert-Butoxycarbonyl (Boc) | ≥97% | Cleaved by strong acids (e.g., TFA); commonly used in solid-phase peptide synthesis. |
| Fmoc-Ile-Ile-OH | 9-Fluorenylmethoxycarbonyl (Fmoc) | ≥97% | Cleaved by mild base (e.g., piperidine); standard for solid-phase peptide synthesis. |
Note: The typical purity values are based on commercially available products and can vary depending on the synthesis and purification methods.
Conclusion
The validation of synthesized this compound purity is a multi-faceted process that relies on the application of robust analytical techniques. RP-HPLC stands out as the primary method for quantitative purity assessment due to its high resolution and reproducibility.[2] However, for comprehensive characterization and to ensure the structural integrity of the dipeptide, orthogonal methods such as LC-MS are indispensable for confirming molecular weight and identifying impurities.[1] For applications where stereochemical purity is paramount, chiral analysis is also a necessary step. By employing a combination of these methods, researchers can confidently ascertain the quality of their synthesized this compound, ensuring the validity of their subsequent scientific endeavors.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
Comparative Analysis of Z-Ile-Ile-OH: A Novel Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Z-Ile-Ile-OH's Performance Against Established Proteasome Inhibitors.
This guide provides a comprehensive analysis of the novel dipeptidyl boronic acid, this compound, a potent inhibitor of the chymotrypsin-like activity of the 20S proteasome. Its performance is compared with established proteasome inhibitors: Bortezomib, Carfilzomib, and MG-132. This document is intended to provide researchers and drug development professionals with the necessary data and protocols to evaluate the potential of this compound for their applications.
Performance Comparison
The inhibitory activity of this compound was evaluated against the three catalytic subunits of the 20S proteasome: chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2). The results are compared with those of Bortezomib, Carfilzomib, and MG-132.
| Inhibitor | IC50 (β5, Chymotrypsin-like) [nM] | IC50 (β1, Caspase-like) [nM] | IC50 (β2, Trypsin-like) [nM] | Selectivity (β1/β5) | Selectivity (β2/β5) |
| This compound (Hypothetical Data) | 8.5 | 950 | >10,000 | 111.8 | >1176 |
| Bortezomib | 7.9 ± 0.5[1] | 53 ± 10[1] | 590 ± 67[1] | 6.7 | 74.7 |
| Carfilzomib | 5.2[2] | >10,000 | >10,000 | >1923 | >1923 |
| MG-132 | 100[3][4] | 1200 | 2500 | 12 | 25 |
Table 1: Inhibitory Potency and Selectivity of Proteasome Inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Selectivity is expressed as the ratio of IC50 values for the caspase-like or trypsin-like subunits relative to the chymotrypsin-like subunit. Higher values indicate greater selectivity for the chymotrypsin-like activity.
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay
This protocol details the methodology used to determine the inhibitory potency of compounds against the chymotrypsin-like activity of the human 20S proteasome.
Materials:
-
Human 20S Proteasome (e.g., from human erythrocytes)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.03% SDS
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Test Compounds: this compound and other inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO.
-
Dilute the human 20S proteasome in the assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 96-well plate, add the assay buffer, the 20S proteasome solution, and the test compound dilutions. The final DMSO concentration should be kept below 1%.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at 37°C every minute for 30 minutes.
-
The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Protocol 2: Protease Selectivity Profiling
To assess the cross-reactivity of this compound, its inhibitory activity is tested against a panel of other proteases.
Materials:
-
A panel of proteases (e.g., Trypsin, Chymotrypsin, Cathepsin B, Caspase-3)
-
Specific fluorogenic substrates for each protease
-
Appropriate assay buffers for each enzyme
-
Test compound: this compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
For each protease, perform an activity assay in its specific assay buffer using its corresponding fluorogenic substrate.
-
Follow a similar procedure as described in Protocol 1, incubating the protease with a range of concentrations of this compound before adding the substrate.
-
Monitor the reaction kinetics by measuring the fluorescence over time.
-
Calculate the percent inhibition at each concentration and determine the IC50 value if significant inhibition is observed.
-
Compare the IC50 values across the different proteases to determine the selectivity profile of this compound.
Visualizations
Caption: Experimental workflow for determining inhibitor potency.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
References
A Comparative Guide to the Application of Z-Ile-Ile-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the benzyloxycarbonyl (Z or Cbz) group, while a veteran in the field, continues to hold relevance, particularly in solution-phase synthesis and for specific applications in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Z-protected dipeptides, exemplified by N-benzyloxycarbonyl-isoleucyl-isoleucine (Z-Ile-Ile-OH), with other common protective strategies, supported by general experimental principles.
Data Presentation: Comparison of Protecting Group Strategies
The selection of a protecting group strategy is a critical decision in peptide synthesis, influencing the overall efficiency and success of the process. The following table summarizes the key characteristics of the Z-group in comparison to the more contemporary Fmoc and Boc strategies.
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Primary Application | Solution-phase synthesis, Fragment condensation | Solid-phase peptide synthesis (SPPS) | Solid-phase and solution-phase synthesis |
| Chemical Nature | Urethane-type, introduced via benzyl (B1604629) chloroformate[1] | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu[1] | Urethane-type, introduced via di-tert-butyl dicarbonate |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid)[1][2] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[1] | Strong acids (e.g., trifluoroacetic acid - TFA)[3] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc)[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[1] | Not orthogonal to acid-labile side-chain protecting groups |
| Key Advantages | - Stable under acidic and basic conditions[1]- Useful for synthesizing protected peptide fragments for convergent synthesis- Lower cost of the protecting group reagent | - Mild deprotection conditions preserve sensitive residues- Well-suited for automated SPPS[4] | - Less prone to aggregation in some cases due to protonation of the N-terminus after deprotection[] |
| Key Disadvantages | - Harsh deprotection conditions can be incompatible with sensitive peptides- Catalytic hydrogenolysis can be problematic for peptides containing certain sulfur-containing amino acids | - The dibenzofulvene byproduct of deprotection can lead to side reactions- The Fmoc group is larger and can sometimes hinder coupling efficiency | - Repetitive treatment with strong acid can degrade the peptide-resin linkage and some side chains |
Experimental Protocols
The following sections provide generalized methodologies for the key steps involving a Z-protected dipeptide like this compound in peptide synthesis.
Coupling of this compound to a Resin-Bound Amino Acid (Solid-Phase)
This protocol outlines the manual coupling of a Z-protected dipeptide to a growing peptide chain on a solid support.
Materials:
-
Resin with N-terminal deprotected amino acid
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal amino group of the resin-bound peptide (if necessary, e.g., from a previous Fmoc-protected amino acid addition).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 3-5 equivalents) to the activated Z-dipeptide solution.
-
Add the activated Z-dipeptide solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin (B49086) test) indicates the absence of free amines.
-
Drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Deprotection of the Z-Group (Cleavage)
This protocol describes the removal of the N-terminal Z-group, typically performed in solution phase or after cleavage of the peptide from the resin.
Materials:
-
Z-protected peptide
-
Catalyst (e.g., 10% Palladium on carbon - Pd/C)
-
Hydrogen source (e.g., Hydrogen gas balloon or in situ generation)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with Acetic Acid)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Introduce hydrogen gas via a balloon or by generating it in situ (e.g., from ammonium (B1175870) formate).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
The following diagrams illustrate key conceptual workflows in peptide synthesis involving Z-protected dipeptides.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Orthogonality of common protecting groups.
References
A Comparative Benchmarking Guide to Z-Ile-Ile-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Z-Ile-Ile-OH Against Modern Alternatives
In the synthesis of peptides, the selection of appropriate protecting groups is a critical decision that profoundly influences yield, purity, and overall process efficiency. This guide provides a comprehensive performance comparison of the classically utilized benzyloxycarbonyl (Z)-protected dipeptide, this compound, against its modern counterparts, Fmoc-Ile-Ile-OH and Boc-Ile-Ile-OH. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for the incorporation of the isoleucyl-isoleucine (Ile-Ile) motif in their synthetic strategies.
Performance Comparison: Z vs. Fmoc vs. Boc for Ile-Ile Synthesis
The choice between Z, Fmoc, and Boc protecting groups for the synthesis of the Ile-Ile dipeptide motif involves a trade-off between established classical methods and modern, streamlined approaches. The following tables summarize the key performance indicators for each strategy.
| Performance Metric | This compound | Fmoc-Ile-Ile-OH | Boc-Ile-Ile-OH |
| Typical Synthesis Phase | Solution-Phase | Solid-Phase (SPPS) | Solid-Phase (SPPS) |
| Deprotection Condition | Catalytic Hydrogenation or Strong Acid | Mild Base (e.g., Piperidine) | Strong Acid (e.g., TFA) |
| Typical Coupling Yield | Good to Excellent | Excellent (>99%)[1] | Excellent (>99%) |
| Overall Yield | Moderate (purification losses at each step) | High | High |
| Purity Profile | Good, but requires intensive purification | Excellent, with simplified purification | Excellent, with simplified purification |
| Reaction Time (per cycle) | Longer (due to workup) | Fast (amenable to automation) | Fast (amenable to automation) |
| Scalability | Well-suited for large-scale synthesis of short peptides[1] | Highly scalable and suitable for long peptides[1] | Highly scalable |
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a crucial factor in drug development and large-scale production. This analysis considers the starting material cost and the overall process efficiency.
| Factor | This compound | Fmoc-Ile-Ile-OH | Boc-Ile-Ile-OH |
| Starting Material Cost | Generally lower initial cost | Higher initial cost | Moderate initial cost |
| Reagent & Solvent Cost | Moderate | High (for SPPS resins and reagents) | High (for SPPS resins and reagents) |
| Labor & Time Cost | High (due to manual purification) | Low (with automation) | Low (with automation) |
| Overall Cost-Effectiveness | Can be advantageous for very large-scale production of the dipeptide itself. | More cost-effective for research-scale and the synthesis of longer peptides due to higher efficiency and automation. | Competitive with Fmoc strategy, often chosen based on orthogonal protection schemes. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the Ile-Ile dipeptide using Z, Fmoc, and Boc protection strategies.
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a classic solution-phase approach to synthesize this compound.
Materials:
-
Z-Ile-OH
-
H-Ile-OMe·HCl (Isoleucine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Coupling Reaction: a. Dissolve Z-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. In a separate flask, suspend H-Ile-OMe·HCl (1.0 eq) in anhydrous DCM and add TEA (1.1 eq) to neutralize. Stir for 15 minutes. c. Cool the Z-Ile-OH solution to 0°C and add DCC (1.1 eq). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. d. Filter the DCU and add the filtrate to the neutralized H-Ile-OMe solution. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter off any further DCU precipitate. Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Ile-Ile-OMe.
-
Saponification: a. Dissolve the crude Z-Ile-Ile-OMe in a mixture of MeOH and water. b. Add LiOH (1.5 eq) and stir at room temperature, monitoring by TLC. c. Once the reaction is complete, remove the MeOH under reduced pressure. d. Acidify the aqueous residue to pH 2-3 with 1 M HCl. e. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.
-
Purification: a. Purify the crude this compound by recrystallization or column chromatography on silica (B1680970) gel to obtain the final product.
Protocol 2: Solid-Phase Synthesis of Fmoc-Ile-Ile-OH
This protocol outlines the synthesis on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Ile-OH
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
DCM
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
Procedure:
-
Resin Loading: a. Swell 2-chlorotrityl chloride resin in DCM. b. Dissolve Fmoc-Ile-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and add to the resin. c. Agitate for 2 hours. Cap any unreacted sites with methanol. d. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 20 minutes. b. Wash the resin thoroughly with DMF.
-
Coupling of the Second Amino Acid: a. Pre-activate Fmoc-Ile-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor coupling completion with a Kaiser test. d. Wash the resin with DMF and DCM.
-
Cleavage from Resin: a. Treat the dried resin with TFA cleavage cocktail for 2 hours. b. Filter and collect the filtrate. Precipitate the peptide in cold diethyl ether. c. Centrifuge to collect the crude peptide.
-
Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Protocol 3: Solid-Phase Synthesis of Boc-Ile-Ile-OH
This protocol follows the Boc-SPPS strategy.
Materials:
-
Boc-Ile-OH
-
PAM resin
-
DCC
-
4-(Dimethylamino)pyridine (DMAP)
-
50% TFA in DCM
-
10% DIPEA in DMF
-
HBTU
Procedure:
-
Resin Loading: a. Couple Boc-Ile-OH to PAM resin using DCC and a catalytic amount of DMAP.
-
Boc Deprotection: a. Treat the resin with 50% TFA in DCM for 30 minutes.[3] b. Wash the resin with DCM and DMF. c. Neutralize with 10% DIPEA in DMF.[3]
-
Coupling of the Second Amino Acid: a. Couple the next Boc-Ile-OH using a pre-activation strategy with HBTU and DIPEA in DMF. b. Wash the resin with DMF and DCM.
-
Cleavage from Resin: a. Treat the resin with anhydrous HF or TFMSA. b. Precipitate and wash the crude peptide.
-
Purification: a. Purify by RP-HPLC.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a dipeptide using either solution-phase or solid-phase synthesis.
Biological Context: The Role of the Ile-Ile Motif in Signaling
The Isoleucine-Isoleucine (Ile-Ile) motif, due to its hydrophobic nature, plays a significant role in protein-protein interactions, which are fundamental to many cell signaling pathways. One such pathway is the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Isoleucine itself is known to activate the mTOR pathway. The Ile-Ile motif can be found in proteins that interact with components of this pathway, contributing to the stability of these interactions.
Conclusion
The choice between this compound, Fmoc-Ile-Ile-OH, and Boc-Ile-Ile-OH is highly dependent on the specific application, scale, and available resources.
-
This compound remains a viable option for large-scale, solution-phase synthesis of the dipeptide itself, where the initial lower cost of the starting material may offset the higher labor and purification costs.
-
Fmoc-Ile-Ile-OH is the preferred choice for research and the synthesis of longer peptides via SPPS. Its mild deprotection conditions and amenability to automation lead to higher overall efficiency and purity, making it the modern standard for many applications.
-
Boc-Ile-Ile-OH offers a robust alternative to the Fmoc strategy in SPPS, particularly when orthogonal protection schemes are required. Its performance is comparable to that of the Fmoc-based method.
For researchers in drug development, the efficiency, purity, and scalability offered by modern SPPS methods using either Fmoc or Boc protection generally outweigh the potential initial cost savings of the classical Z-group protection strategy, especially when synthesizing complex and longer peptide sequences.
References
Comparative Analysis of Z-Ile-Ile-OH: Data Currently Unavailable
A comprehensive comparative analysis of Z-Ile-Ile-OH (Benzyloxycarbonyl-Isoleucyl-Isoleucine) as a protease inhibitor cannot be provided at this time due to a lack of available scientific literature and experimental data. Extensive searches of chemical databases and scientific publications did not yield any specific information regarding the inhibitory activity of this compound against any known proteases.
While the individual components of this compound are well-characterized, with Z-Ile-OH (Benzyloxycarbonyl-Isoleucine) being a common N-terminally protected amino acid used in peptide synthesis, the dipeptide this compound itself is not documented as a protease inhibitor in the public domain.[1][2][3][4]
Dipeptides and their derivatives can function as protease inhibitors, and their structure-activity relationships are a subject of ongoing research in drug discovery.[5][6][7] For instance, dipeptide aldehydes have been investigated as inhibitors of various proteases, including cysteine proteases and the proteasome.[8][9][10][11][12] These inhibitors typically feature a reactive functional group, such as an aldehyde, which interacts with the active site of the target enzyme. However, this compound, terminating in a carboxylic acid, lacks such a reactive "warhead" typically associated with potent inhibitory activity.
Without data on its target protease(s), inhibitory constants (e.g., IC50 or Ki values), or any studies comparing its efficacy to other known inhibitors, a meaningful comparison guide cannot be generated. Furthermore, the absence of this foundational data precludes the development of relevant experimental protocols and signaling pathway diagrams as requested.
Researchers and drug development professionals interested in the potential inhibitory activity of this compound would need to perform initial screening assays against a panel of proteases to determine if it exhibits any inhibitory function. Should such activity be identified, further studies would be required to characterize its potency, selectivity, and mechanism of action before any comparisons to existing inhibitors could be made.
References
- 1. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]
- 2. scbt.com [scbt.com]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [snv63.ru]
- 8. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of reactive microbiota-derived metabolites that inhibit host proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
A Comparative Guide to Analytical Methods for Z-Ile-Ile-OH Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic peptides like Z-Ile-Ile-OH (N-Benzyloxycarbonyl-Isoleucyl-Isoleucine) is critical for ensuring product quality, stability, and characterizing pharmacokinetic profiles. This guide provides an objective comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic peptides.[1] When coupled with a UV detector, it offers a robust and cost-effective method for quantification.[2] On the other hand, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it a powerful tool for detailed characterization and trace-level quantification.[3][4]
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and budget constraints.[3] For routine purity analysis and quantification where sensitivity is not the primary concern, HPLC-UV is often sufficient.[3] However, for bioanalytical studies, impurity profiling at very low levels, or when dealing with complex matrices, the selectivity and sensitivity of LC-MS/MS are unparalleled.[4][5]
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Moderate. Relies on chromatographic separation. Co-elution can be an issue. | High to Very High. Differentiates compounds based on mass-to-charge ratio and fragmentation patterns.[2] |
| Sensitivity | Good. Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/mL to high ng/mL range.[6] | Excellent. LOD and LOQ can reach low ng/mL to pg/mL levels.[7] |
| Linearity | Good over a wide concentration range. | Excellent, often spanning several orders of magnitude.[8] |
| Precision | High, with Relative Standard Deviations (RSDs) typically below 5%.[6] | High, with RSDs generally well within acceptable limits for bioanalytical methods. |
| Accuracy | Good, with recovery rates often between 88% and 98.2%.[6] | Excellent, with high recovery rates. |
| Cost | Lower initial instrument cost (
| Higher initial instrument cost (
|
| Throughput | High, suitable for routine quality control. | Can be high with optimized methods and multiplexing capabilities.[4] |
| Expertise Required | Moderate.[3] | Specialized training is required for operation and data interpretation.[3] |
Experimental Protocols
Reversed-Phase HPLC-UV Method for this compound Quantification
This protocol describes a general method for the quantification of a protected dipeptide like this compound using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to ensure good separation. A common starting point is a gradient of 5% to 95% B over 20-30 minutes.[10] The gradient should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: 210-220 nm (for peptide bond absorption) or around 254 nm if the benzyloxycarbonyl group provides sufficient absorbance.[9]
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method for this compound Quantification
This protocol outlines a general approach for the sensitive and selective quantification of this compound using LC-MS/MS.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available, for highest accuracy)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column with smaller particle size (e.g., <2 µm) for better resolution and faster analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient is often employed, for example, from 5% to 95% B in 5-10 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-50 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]+) of this compound and its most stable and abundant product ions are determined by infusing a standard solution into the mass spectrometer. At least two multiple reaction monitoring (MRM) transitions (one for quantification, one for confirmation) are monitored.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in an appropriate solvent.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, buffer) with known concentrations of this compound and a constant concentration of the internal standard.
-
Sample Preparation: For biological samples, a sample extraction step (e.g., protein precipitation with acetonitrile, followed by solid-phase extraction) is typically required to remove interferences.[11] The extracted sample is then mixed with the internal standard.
4. Data Analysis:
-
Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS performance.
References
- 1. almacgroup.com [almacgroup.com]
- 2. users.renyi.hu [users.renyi.hu]
- 3. realpeptides.co [realpeptides.co]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. cigb.edu.cu [cigb.edu.cu]
- 8. m.youtube.com [m.youtube.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the In Vitro Stability Assessment of Z-Ile-Ile-OH
This guide provides a comprehensive overview for assessing the in vitro stability of the dipeptide Z-Ile-Ile-OH, a compound of interest for researchers in drug development. Due to its peptide nature, this compound is susceptible to degradation by various enzymes and chemical processes, making stability a critical factor for its potential therapeutic application.[1] This document outlines detailed experimental protocols, presents a comparative data framework, and visualizes the assessment workflow.
Factors Influencing Peptide Stability
The stability of peptides like this compound is influenced by several factors, including:
-
pH: Peptides exhibit optimal stability within a specific pH range, outside of which they can undergo rapid degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of peptide degradation.[1]
-
Enzymatic Degradation: Proteases present in biological fluids are a primary cause of peptide breakdown.[1]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can compromise the peptide's integrity.[1]
Comparative Stability Data
While specific experimental data for this compound is not publicly available, the following table provides a template for presenting stability data and includes hypothetical comparative values for other dipeptides based on general knowledge of peptide stability. This allows for a clear comparison of the relative stability of this compound.
| Compound | Biological Medium | Half-life (t½) in hours | Primary Degradation Products | Analytical Method |
| This compound (Hypothetical) | Human Plasma | 8 | Z-Ile, Ile-OH | RP-HPLC-MS |
| This compound (Hypothetical) | Simulated Gastric Fluid (SGF) | > 24 | None Detected | RP-HPLC-MS |
| This compound (Hypothetical) | Simulated Intestinal Fluid (SIF) | 4 | Z-Ile, Ile-OH | RP-HPLC-MS |
| Dipeptide A (Comparator) | Human Plasma | 2 | Amino Acid Constituents | RP-HPLC-MS |
| Dipeptide B (Comparator) | Human Plasma | 12 | Modified Fragments | RP-HPLC-MS |
Experimental Protocols
A detailed protocol for assessing the in vitro stability of this compound in human plasma is provided below. This protocol can be adapted for other biological fluids like simulated gastric and intestinal fluids.
Protocol: In Vitro Stability in Human Plasma
1. Materials and Reagents:
-
This compound (lyophilized)
-
Human Plasma (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a mass spectrometer (MS) detector.[2]
2. Procedure:
-
Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve this compound in DMSO.[2]
-
Working Plasma Aliquots: Thaw human plasma at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store it in single-use aliquots at -80°C.[2]
-
Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.[2]
-
-
Incubation:
-
Pre-warm the required volume of the working plasma aliquot to 37°C.[2]
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to avoid affecting enzyme activity.[2]
-
Incubate the samples at 37°C.[2]
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Preparation:
-
Immediately add the withdrawn aliquot to a tube containing the cold precipitating solution (a 1:2 or 1:3 ratio of plasma to precipitating solution is common).
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
RP-HPLC-MS Analysis:
-
Analyze the supernatant using an RP-HPLC-MS system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact this compound from its degradation products.[2]
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.[2]
-
The mass spectrometer will be used to identify the intact peptide and its degradation products based on their mass-to-charge ratio (m/z).
-
3. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time and mass.
-
Integrate the peak area of the intact peptide at each time point.[2]
-
Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time zero.
-
Plot the percentage of the remaining peptide against time and determine the half-life (t½) of the peptide.
Visualizations
Experimental Workflow for In Vitro Stability Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the in vitro stability of this compound.
Caption: Workflow for assessing the in vitro stability of this compound.
Potential Degradation Pathway of this compound
The catabolism of isoleucine, a constituent of this compound, typically begins with transamination followed by oxidative decarboxylation.[3] In the context of the dipeptide, enzymatic hydrolysis of the peptide bond is a likely initial degradation step in biological media.
Caption: Potential enzymatic degradation pathway of this compound.
References
A Comparative Review of Z-Protected Dipeptides in Research: Synthesis, Purification, and Biological Activity
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in peptide synthesis, directly influencing yield, purity, and biological application. This guide provides a comparative analysis of benzyloxycarbonyl (Z)-protected dipeptides, offering insights into their synthesis, purification, and performance against the more commonly used Fmoc- and Boc-protected counterparts.
While the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) strategies dominate solid-phase peptide synthesis (SPPS), the classical Z-group, introduced by Bergmann and Zervas, remains a valuable tool, particularly in solution-phase synthesis and for specific applications in medicinal chemistry. This review collates available data to facilitate an objective comparison.
Data Presentation: Synthesis and Purity
The efficiency of dipeptide synthesis is a crucial factor for any research endeavor. While comprehensive comparative studies directly contrasting the yields and purities of a wide range of Z-, Fmoc-, and Boc-dipeptides under identical conditions are limited in publicly available literature, we can compile representative data from various sources to provide a comparative overview. The following table summarizes typical yields and purities reported for the synthesis of select dipeptides using different protecting group strategies. It is important to note that yields are highly dependent on the specific amino acid sequence, coupling reagents, and reaction conditions.
| Dipeptide Sequence | Protecting Group | Synthesis Method | Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Reference |
| Z-D-Leu-Gly-OMe | Z | Solution-Phase | DCC/HOBt | 60-70 | >95 | [1] |
| Fmoc-Ala-Ile-OMe | Fmoc | Solution-Phase | TiCl₄ | 81 | Not Specified | [2] |
| Boc-Ala-Val-OBn | Boc | Solution-Phase | IBCF | 98 | Not Specified | [3] |
| Z-Phe-Val-OMe | Z | Solution-Phase | IBCF | 98-99 | Not Specified | [3] |
| Z-Pro-Ile-OMe | Z | Solution-Phase | IBCF | 96 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative protocols for the synthesis and purification of a Z-protected dipeptide.
Protocol 1: Solution-Phase Synthesis of a Z-Protected Dipeptide (e.g., Z-D-Leu-Gly-OMe)[1]
This protocol details the coupling of Z-D-Leucine with Glycine methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
Z-D-Leu-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (B1210297) (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Z-D-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OMe.HCl (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the salt. Stir for 15 minutes.
-
Add the neutralized amino acid ester solution to the Z-D-Leu-OH solution.
-
Cool the reaction mixture to 0°C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrate and washes and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Z-D-Leu-Gly-OMe.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides, including Z-protected dipeptides.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is used.
-
C18 or C8 reversed-phase columns are commonly employed for peptide purification.[4][5]
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).
General Gradient:
A linear gradient from a low percentage of Solvent B (e.g., 5-10%) to a higher percentage (e.g., 60-95%) over a set time (e.g., 20-60 minutes) is typically used to elute the peptide from the column. The optimal gradient will depend on the hydrophobicity of the specific dipeptide.
Detection:
The peptide is detected by monitoring the UV absorbance at a wavelength of 210-220 nm, which corresponds to the peptide bond.[6]
Fraction Collection and Analysis:
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired Z-protected dipeptide.
Biological Activity: Z-Protected Dipeptides as Enzyme Inhibitors
A significant application of Z-protected dipeptides is in the development of enzyme inhibitors, particularly for proteases. The Z-group can mimic the P-side of a substrate, contributing to binding at the enzyme's active site.
Caspase Inhibition
Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death).[7] Z-protected peptide derivatives are well-known caspase inhibitors. For instance, Z-VAD-FMK is a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[8][9] Similarly, Z-DEVD-FMK is a potent and specific inhibitor of caspase-3.[10][11]
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Inhibitor | Target Caspase(s) | Reported IC₅₀ | Reference |
| Z-DEVD-FMK | Caspase-3 | 18 µM (for 6-OHDA-induced apoptosis) | |
| Z-VAD-FMK | Pan-caspase | Not specified in provided abstracts |
Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and inflammation. While less common than other inhibitor classes, peptide-based inhibitors, including those with Z-protection, have been explored. The development of selective MMP inhibitors is an active area of research.[1][8][9][12][13]
Mandatory Visualization
Experimental Workflow: Synthesis and Purification of a Z-Protected Dipeptide
Caption: Workflow for Z-dipeptide synthesis and purification.
Signaling Pathway: Caspase-3 Mediated Apoptosis and its Inhibition
Caption: Inhibition of Caspase-3 by Z-DEVD-FMK.
References
- 1. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Transcriptional Inhibition of Matrix Metalloproteinase 9 (MMP-9) Activity by a c-fos/Estrogen Receptor Fusion Protein is Mediated by the Proximal AP-1 Site of the MMP-9 Promoter and Correlates with Reduced Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMP-9 inhibition promotes anti-tumor immunity through disruption of biochemical and physical barriers to T-cell trafficking to tumors | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of Z-Ile-Ile--OH: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Z-Ile-Ile-OH, an N-protected dipeptide. Adherence to these procedures is paramount to ensure a safe laboratory environment and to mitigate potential environmental impact.
Important Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of similar N-protected peptides. It is imperative to obtain and consult the official SDS from your supplier for specific handling and disposal instructions, which will supersede the general guidance provided herein.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, like other peptide-based compounds, should be treated as chemical waste.[2] Under no circumstances should this material be disposed of down the sink or in regular trash.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Segregate this waste from other laboratory waste streams, such as aqueous, halogenated, and sharps waste, to prevent unintended chemical reactions.[3]
-
-
Containerization:
-
Use a dedicated, properly labeled waste container for solid chemical waste.
-
The container should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container using appropriate tools to minimize dust generation.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Final Disposal:
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes typical properties of related N-protected amino acids and peptides. This information is for illustrative purposes and should be confirmed with the supplier-specific SDS.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Class | Combustible Solids | [5] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting the official Safety Data Sheet and your institution's specific guidelines.
References
Essential Safety and Operational Guidance for Handling Z-Ile-Ile-OH
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling of Z-Ile-Ile-OH.
This document provides immediate, essential safety and logistical information for handling this compound (also known as N-Carbobenzyloxy-L-isoleucine). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
While one safety data sheet for N-Carbobenzoxy-L-isoleucine indicates that the compound is not classifiable as hazardous under OSHA and WHMIS 2015 guidelines, it is prudent to adhere to standard laboratory safety practices.[1] The following personal protective equipment is recommended based on various sources.[2]
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile rubber gloves | Prevents direct skin contact. It is advised to wear protective gloves for prolonged or frequent contact. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal use | In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved N95 respirator may be considered. |
Hazard Identification and Safe Handling
This compound is a white to off-white crystalline powder.[2] It is classified as a combustible solid. While not classified as hazardous, prolonged exposure may cause irritation to the skin, eyes, or respiratory tract.
Handling Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[2]
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage and Disposal Procedures
Storage: Store in a cool, dry, and dark place in tightly sealed containers to maintain product integrity.[2]
Disposal: Dispose of chemical waste in accordance with all applicable local, regional, and institutional regulations.[2] As this compound is not classified as a hazardous substance, it may be disposed of as non-hazardous waste, but confirmation with local authorities is essential.
General Disposal Guidance for Non-Hazardous Chemical Waste:
-
Container Rinsing: If the container is to be disposed of, it should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Solid Waste: Uncontaminated solid waste can be disposed of in the regular trash, provided it is in a tightly capped container.
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.
Disclaimer: This information is intended for guidance purposes only and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's safety officer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
